(R,E)-TCO-NHS Ester
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
[(4E)-cyclooct-4-en-1-yl] (2,5-dioxopyrrolidin-1-yl) carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c15-11-8-9-12(16)14(11)19-13(17)18-10-6-4-2-1-3-5-7-10/h1-2,10H,3-9H2/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGQJOKGFAIFAQ-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C/CCC(C1)OC(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1191901-33-3 | |
| Record name | CYCLOOCT-4-ENYL 2,5-DIOXOPYRROLIDIN-1-YL CARBONATE, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BX65M7XV6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to (R,E)-TCO-NHS Ester for Bioorthogonal Labeling
(R,E)-TCO-NHS Ester is a bifunctional chemical linker at the forefront of bioconjugation and chemical biology. It serves as a critical tool for researchers and scientists in drug development, enabling the precise attachment of the highly reactive trans-cyclooctene (TCO) moiety to biomolecules. This guide provides a comprehensive overview of its chemical structure, properties, and detailed protocols for its application, particularly in the context of bioorthogonal chemistry.
The molecule features two key functional groups: an N-hydroxysuccinimide (NHS) ester and a trans-cyclooctene (TCO) ring. The NHS ester is an amine-reactive group that readily forms stable amide bonds with primary amines, such as the lysine residues found on the surface of proteins and antibodies.[1][2][3] The TCO group is a strained alkene that serves as a highly reactive dienophile in the inverse-electron demand Diels-Alder (iEDDA) reaction with tetrazine partners.[4][5] This "click chemistry" reaction is exceptionally fast, selective, and biocompatible, allowing for covalent bond formation in complex biological environments, including living cells.[2][6]
Chemical Structure and Physicochemical Properties
The this compound exists as diastereomers, primarily the axial and equatorial forms, which exhibit different reactivity and stability profiles. The axial isomer generally shows higher reactivity in the iEDDA reaction but undergoes deactivation to its cis-cyclooctene form more rapidly than the more stable equatorial isomer.[7][8] The information below pertains to the common (E)-isomer.
Table 1: Physicochemical Properties of (E)-TCO-NHS Ester
| Property | Value | References |
| Chemical Formula | C₁₃H₁₇NO₅ | [9][10][11][12] |
| Molecular Weight | 267.28 g/mol | [9][10][11][12][13] |
| CAS Number | 1191901-33-3 | [9][11][12][14] |
| Appearance | White to slightly grey crystalline solid | [8][11] |
| Purity | Typically >95% (HPLC) | [8][9][11] |
| Solubility | Soluble in organic solvents such as DMSO, DMF, DCM, THF, and Chloroform. | [2][8][11][15] |
| Storage Conditions | Store at -20°C, keep desiccated and protected from light. | [5][8][9][11][16] |
| Stability | NHS esters are moisture-sensitive and prone to hydrolysis.[17][18] The TCO ring can isomerize to the unreactive cis-cyclooctene (CCO) form; long-term storage is not recommended.[9] |
Reactivity and Mechanism of Action
The utility of TCO-NHS Ester lies in a two-step bioconjugation strategy.
-
Amine Labeling : The NHS ester reacts efficiently with primary amines on a target biomolecule (e.g., an antibody) at a physiological to slightly alkaline pH (7.0-9.0) to form a stable, covalent amide bond.[2][18] This reaction must be performed in an aqueous buffer free of extraneous primary amines (like Tris or glycine) that would compete with the reaction.[17] The efficiency of this step is sensitive to hydrolysis of the NHS ester, which increases with pH.[18]
-
Bioorthogonal TCO-Tetrazine Ligation : Once the biomolecule is "TCO-functionalized," the TCO ring is available for the iEDDA reaction. This cycloaddition with a tetrazine-modified molecule is one of the fastest bioorthogonal reactions known, with second-order rate constants often exceeding 800 M⁻¹s⁻¹.[2][6] This rapid kinetic profile allows for efficient labeling at low concentrations and is highly specific, proceeding with minimal side reactions in complex biological media.[2][19]
This two-step process is fundamental to pre-targeting strategies in applications like radioimmunotherapy and in-vivo imaging.
Caption: Two-step bioconjugation workflow using TCO-NHS Ester.
Experimental Protocols
Detailed Protocol for Antibody Labeling with this compound
This protocol outlines the general steps for conjugating TCO-NHS Ester to an antibody. Optimization may be required based on the specific antibody and desired degree of labeling (DOL).
1. Materials and Reagents
-
Antibody stock solution (BSA- and amine-free)
-
This compound
-
Anhydrous, amine-free Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
pH Adjustment Buffer: 1 M Sodium Bicarbonate (NaHCO₃), pH 8.5-9.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification: Desalting columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO) or dialysis equipment
2. Antibody Preparation
-
Buffer Exchange : Ensure the antibody is in an amine-free buffer like PBS, pH 7.4. If the stock buffer contains Tris, glycine, or preservatives like sodium azide, the antibody must be purified.[17] Use a desalting column or dialysis to exchange the buffer to 1X PBS.
-
Concentration Adjustment : Adjust the antibody concentration to 2-5 mg/mL in the reaction buffer.[2][17] Higher protein concentrations can improve labeling efficiency.[18]
3. TCO-NHS Ester Solution Preparation
-
Important : Allow the TCO-NHS Ester vial to warm completely to room temperature for at least 20 minutes before opening to prevent moisture condensation, which can cause hydrolysis.[17]
-
Immediately before use, prepare a stock solution of TCO-NHS Ester in anhydrous DMSO or DMF.[2] For example, dissolve 1 mg of the ester in 100 µL of DMSO to create a 10 mg/mL solution.[17]
4. Labeling Reaction Procedure
-
Adjust the pH of the antibody solution to 8.0-9.0 by adding a calculated volume of 1 M NaHCO₃. A final bicarbonate concentration of ~100 mM is often effective.[1][17]
-
Add a 10- to 20-fold molar excess of the TCO-NHS Ester DMSO stock solution to the antibody solution.[2] Pipette gently to mix.
-
Incubate the reaction for 1 hour at room temperature or 2 hours on ice, protected from light.[17]
5. Quenching and Purification
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[2] The primary amine in Tris will react with any unreacted NHS ester.
-
Incubate on ice for 15-30 minutes.[17]
-
Remove excess, unreacted TCO-NHS Ester and quenching reagent using a desalting column appropriate for the sample volume.[2][17] Follow the manufacturer's instructions for column equilibration and sample elution.
-
The purified TCO-labeled antibody is now ready for the subsequent click reaction with a tetrazine-modified molecule or for storage. Store at 4°C for short-term use or in aliquots at -20°C for long-term storage.[20]
Caption: Experimental workflow for antibody labeling with TCO-NHS Ester.
Applications in Research and Drug Development
The precision and biocompatibility of the TCO-tetrazine ligation have made TCO-NHS Ester a valuable reagent in numerous advanced applications:
-
Antibody-Drug Conjugates (ADCs): Facilitates the site-specific or lysine-based conjugation of cytotoxic drugs to antibodies for targeted cancer therapy.[14]
-
In Vivo Imaging: Enables pre-targeting strategies for PET and SPECT imaging, where a TCO-labeled antibody is administered first, allowed to accumulate at the target site, and then followed by a rapidly clearing, tetrazine-labeled imaging agent.[19][21]
-
Live Cell Labeling and Tracking: Used for labeling cell surface proteins to track cellular processes without disrupting biological function.[14][21]
-
Material Science: Employed in the functionalization of polymers and surfaces to create advanced biomaterials.[14]
References
- 1. NHS ester protocol for labeling proteins [abberior.rocks]
- 2. interchim.fr [interchim.fr]
- 3. nbinno.com [nbinno.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. TCO-NHS ester, 1191901-33-3 | BroadPharm [broadpharm.com]
- 10. (4E)-TCO-NHS ester | C13H17NO5 | CID 76801770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. vectorlabs.com [vectorlabs.com]
- 12. scbt.com [scbt.com]
- 13. medkoo.com [medkoo.com]
- 14. chemimpex.com [chemimpex.com]
- 15. (4E)-TCO-NHS ester - Ruixibiotech [ruixibiotech.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. furthlab.xyz [furthlab.xyz]
- 18. escholarship.org [escholarship.org]
- 19. TCO-PEG12-NHS ester TCO click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 20. leica-microsystems.com [leica-microsystems.com]
- 21. dash.harvard.edu [dash.harvard.edu]
(R,E)-TCO-NHS Ester: A Technical Guide to a Key Player in Bioorthogonal Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of bioorthogonal chemistry, the ability to specifically and efficiently label biomolecules in their native environment is paramount. Among the arsenal of chemical tools developed for this purpose, the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines (Tz) and trans-cyclooctenes (TCO) has emerged as a frontrunner due to its exceptionally fast kinetics and high specificity.[1][2] This technical guide focuses on (R,E)-TCO-NHS Ester, a key reagent that facilitates the introduction of the highly reactive trans-cyclooctene moiety onto biomolecules, paving the way for a multitude of applications in research and drug development.
Core Principles: The TCO-Tetrazine Ligation
The foundation of this compound's utility lies in the bioorthogonal reaction between the strained trans-cyclooctene (TCO) group and an electron-deficient tetrazine. This reaction proceeds through a [4+2] cycloaddition, forming an unstable intermediate that rapidly undergoes a retro-Diels-Alder reaction to release dinitrogen gas (N₂), irreversibly forming a stable dihydropyridazine product.[1] This process is characterized by its remarkable speed, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹, making it one of the fastest bioorthogonal reactions known.[1][3]
The "(R,E)" designation refers to the specific stereoisomer of the trans-cyclooctene, which influences its reactivity and stability. The axial conformation of TCO derivatives has been shown to exhibit significantly higher reactivity in the IEDDA reaction compared to the equatorial conformation.[4] The N-Hydroxysuccinimide (NHS) ester is a widely used amine-reactive functional group that allows for the covalent attachment of the TCO moiety to primary amines, such as the lysine residues found on proteins.[5]
Applications in Bioorthogonal Chemistry
The versatility of this compound has led to its adoption in a wide array of applications, including:
-
Pretargeted Imaging and Therapy: In this two-step strategy, a TCO-modified antibody is first administered and allowed to accumulate at a target site, such as a tumor. Subsequently, a smaller, rapidly clearing tetrazine-labeled imaging agent or therapeutic payload is introduced, which then specifically reacts with the TCO-tagged antibody at the target location.[2][6] This approach enhances the target-to-background signal ratio and minimizes off-target toxicity.[7][8]
-
Antibody-Drug Conjugates (ADCs): this compound is employed in the development of ADCs, where a potent cytotoxic drug is linked to an antibody via the TCO-tetrazine click reaction.[9][10] This strategy allows for the targeted delivery of the drug to cancer cells.
-
Cellular Imaging and Tracking: The high efficiency and biocompatibility of the TCO-tetrazine ligation make it ideal for labeling and tracking cells in vivo and in vitro.[11]
-
PROTACs: This technology utilizes heterobifunctional molecules to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the degradation of the target protein. This compound can be used as a linker in the synthesis of these molecules.[10]
Quantitative Data
The performance of the TCO-tetrazine ligation is exceptional, as highlighted by its kinetic parameters. The following table summarizes key quantitative data for this bioorthogonal reaction.
| Parameter | Value | References |
| Second-Order Rate Constant (k₂) | 10³ to 10⁶ M⁻¹s⁻¹ | [1][3] |
| pH Range for NHS Ester Labeling | 8.3 - 8.5 (optimal) | [12] |
| Stability of TCO | Sensitive to acidic/basic conditions, photosensitive | [2] |
| Stability of NHS Ester | Moisture-sensitive, hydrolysis increases at higher pH | [5][13] |
Experimental Protocols
Protocol 1: Labeling of Proteins with this compound
This protocol outlines the general procedure for conjugating this compound to a protein containing primary amines.
Materials:
-
Protein of interest
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Protein Preparation: If the protein solution contains primary amines (e.g., Tris buffer), perform a buffer exchange into an amine-free buffer like PBS. Adjust the protein concentration to 1-5 mg/mL.[14]
-
TCO-NHS Ester Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[1]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved TCO-NHS Ester to the protein solution.[1]
-
Incubation: Incubate the reaction mixture for 30 minutes to 1 hour at room temperature, or for 2 hours on ice, with gentle mixing.[1][13]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM Tris. Incubate for 5-15 minutes.[13]
-
Purification: Remove excess, unreacted TCO-NHS Ester using a desalting column.
Protocol 2: TCO-Tetrazine Ligation for Protein-Protein Conjugation
This protocol describes the reaction between a TCO-modified protein and a tetrazine-modified protein.
Materials:
-
TCO-modified protein (from Protocol 1)
-
Tetrazine-modified protein
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation: Prepare the TCO-modified protein and the tetrazine-modified protein in the reaction buffer.
-
Ligation Reaction: Mix the TCO- and tetrazine-modified proteins in a 1:1 molar ratio.
-
Incubation: Incubate the reaction mixture for 10-60 minutes at room temperature.[13] The reaction progress can be monitored by the disappearance of the characteristic tetrazine absorbance at around 520-540 nm.[15][16]
-
Purification (Optional): If necessary, the resulting conjugate can be purified using standard chromatography techniques.
Visualizing the Workflow and Mechanisms
To better illustrate the processes described, the following diagrams have been generated using the DOT language.
Conclusion
This compound is a powerful and versatile tool in the field of bioorthogonal chemistry. Its ability to efficiently introduce the highly reactive trans-cyclooctene moiety onto biomolecules has enabled significant advancements in areas such as targeted drug delivery, advanced imaging, and diagnostics. The exceptionally fast and specific nature of the subsequent TCO-tetrazine ligation reaction makes it an indispensable component of the modern chemical biologist's and drug developer's toolkit. By understanding the core principles, applications, and experimental considerations outlined in this guide, researchers can effectively harness the potential of this compound to drive innovation in their respective fields.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. escholarship.org [escholarship.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. lumiprobe.com [lumiprobe.com]
- 13. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. broadpharm.com [broadpharm.com]
The Ultimate Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Trans-Cyclooctene (TCO)
A Comprehensive Technical Resource for Researchers, Scientists, and Drug Development Professionals
The field of bioconjugation has been revolutionized by the advent of "click chemistry," a set of reactions prized for their speed, specificity, and biocompatibility. Among these, the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) stands out for its ability to proceed within complex biological environments without the need for cytotoxic catalysts.[1] This in-depth guide focuses on a key player in this reaction: trans-cyclooctene (TCO), a highly strained alkene whose exceptional reactivity has propelled advancements in drug delivery, molecular imaging, and therapeutic development.[2]
Core Principles of SPAAC with TCO
SPAAC is a type of 1,3-dipolar cycloaddition between a cyclic alkyne and an azide, forming a stable triazole linkage. The driving force behind this reaction is the significant ring strain of the cyclooctyne, which lowers the activation energy and allows the reaction to proceed without the need for the copper (I) catalyst used in the classical azide-alkyne cycloaddition.[3][4] This copper-free nature is a major advantage for in vivo applications, as copper can be toxic to cells.[1]
While the guide's title refers to TCO, it's important to clarify that in the context of SPAAC, the reaction is between a strained alkyne and an azide. TCO, being an alkene, is most famously used in the even faster inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines.[5] However, the principles of using ring strain to promote bioorthogonal reactions are central to both SPAAC (with strained alkynes like DBCO) and IEDDA (with TCO). This guide will focus on the broader concept of strain-promoted cycloadditions, with a primary emphasis on TCO and its applications, while also providing context on related strained alkynes used in SPAAC.
Quantitative Data: Reaction Kinetics
The efficiency of a bioorthogonal reaction is often quantified by its second-order rate constant (k). The following table summarizes the rate constants for various TCO derivatives with a common tetrazine partner, as well as the rates for common strained alkynes used in SPAAC with an azide partner. This allows for a clear comparison of their reactivity.
| Reactant 1 | Reactant 2 | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Notes |
| trans-Cyclooctene (TCO) | 3,6-di-(2-pyridyl)-s-tetrazine | ~2,000[6] | The foundational TCO structure. |
| axial-5-hydroxy-trans-cyclooctene (a-TCO) | 3,6-di-(2-pyridyl)-s-tetrazine | ~150,000[6] | Increased reactivity due to steric effects. |
| Dibenzocyclooctyne (DBCO) | Benzyl Azide | ~0.1 - 1.0 | A commonly used strained alkyne in SPAAC. |
| Bicyclo[6.1.0]nonyne (BCN) | Benzyl Azide | ~0.1 - 1.0 | Another popular strained alkyne for SPAAC. |
| TCO | General Tetrazines | 1 - 1 x 10⁶[7] | General range of reactivity. |
| Methyl-substituted tetrazines | TCO | ~1000[7] | |
| Hydrogen-substituted tetrazines | TCO | up to 30,000[7] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of SPAAC and TCO-tetrazine ligations in a laboratory setting. Below are representative protocols for protein modification and subsequent conjugation.
Protocol 1: Labeling a Protein with a TCO-NHS Ester
This protocol outlines the labeling of primary amines, such as the side chain of lysine residues, on a protein with a TCO-NHS ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
TCO-PEG-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting spin column or dialysis equipment
Procedure:
-
Protein Preparation: Buffer exchange the protein into an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).[6] The protein concentration should be between 1-5 mg/mL.[6]
-
TCO-NHS Ester Solution Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-PEG-NHS ester in anhydrous DMSO or DMF.[8]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[6] The final concentration of the organic solvent should be kept below 10% to prevent protein denaturation.
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.[7]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.[7]
-
Purification: Remove excess, unreacted TCO-NHS ester by using a desalting spin column or through dialysis against a suitable buffer.[8]
Protocol 2: TCO-Tetrazine Ligation for Protein-Protein Conjugation
This protocol describes the reaction between a TCO-functionalized protein and a tetrazine-labeled molecule.
Materials:
-
TCO-modified protein (from Protocol 1)
-
Tetrazine-labeled molecule (e.g., a fluorescent dye or another protein)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation: Prepare the TCO-modified protein in the reaction buffer. Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.[6]
-
Ligation Reaction: Mix the TCO-modified protein and the tetrazine-labeled molecule in the reaction buffer. A slight molar excess (1.1 to 2-fold) of the tetrazine reagent is often used.[6]
-
Incubation: The reaction is typically complete within 10-60 minutes at room temperature.[6] The progress of the reaction can be monitored by the disappearance of the characteristic pink color of the tetrazine.[6]
-
Purification (Optional): If necessary, the final conjugate can be purified from the excess tetrazine reagent using size exclusion chromatography or dialysis.[6]
Visualizing the Chemistry: Diagrams
To better understand the processes involved in strain-promoted cycloadditions, the following diagrams, generated using Graphviz (DOT language), illustrate the reaction mechanism and a typical experimental workflow.
Caption: Mechanism of the TCO-Tetrazine inverse electron-demand Diels-Alder reaction.
Caption: A typical experimental workflow for protein bioconjugation using TCO-tetrazine chemistry.
Applications in Drug Development and Beyond
The robustness and efficiency of SPAAC and TCO-tetrazine ligations have led to their widespread adoption in various fields of research and development:
-
Antibody-Drug Conjugates (ADCs): The precise and stable linkage formed is ideal for attaching potent drugs to tumor-targeting antibodies, a cornerstone of modern cancer therapy.[6]
-
Live-Cell and In Vivo Imaging: The bioorthogonality and rapid kinetics of these reactions are perfectly suited for labeling and tracking biomolecules in living cells and whole organisms without disrupting their natural functions.[5][6] This is particularly valuable in pretargeted imaging, where a TCO-labeled antibody is administered first, followed by a smaller, rapidly clearing tetrazine-labeled imaging agent.[6]
-
Click-to-Release Chemistry: This innovative strategy utilizes the TCO-tetrazine reaction to trigger the release of a "caged" therapeutic agent at a specific target site, thereby minimizing off-target toxicity.[9]
-
Gene and RNA Delivery: With the rise of RNA-based therapeutics, TCO-based conjugation strategies offer improved delivery efficiency and greater protection of the genetic material from degradation in the body.[2]
-
Materials Science: SPAAC has been used to decorate, link, crosslink, and even prepare polymer chains, opening up new avenues for the creation of advanced functional materials.[10]
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. interchim.fr [interchim.fr]
- 9. Building bioorthogonal click-release capable artificial receptors on cancer cell surface for imaging, drug targeting and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Survey of Strain-Promoted Azide-Alkyne Cycloaddition in Polymer Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
(R,E)-TCO-NHS Ester: A Technical Guide for In Vivo Click Chemistry Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of (R,E)-TCO-NHS Ester, a key reagent for in vivo click chemistry applications. This document details its core properties, experimental protocols for its use in bioconjugation, and its application in advanced in vivo imaging strategies.
Introduction to this compound
(R,E)-trans-Cyclooctene-N-hydroxysuccinimidyl ester (this compound) is a bifunctional crosslinking reagent that has become an invaluable tool in the field of bioorthogonal chemistry. It contains two key functional groups:
-
trans-Cyclooctene (TCO): A strained alkene that serves as a highly reactive dienophile in inverse electron-demand Diels-Alder (IEDDA) cycloaddition reactions. This "click chemistry" reaction is exceptionally fast and specific, proceeding rapidly under physiological conditions without the need for a copper catalyst.[1][2]
-
N-hydroxysuccinimide (NHS) Ester: An amine-reactive group that efficiently forms stable amide bonds with primary amines, such as the side chains of lysine residues found in proteins and antibodies.[3][4][5]
This dual functionality allows for a two-step bioconjugation strategy. First, the NHS ester is used to label a biomolecule of interest, such as an antibody, introducing the TCO moiety. Subsequently, the TCO-functionalized biomolecule can be rapidly and specifically "clicked" to a molecule containing a tetrazine (Tz) group, its reaction partner in the IEDDA reaction.[6][7][8] This powerful combination has paved the way for significant advancements in areas like targeted drug delivery, in vivo imaging, and the study of complex biological processes.[9][10][11]
Physicochemical Properties and Reaction Kinetics
The utility of this compound in in vivo applications is underpinned by its favorable physicochemical properties and rapid reaction kinetics. The axial conformation of the TCO ring in this specific isomer has been shown to exhibit higher reactivity in IEDDA reactions compared to its equatorial counterpart.[12]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₇NO₅ | [12][13] |
| Molecular Weight | 267.28 g/mol | [12][13] |
| Appearance | White to slightly grey crystalline solid | [12] |
| Purity | >95% (HPLC) | [12] |
| Solubility | DMSO, DMF, DCM, THF, Chloroform | [12] |
| Storage Conditions | -20°C, desiccated | [4][12] |
The reaction between TCO and tetrazine is characterized by exceptionally fast second-order rate constants, making it one of the fastest bioorthogonal reactions currently known.[2][14] This rapid kinetics is crucial for in vivo applications where low concentrations of reactants and short reaction times are often necessary.[14]
Table 2: Reaction Kinetics and Stability of TCO Derivatives
| TCO Derivative | Second-Order Rate Constant (k₂) with Tetrazine | Stability Profile | Source(s) |
| TCO | Can exceed 100,000 M⁻¹s⁻¹ | Can isomerize to the less reactive cis-cyclooctene (CCO) form, particularly in the presence of thiols and over time in serum.[8][15] Not recommended for long-term storage.[16] | [8][15] |
| Axial TCO | Up to 10-fold higher reactivity than equatorial TCO derivatives. | Undergoes cis-trans deactivation at a faster rate compared to equatorial TCO derivatives. | [12] |
| d-TCO | ~366,000 M⁻¹s⁻¹ | Shows improved stability in aqueous solution, blood serum, and in the presence of thiols. | [8] |
| s-TCO | ~3,300,000 M⁻¹s⁻¹ | The fastest TCO derivative to date, but with reduced stability. Rapidly isomerizes in the presence of high thiol concentrations. | [8] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involving this compound, from antibody conjugation to in vivo imaging.
Antibody Conjugation with this compound
This protocol outlines the steps for labeling an antibody with this compound to introduce the TCO functionality.
Materials:
-
Antibody of interest
-
This compound
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0; or 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)[8]
-
Bicarbonate buffer (pH 8.3-8.5)[17]
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[4][8]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or glycine)[5][18]
-
Spin desalting columns or other purification systems (e.g., size-exclusion chromatography)[17][18]
Procedure:
-
Antibody Preparation:
-
This compound Solution Preparation:
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved this compound to the antibody solution.[8][17] The optimal molar ratio should be determined empirically for each specific antibody to achieve the desired degree of labeling (DOL) without compromising antibody function.[17][19]
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[1][17]
-
-
Quenching the Reaction (Optional but Recommended):
-
Purification:
-
Characterization:
-
Determine the degree of labeling (DOL), which is the average number of TCO molecules per antibody. This can be achieved using MALDI-TOF mass spectrometry or by reacting the TCO-conjugated antibody with an excess of a fluorescently-labeled tetrazine and measuring the absorbance.[17]
-
In Vivo Pre-targeting Imaging Workflow
This protocol describes a general workflow for in vivo pre-targeting imaging using a TCO-conjugated antibody and a tetrazine-labeled imaging agent.[9][15][17]
Materials:
-
TCO-conjugated antibody (prepared as in Protocol 3.1)
-
Tetrazine-labeled imaging probe (e.g., fluorescent dye, radiolabel)
-
Animal model (e.g., tumor-bearing mice)
-
Sterile PBS (pH 7.4)
-
In vivo imaging system (e.g., IVIS for fluorescence imaging, PET scanner for radionuclide imaging)
Procedure:
-
Administration of TCO-Antibody:
-
Administer the TCO-conjugated antibody to the animal model, typically via intravenous injection. The optimal dose will depend on the antibody and target, but a typical range is 1-5 mg/kg.[17]
-
-
Accumulation and Clearance Period:
-
Allow sufficient time for the TCO-antibody to accumulate at the target site (e.g., a tumor) and for the unbound antibody to clear from circulation. This pre-targeting window is crucial for achieving a high signal-to-noise ratio and typically ranges from 24 to 72 hours, depending on the antibody's pharmacokinetics.[11][17]
-
-
Administration of Tetrazine Probe:
-
After the clearance period, administer the tetrazine-labeled imaging probe, also typically via intravenous injection. The dose will depend on the specific probe and imaging modality.
-
-
In Vivo Click Reaction and Imaging:
-
The tetrazine probe will rapidly "click" to the TCO-conjugated antibody that has accumulated at the target site.
-
Acquire images at various time points post-injection of the tetrazine probe (e.g., 1, 4, 8, and 24 hours) using the appropriate in vivo imaging system.[17]
-
Visualizing Workflows and Mechanisms
Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes involving this compound.
Caption: Workflow for antibody conjugation with this compound.
Caption: In vivo pre-targeting imaging workflow.
Caption: Mechanism of the TCO-Tetrazine IEDDA click reaction.
Applications in Research and Drug Development
The unique characteristics of the TCO-tetrazine click chemistry enabled by this compound have led to its widespread adoption in various research and development areas:
-
Pre-targeted Radioimmunotherapy and Imaging: This is a major application where a TCO-modified antibody is first administered to target cancer cells, followed by a smaller, rapidly clearing radiolabeled tetrazine.[9][15][20] This approach significantly reduces the radiation dose to healthy tissues compared to conventional radioimmunotherapy.[11][15]
-
Fluorescence Imaging: TCO-functionalized biomolecules can be targeted with tetrazine-fluorophore conjugates for in vivo and in vitro fluorescence imaging, enabling the visualization of biological processes with high specificity.[10][17]
-
Drug Delivery: The specific and stable linkage formed by the IEDDA reaction is being explored for targeted drug delivery systems, where a TCO-modified targeting moiety can be "clicked" to a tetrazine-containing drug molecule at the desired site of action.[10][21]
-
Biomaterial Functionalization: this compound can be used to immobilize biomolecules onto surfaces or within hydrogels for applications in tissue engineering and biosensing.[16][22]
Conclusion
This compound is a powerful and versatile tool for researchers in the life sciences. Its high reactivity, specificity, and biocompatibility make it an ideal reagent for a wide range of in vivo click chemistry applications. The detailed protocols and workflows provided in this guide serve as a starting point for the successful implementation of this technology in your research and development endeavors. As the field of bioorthogonal chemistry continues to evolve, we can expect to see even more innovative applications of this compound and related reagents.
References
- 1. interchim.fr [interchim.fr]
- 2. TCO-PEG12-NHS ester TCO click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. Extracellular-Matrix-Anchored Click Motifs for Specific Tissue Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NHS ester protocol for labeling proteins [abberior.rocks]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Antibody-Based In Vivo Imaging of Central Nervous System Targets—Evaluation of a Pretargeting Approach Utilizing a TCO-Conjugated Brain Shuttle Antibody and Radiolabeled Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. Clarity bolsters antibody pre-targeting with IP from leading global cancer center - Clarity Pharmaceuticals - Radiopharmaceutical Therapies and Imaging [claritypharmaceuticals.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. scbt.com [scbt.com]
- 14. TCO-PEG3-NHS ester | Benchchem [benchchem.com]
- 15. Pretargeted PET Imaging with a TCO-Conjugated Anti-CD44v6 Chimeric mAb U36 and [89Zr]Zr-DFO-PEG5-Tz - PMC [pmc.ncbi.nlm.nih.gov]
- 16. TCO-NHS ester, 1191901-33-3 | BroadPharm [broadpharm.com]
- 17. benchchem.com [benchchem.com]
- 18. furthlab.xyz [furthlab.xyz]
- 19. resources.tocris.com [resources.tocris.com]
- 20. researchgate.net [researchgate.net]
- 21. Initial Steps towards Spatiotemporal Signaling through Biomaterials Using Click-to-Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. alfa-chemistry.com [alfa-chemistry.com]
An In-depth Technical Guide to Bioorthogonal Labeling with TCO-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of bioorthogonal labeling utilizing trans-cyclooctene (TCO)-N-hydroxysuccinimidyl (NHS) esters. This powerful chemical tool enables the precise and efficient modification of biomolecules in complex biological environments, paving the way for advanced research in drug development, diagnostics, and fundamental biology.
Introduction to Bioorthogonal Chemistry and TCO-Tetrazine Ligation
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The inverse-electron-demand Diels-Alder (IEDDA) reaction between a TCO group and a tetrazine (Tz) is a cornerstone of this field. This "click chemistry" reaction is exceptionally fast, highly specific, and proceeds under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for in vivo applications.[1]
The TCO-NHS ester is a key reagent in a two-step labeling strategy. First, the NHS ester group reacts with primary amines, such as the side chains of lysine residues on proteins, to introduce the TCO moiety onto the biomolecule of interest.[1][2] Subsequently, the TCO-functionalized molecule can be specifically targeted with a tetrazine-bearing probe, which can be a fluorophore, a drug molecule, or another biomolecule.[1]
The Chemistry: Mechanism of Action
The labeling process involves two distinct chemical reactions:
Step 1: Amine Labeling with TCO-NHS Ester
The N-hydroxysuccinimidyl ester is a highly reactive group that readily acylates primary amines at physiological to slightly alkaline pH (typically 7.2-8.5) to form a stable amide bond.[3][4] This reaction is efficient but competes with the hydrolysis of the NHS ester in aqueous environments, a factor that increases with higher pH.[2][3]
Step 2: Bioorthogonal Ligation with Tetrazine
The TCO-labeled biomolecule is then introduced to a tetrazine-conjugated molecule. The IEDDA reaction between the electron-rich TCO (dienophile) and the electron-deficient tetrazine (diene) proceeds rapidly to form an unstable dihydropyridazine intermediate, which then quickly eliminates a molecule of nitrogen gas (N₂) to form a stable pyridazine product.[5] This irreversible reaction drives the ligation to completion.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. escholarship.org [escholarship.org]
- 4. Initial Steps towards Spatiotemporal Signaling through Biomaterials Using Click-to-Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TCO-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]
(R,E)-TCO-NHS Ester reactivity and stability in aqueous buffer
An In-depth Technical Guide to the Reactivity and Stability of (R,E)-TCO-NHS Ester in Aqueous Buffer
For Researchers, Scientists, and Drug Development Professionals
Introduction
The inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine is a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast kinetics and high specificity.[1][2] this compound is a bifunctional linker that leverages this powerful chemistry. It incorporates the reactive TCO moiety for ligation with tetrazine-functionalized molecules and an N-hydroxysuccinimide (NHS) ester for covalent attachment to primary amines on biomolecules such as proteins and peptides.[3][4] This guide provides a comprehensive overview of the reactivity and stability of this compound in aqueous buffers, offering quantitative data, detailed experimental protocols, and logical diagrams to aid researchers in its effective application.
Core Concepts: A Dual Reactivity Profile
The utility of this compound hinges on the distinct reactivity of its two functional groups: the NHS ester and the TCO ring. Understanding the behavior of each in an aqueous environment is critical for successful bioconjugation.
The Amine-Reactive NHS Ester
The NHS ester facilitates the covalent attachment of the TCO group to biomolecules by reacting with primary amines, predominantly the ε-amino group of lysine residues and the N-terminus of proteins, to form a stable amide bond.[5]
Reactivity in Aqueous Buffers:
The efficiency of the NHS ester-amine reaction is highly dependent on pH. The nucleophilic, unprotonated form of the primary amine is the reactive species.[5] Therefore, the reaction is typically performed in a pH range of 7.2 to 8.5.[6]
However, a competing reaction, the hydrolysis of the NHS ester, also occurs in aqueous solutions and its rate increases with pH.[5][6] This hydrolysis renders the ester inactive. Consequently, the choice of pH is a trade-off between maximizing amine reactivity and minimizing hydrolysis.[5]
Stability and Hydrolysis:
The stability of the NHS ester is inversely proportional to the pH of the aqueous buffer. At a lower pH, the half-life of the NHS ester is longer, but the reaction with amines is slower. Conversely, at a higher pH, the reaction is faster, but the competing hydrolysis reaction is also more pronounced.[6][7]
Quantitative Data on NHS Ester Hydrolysis
| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0 | 4-5 hours | [6][7] |
| 7.0 | Ambient | ~7 hours | [8] |
| 8.6 | 4 | 10 minutes | [6][7] |
| 9.0 | Ambient | Minutes | [8] |
Note: These values are for general NHS esters and provide a strong indication of the stability of the NHS ester moiety on the TCO linker.
The Bioorthogonal trans-Cyclooctene (TCO) Moiety
The TCO group reacts with a tetrazine via a [4+2] cycloaddition to form a stable dihydropyridazine linkage, releasing nitrogen gas as the only byproduct.[9] This reaction is characterized by its extremely fast kinetics, often described as "ultrafast," with second-order rate constants that can exceed 800 M⁻¹s⁻¹.[2][10]
Reactivity and Kinetics:
The TCO-tetrazine ligation is highly efficient even at low, micromolar to nanomolar concentrations of reactants, making it ideal for biological applications where concentrations of target molecules may be low.[2][11] The reaction is catalyst-free, proceeding readily under physiological conditions without the need for potentially cytotoxic copper catalysts.[2]
Quantitative Data on TCO-Tetrazine Reaction Kinetics
| TCO Derivative | Tetrazine Partner | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Reference(s) |
| General TCO | General Tetrazine | 1 - 1 x 10⁶ | [11] |
| TCO | ATTO-tetrazines | up to 1000 | [11] |
| TCO | Methyl-substituted tetrazines | ~1000 | [11] |
| TCO | Hydrogen-substituted tetrazines | up to 30,000 | [11] |
| TCO | Dipyridal tetrazine | 2000 (±400) | [11] |
| s-TCO ((1R,5R,6R)-bicyclo[4.1.0]hept-3-ene) | Not specified | ~3,300,000 | [12] |
Stability of the TCO Ring:
While generally stable in aqueous buffers, the TCO group can undergo isomerization to its unreactive cis-cyclooctene (CCO) form.[12] This process can be accelerated in the presence of thiols and copper-containing proteins.[12][13] More strained and, therefore, more reactive TCO derivatives, such as s-TCO, tend to be less stable.[12]
Factors Affecting TCO Stability
| TCO Derivative | Stability Profile | Reference(s) |
| TCO | Can isomerize in the presence of high thiol concentrations and in serum over time. | [12] |
| d-TCO | Shows improved stability in aqueous solution, blood serum, and in the presence of thiols. | [12] |
| s-TCO | Rapidly isomerizes in the presence of high thiol concentrations. | [12] |
Experimental Protocols
Protocol 1: Labeling a Protein with this compound
This protocol outlines the general procedure for conjugating this compound to a protein via its primary amines.
Materials:
-
Protein of interest
-
This compound (or a PEGylated version for improved solubility)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)[12]
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[11]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[11]
-
Spin desalting columns[11]
Procedure:
-
Protein Preparation:
-
TCO-NHS Ester Stock Solution Preparation:
-
Labeling Reaction:
-
Quenching the Reaction:
-
Purification:
-
Remove excess, unreacted TCO-NHS Ester using a spin desalting column or through dialysis.[10] The TCO-labeled protein is now ready for the subsequent ligation reaction.
-
Workflow for Protein Labeling with TCO-NHS Ester
Protocol 2: TCO-Tetrazine Ligation
This protocol describes the reaction between a TCO-functionalized protein and a tetrazine-labeled molecule.
Materials:
-
TCO-modified protein (from Protocol 1)
-
Tetrazine-labeled molecule (e.g., fluorescent dye, drug)
-
Reaction buffer (e.g., PBS, pH 7.4)[11]
Procedure:
-
Reactant Preparation:
-
Prepare the TCO-modified protein in the reaction buffer.
-
Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.
-
-
Ligation Reaction:
-
Mix the TCO-modified protein and the tetrazine-labeled molecule. A 1:1 molar ratio is often a good starting point, though a slight excess (1.05-1.5 molar equivalents) of the tetrazine compound can be used to drive the reaction to completion.[10][11]
-
Incubate the reaction for 30-60 minutes at room temperature.[11] The reaction can also be performed at 4°C, which may require a longer incubation time.[11]
-
-
Purification (Optional):
-
If necessary, the final conjugate can be purified from any unreacted starting material using size-exclusion chromatography.[11]
-
Workflow for TCO-Tetrazine Ligation
Logical Relationships in TCO-NHS Ester Chemistry
The successful application of this compound requires careful consideration of several interdependent factors. The following diagram illustrates the key relationships influencing the outcome of a bioconjugation experiment.
Factors Influencing NHS Ester Conjugation Yield
Conclusion
This compound is a powerful tool for bioconjugation, enabling the efficient labeling of biomolecules for subsequent bioorthogonal ligation. A thorough understanding of the pH-dependent reactivity and stability of the NHS ester group, coupled with an appreciation for the stability of the TCO moiety, is paramount for achieving high conjugation yields. By carefully controlling reaction conditions such as pH, temperature, and reactant concentrations, and by following established protocols, researchers can successfully employ this versatile reagent in a wide array of applications, from basic research to the development of novel therapeutics and diagnostics.
References
- 1. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. vectorlabs.com [vectorlabs.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. escholarship.org [escholarship.org]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. benchchem.com [benchchem.com]
- 10. interchim.fr [interchim.fr]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
A Technical Guide to Trans-Cyclooctene (TCO) Reagents for Biological Studies
For Researchers, Scientists, and Drug Development Professionals
Trans-cyclooctene (TCO) reagents have become indispensable tools in biological research and drug development, primarily due to their role in bioorthogonal chemistry. Their exceptional reactivity and selectivity in the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines enable the precise and efficient labeling and modification of biomolecules in complex biological systems. This technical guide provides an in-depth overview of the core features of TCO reagents, including their chemical principles, quantitative performance data, and detailed experimental protocols.
Core Principles of TCO-Tetrazine Bioorthogonal Ligation
The utility of TCO reagents in biological studies is centered on their rapid and specific reaction with 1,2,4,5-tetrazines, commonly known as the TCO-tetrazine ligation. This reaction proceeds through an IEDDA cycloaddition, which is followed by a retro-Diels-Alder reaction that releases nitrogen gas and forms a stable dihydropyridazine product.[1]
Key characteristics of this ligation include:
-
Exceptional Reaction Kinetics: The TCO-tetrazine ligation is renowned for its extremely fast reaction rates, with second-order rate constants reaching up to 107 M-1s-1.[1][2] This allows for efficient conjugation even at the low concentrations typically found in biological systems.[1]
-
Biocompatibility: The reaction proceeds readily under physiological conditions (pH 6-9, room temperature) in aqueous media without the need for cytotoxic catalysts, such as copper, which is often required for other click chemistry reactions.[1][3]
-
High Specificity and Orthogonality: TCO and tetrazine groups are abiotic and do not react with naturally occurring functional groups found in biomolecules, such as amines, thiols, or carboxylates.[1] This ensures that the conjugation is highly specific and avoids off-target reactions.[1]
-
Irreversibility and Stability: The formation of the dihydropyridazine bond is irreversible, and the resulting conjugate is highly stable under biological conditions.[1]
The reactivity of the TCO group is a result of the significant ring strain of the trans-configured double bond within the eight-membered ring.[1] This inherent strain is released upon the [4+2] cycloaddition with a tetrazine, providing a strong thermodynamic driving force for the reaction.[1] Various TCO derivatives have been developed to modulate reactivity, stability, and hydrophilicity for specific applications.[1][2]
Data Presentation: Quantitative Comparison of TCO Derivatives
The choice of TCO derivative can significantly impact the efficiency of a bioorthogonal reaction. The following table summarizes the second-order rate constants of common TCO derivatives with 3,6-di-(2-pyridyl)-s-tetrazine, a frequently used tetrazine partner.
| TCO Derivative | Abbreviation | Second-Order Rate Constant (k₂) with 3,6-dipyridyl-s-tetrazine (M⁻¹s⁻¹) | Key Features |
| trans-Cyclooctene | TCO | ~2,000[1] | The original and most basic TCO structure. |
| axial-5-hydroxy-trans-cyclooctene | a-TCO | ~150,000[1] | Increased reactivity due to steric effects. |
| cis-Dioxolane-fused trans-cyclooctene | d-TCO | ~366,000[1] | Enhanced reactivity, stability, and hydrophilicity.[1] |
| Strained trans-cyclooctene | s-TCO | (3,300 ± 40) x 10³[2] | The fastest TCO to date, though with a trade-off in stability.[2] |
Mandatory Visualizations
Signaling Pathway: Pretargeted In Vivo Imaging Workflow
Caption: Pretargeted in vivo imaging workflow using TCO-tetrazine ligation.
Experimental Workflow: Antibody-TCO Conjugation and Labeling
Caption: Workflow for antibody conjugation with TCO and subsequent labeling.
Logical Relationship: TCO-Tetrazine Ligation Mechanism
Caption: Mechanism of the TCO-tetrazine bioorthogonal ligation.
Experimental Protocols
Protocol 1: Labeling of Proteins with TCO-NHS Ester
This protocol describes the labeling of primary amines (e.g., lysine residues) on a protein with a TCO-NHS ester.
Materials:
-
Protein of interest
-
TCO-PEG-NHS ester (or other desired TCO-NHS derivative)
-
Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)[1]
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns
Procedure:
-
Protein Preparation: Buffer exchange the protein into an amine-free buffer.[1] The protein concentration should ideally be between 1-5 mg/mL.[1]
-
TCO-NHS Ester Solution Preparation: Immediately before use, dissolve the TCO-NHS ester in a small amount of anhydrous DMSO or DMF to a concentration of 10-20 mM.[4]
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[4] The optimal ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[4]
-
Quenching: Add quenching buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted TCO-NHS ester. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted TCO reagent by size-exclusion chromatography using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS).
Protocol 2: TCO-Tetrazine Ligation for Protein Conjugation
This protocol describes the reaction between a TCO-functionalized protein and a tetrazine-labeled molecule.
Materials:
-
TCO-modified protein (from Protocol 1)
-
Tetrazine-labeled molecule (e.g., fluorescent dye, drug molecule)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation:
-
Ligation Reaction:
-
Add the tetrazine-labeled molecule to the TCO-modified protein solution. A slight molar excess (1.1 to 2-fold) of the tetrazine reagent is often used.[1]
-
The reaction is typically complete within 10-60 minutes at room temperature.[1] The progress of the reaction can be monitored by the disappearance of the characteristic pink color of the tetrazine.[1]
-
-
Purification (Optional): If necessary, the final conjugate can be purified from the excess tetrazine reagent by size-exclusion chromatography or dialysis.[1]
Applications in Drug Development and Biological Research
The versatility of the TCO-tetrazine ligation has led to its widespread adoption in various fields:
-
Antibody-Drug Conjugates (ADCs): The precise and stable nature of the TCO-tetrazine linkage makes it ideal for constructing ADCs, where a potent drug is attached to a tumor-targeting antibody.[1][3]
-
Live-Cell and In Vivo Imaging: The bioorthogonality and fast kinetics of the reaction are well-suited for labeling and tracking biomolecules in living cells and whole organisms without perturbing their natural functions.[1][3] This is particularly valuable in pretargeted imaging, where a TCO-labeled antibody is first administered, followed by a smaller, rapidly clearing tetrazine-labeled imaging agent.[1]
-
Click-to-Release Chemistry: This strategy utilizes the TCO-tetrazine reaction to trigger the release of a caged therapeutic agent at a specific target site, minimizing off-target toxicity.[1]
-
Biomolecule Conjugation: This chemistry is broadly applicable for the conjugation of a wide range of biomolecules, including proteins, peptides, nucleic acids, and lipids, and for the surface modification of nanoparticles.[1][3]
References
(R,E)-TCO-NHS Ester for Live Cell Imaging: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of (R,E)-TCO-NHS Ester, a key reagent in bioorthogonal chemistry, and its application in live cell imaging. We will delve into its mechanism of action, provide detailed experimental protocols, and present quantitative data to facilitate its use in research and development.
Introduction to this compound and Bioorthogonal Chemistry
This compound is a heterobifunctional crosslinker that plays a pivotal role in a two-step labeling strategy for live cell imaging. This strategy is rooted in the principles of bioorthogonal chemistry, which involves chemical reactions that can occur within living systems without interfering with native biochemical processes.[1]
The process begins with the modification of a biomolecule of interest, typically a protein or antibody, with the this compound. The N-hydroxysuccinimide (NHS) ester end of the molecule selectively reacts with primary amines, such as the side chains of lysine residues on proteins, to form a stable amide bond.[2][3] This initial step "tags" the biomolecule with a trans-cyclooctene (TCO) group.[4][5]
The second step involves the introduction of a probe, usually a fluorescent dye, that is conjugated to a tetrazine molecule. The TCO group on the tagged biomolecule then undergoes a highly rapid and specific inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction with the tetrazine-labeled probe.[1][6][7] This "click chemistry" reaction is exceptionally fast and biocompatible, making it ideal for dynamic studies in living cells.[3][6] The axial isomer of TCO-NHS Ester, in particular, demonstrates significantly higher reactivity in this cycloaddition compared to its equatorial counterpart.[8]
This two-step approach offers several advantages for live cell imaging, including high specificity, rapid kinetics, and the ability to use a wide variety of fluorescent probes.[3][6] It allows for the precise labeling of cellular targets and the visualization of dynamic processes in real-time.[9][10]
Core Concepts and Workflow
The fundamental principle behind using this compound for live cell imaging is a pre-targeting strategy. First, an antibody or other targeting molecule functionalized with TCO is introduced and allowed to bind to its specific target on or within the live cells. After a period for unbound antibody to clear, a much smaller, tetrazine-conjugated imaging agent (like a fluorescent dye) is added. This agent rapidly "clicks" onto the TCO-tagged antibody, providing a strong and specific signal at the location of the target. This approach minimizes background fluorescence and allows for the use of highly fluorescent probes that might otherwise be too large or disruptive to be directly conjugated to the targeting molecule.
Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound in biomolecule labeling and subsequent imaging applications.
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 267.28 g/mol | [8] |
| Chemical Formula | C13H17NO5 | [8] |
| Appearance | White to slightly grey crystalline solid | [8] |
| Storage | -20°C, desiccated | [5][8] |
| Solubility | DMSO, DMF, Chloroform | [8] |
Table 2: Recommended Reaction Parameters for Protein Labeling
| Parameter | Recommended Value | Reference |
| Solvent for NHS Ester Stock | Anhydrous DMSO or DMF | [6][11] |
| Stock Solution Concentration | 10 mg/mL or 10 mM | [6][11] |
| Reaction Buffer pH | 8.3 - 8.5 | [12] |
| Molar Excess of NHS Ester to Protein | 8 to 20-fold | [6][12] |
| Incubation Time | 1 hour at room temperature or 2 hours on ice | [6][11] |
| Quenching Reagent | 1 M Tris buffer | [11] |
Table 3: Spectroscopic Data for Labeling Efficiency Calculation
| Fluorophore | Maximum Absorbance (λmax) | Molar Extinction Coefficient (ε_dye) | Reference |
| Cy3 | 555 nm | 150,000 M⁻¹cm⁻¹ | [13] |
| Note: These values are for a common fluorophore used in this application. Researchers should consult the manufacturer's data for the specific tetrazine-dye conjugate being used. |
Experimental Protocols
Protocol for Antibody Labeling with this compound
This protocol details the steps for conjugating this compound to an antibody.
Materials:
-
Antibody of interest (BSA and amine-buffer free)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
1 M Sodium Bicarbonate (NaHCO3), pH 8.5
-
1 M Tris-HCl, pH 8.0
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Desalting columns (e.g., Zeba Spin Desalting Columns)
Procedure:
-
Antibody Preparation:
-
TCO-NHS Ester Preparation:
-
Labeling Reaction:
-
Calculate the required volume of the TCO-NHS ester solution to achieve a 10- to 20-fold molar excess relative to the antibody.[6]
-
Add the calculated volume of the TCO-NHS ester solution to the antibody solution.[11]
-
Mix gently by pipetting and incubate for 1 hour at room temperature, protected from light.[6]
-
-
Quenching the Reaction:
-
Purification of the TCO-labeled Antibody:
-
Remove the unreacted TCO-NHS ester and other small molecules using a desalting column equilibrated with PBS.[11]
-
Collect the purified TCO-labeled antibody.
-
-
Characterization and Storage:
-
Determine the concentration of the purified antibody using a spectrophotometer at 280 nm.[11]
-
The degree of labeling (DOL) can be determined if a chromophore is introduced, though this is less common for the TCO moiety itself.
-
Store the TCO-labeled antibody at 4°C for short-term use or at -20°C for long-term storage.[14]
-
Protocol for Live Cell Imaging
This protocol outlines the two-step labeling and imaging of live cells using a TCO-labeled antibody and a tetrazine-fluorophore.
Materials:
-
Live cells cultured in an appropriate imaging dish or plate
-
TCO-labeled antibody (from Protocol 4.1)
-
Tetrazine-fluorophore conjugate
-
Live cell imaging buffer (e.g., phenol red-free medium)
-
Fluorescence microscope with an environmental chamber (37°C, 5% CO2)
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency in a suitable imaging vessel.
-
-
Primary Labeling (TCO-Antibody):
-
Replace the culture medium with pre-warmed live cell imaging buffer containing the TCO-labeled antibody at a predetermined optimal concentration.
-
Incubate the cells for a sufficient time to allow for antibody binding (e.g., 30-60 minutes) at 37°C.
-
Wash the cells three times with pre-warmed imaging buffer to remove unbound TCO-labeled antibody.
-
-
Secondary Labeling (Tetrazine-Fluorophore):
-
Add the tetrazine-fluorophore conjugate, diluted in pre-warmed imaging buffer, to the cells at a final concentration typically in the low micromolar range.
-
Incubate for a short period (e.g., 10-30 minutes) at 37°C, protected from light.[10]
-
-
Imaging:
-
Wash the cells twice with pre-warmed imaging buffer to remove any unbound tetrazine-fluorophore.
-
Acquire images using a fluorescence microscope equipped with the appropriate laser lines and emission filters for the chosen fluorophore.[9]
-
Conclusion
This compound is a powerful and versatile tool for the bioorthogonal labeling of biomolecules for live cell imaging. Its high reactivity and specificity, combined with the rapid kinetics of the TCO-tetrazine ligation, enable researchers to visualize cellular processes with high precision and minimal perturbation. The protocols and data presented in this guide provide a solid foundation for the successful implementation of this technology in a wide range of research and drug development applications.
References
- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 2. Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]
- 8. vectorlabs.com [vectorlabs.com]
- 9. benchchem.com [benchchem.com]
- 10. Bioorthogonal Reactions in Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. furthlab.xyz [furthlab.xyz]
- 12. lumiprobe.com [lumiprobe.com]
- 13. benchchem.com [benchchem.com]
- 14. NHS ester protocol for labeling proteins [abberior.rocks]
Methodological & Application
Application Notes: Labeling Proteins with (R,E)-TCO-NHS Ester for Bioorthogonal Chemistry
Introduction
The labeling of proteins with (R,E)-trans-cyclooctene (TCO) moieties is a fundamental step in advanced bioconjugation strategies, particularly for applications in live-cell imaging, proteomics, and the development of antibody-drug conjugates (ADCs).[1] This process utilizes an N-hydroxysuccinimide (NHS) ester derivative of TCO, which reacts efficiently with primary amines on proteins, such as the side chain of lysine residues, to form a stable amide bond.[2] The introduction of the TCO group onto a protein sets the stage for a highly specific and rapid "click chemistry" reaction with a tetrazine-labeled molecule, a cornerstone of bioorthogonal chemistry.[1][3] This inverse-electron-demand Diels-Alder cycloaddition is exceptionally fast and proceeds under mild, physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for use in complex biological systems.[1][4][5]
Principle of the Reaction
The labeling process is a two-step procedure. First, the protein of interest is functionalized with a TCO group by reacting it with a TCO-NHS ester.[1] The NHS ester is a highly reactive group that specifically targets primary amines.[6] To ensure successful labeling, it is crucial to perform the reaction in an amine-free buffer to prevent unwanted side reactions.[4][5] Following the labeling step, the TCO-modified protein can be purified to remove any unreacted TCO-NHS ester. The second step involves the "click" reaction, where the TCO-labeled protein is mixed with a tetrazine-functionalized molecule of interest (e.g., a fluorescent dye, a drug molecule, or a biotin tag).[1][3] This reaction is characterized by its exceptional kinetics and high efficiency, often reaching completion within minutes at room temperature.[1]
Key Considerations for Optimal Labeling
Several factors influence the efficiency and success of the protein labeling protocol:
-
Buffer Conditions: The pH of the reaction buffer is critical for efficient labeling. A pH range of 7.2 to 8.5 is generally recommended to ensure that the primary amines on the protein are deprotonated and available for reaction with the NHS ester.[6][7][8][9] It is imperative to use amine-free buffers, such as phosphate-buffered saline (PBS), to avoid quenching the reaction.[1][4][10]
-
Molar Excess of TCO-NHS Ester: A molar excess of the TCO-NHS ester is used to drive the labeling reaction to completion. The optimal molar excess can vary depending on the protein concentration and the number of available lysine residues. A 10- to 50-fold molar excess is a common starting point.[10][11]
-
Protein Concentration: A protein concentration of 1-5 mg/mL is typically recommended for efficient labeling.[1][4]
-
Quenching the Reaction: After the desired incubation period, the reaction should be quenched to deactivate any unreacted TCO-NHS ester. This is typically achieved by adding a quenching buffer containing a high concentration of primary amines, such as Tris-HCl.[1][4]
-
Purification: Removal of excess, unreacted TCO-NHS ester and byproducts is essential for downstream applications. Size-exclusion chromatography, such as a desalting spin column, is a commonly used method for purifying the TCO-labeled protein.[1][4][5]
-
Stability of TCO-Labeled Proteins: While generally stable, TCO groups can undergo isomerization to their unreactive cis-cyclooctene form, particularly in the presence of thiols or copper.[11][12] More reactive, strained TCO derivatives may exhibit lower stability.[11] For long-term storage, it is advisable to store the labeled protein at 4°C for short periods or at -20°C to -80°C for extended durations.[4][6]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for a typical protein labeling protocol with (R,E)-TCO-NHS Ester.
| Parameter | Recommended Range/Value | Notes |
| Protein Concentration | 1 - 5 mg/mL | Higher concentrations can improve labeling efficiency.[1][4] |
| Reaction Buffer | Amine-free buffer (e.g., PBS) | Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for the NHS ester and should be avoided.[1][4] |
| Reaction pH | 7.2 - 8.5 | Optimal for the reaction between NHS esters and primary amines.[6][7][8][9] |
| TCO-NHS Ester Stock Solution | 10 mM in anhydrous DMSO or DMF | Should be prepared immediately before use as NHS esters are moisture-sensitive.[1][4][10] |
| Molar Excess of TCO-NHS Ester | 10 to 50-fold | The optimal ratio may need to be determined empirically for each protein.[10][11] |
| Incubation Time | 30 - 60 minutes | Longer incubation times may be necessary for less reactive proteins.[1][4][5] |
| Incubation Temperature | Room Temperature | Gentle mixing is recommended during incubation.[1] |
| Quenching Buffer | 1 M Tris-HCl, pH 8.0 | Added to a final concentration of 50-100 mM.[1][4] |
| Quenching Time | 5 minutes | At room temperature.[1][4] |
| Storage of Labeled Protein | 4°C (short-term), -20°C to -80°C (long-term) | Avoid repeated freeze-thaw cycles.[4][6] |
Experimental Protocols
Protocol 1: Labeling a Protein with this compound
This protocol describes the general procedure for labeling a protein with this compound.
Materials:
-
Protein of interest (1-5 mg/mL in an amine-free buffer)
-
Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2-7.5)[1]
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (1 M Tris-HCl, pH 8.0)[1]
-
Desalting spin column or dialysis cassette
Procedure:
-
Buffer Exchange: If the protein is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange into an amine-free reaction buffer using a desalting spin column or dialysis.[1] The final protein concentration should be between 1-5 mg/mL.[1][4]
-
Prepare TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the this compound in anhydrous DMSO or DMF.[1][4]
-
Labeling Reaction: Add a 10- to 50-fold molar excess of the TCO-NHS ester solution to the protein solution.[10][11] Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.[1][4]
-
Quench Reaction: Stop the labeling reaction by adding the quenching buffer to a final concentration of 50-100 mM.[1][4] Incubate for 5 minutes at room temperature.[1][4]
-
Remove Excess Reagent: Purify the TCO-labeled protein from the excess, unreacted TCO-NHS ester and quenching buffer using a desalting spin column or dialysis.[1][4]
-
Storage: The TCO-labeled protein is now ready for the subsequent click reaction or can be stored at 4°C for short-term use or at -20°C to -80°C for long-term storage.[4][6]
Protocol 2: TCO-Tetrazine Click Reaction
This protocol describes the reaction between the TCO-labeled protein and a tetrazine-functionalized molecule.
Materials:
-
TCO-labeled protein in a suitable reaction buffer (e.g., PBS, pH 6.0-9.0)[1]
-
Tetrazine-functionalized molecule (e.g., fluorescent dye, biotin, drug)
-
Reaction buffer (e.g., PBS, pH 7.4)[5]
Procedure:
-
Prepare Reactants: Prepare the TCO-labeled protein in the desired reaction buffer. Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO, water).[1]
-
Click Reaction: Add a 1.1- to 2.0-fold molar excess of the tetrazine-functionalized molecule to the TCO-labeled protein.[10]
-
Incubation: Incubate the reaction mixture for 10-60 minutes at room temperature.[10] The reaction progress can often be monitored by the disappearance of the characteristic pink color of the tetrazine.[1]
-
Purification (Optional): If necessary, the final conjugate can be purified from any unreacted starting materials using size-exclusion chromatography.[1] For many applications, the reaction is clean enough that no further purification is required.[1]
-
Analysis: Confirm successful labeling by methods such as SDS-PAGE (a mobility shift may be observed), mass spectrometry, or UV-Vis spectroscopy.[1]
Visualizations
Caption: Experimental workflow for labeling proteins with TCO-NHS Ester.
Caption: Chemical reaction of TCO-NHS Ester with a primary amine on a protein.
References
- 1. benchchem.com [benchchem.com]
- 2. escholarship.org [escholarship.org]
- 3. benchchem.com [benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. benchchem.com [benchchem.com]
- 6. NHS ester protocol for labeling proteins [abberior.rocks]
- 7. glenresearch.com [glenresearch.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. fluidic.com [fluidic.com]
- 10. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Antibody Conjugation with (R,E)-TCO-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for the conjugation of antibodies with (R,E)-TCO-NHS Ester. This bioorthogonal labeling strategy is pivotal for a variety of applications, including targeted drug delivery, in vivo imaging, and immunoassays. The inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction between a trans-cyclooctene (TCO) and a tetrazine (Tz) is one of the fastest bioorthogonal reactions known, offering exceptional kinetics and selectivity in complex biological environments.[1][2][3] The N-Hydroxysuccinimide (NHS) ester functional group allows for the straightforward covalent attachment of the TCO moiety to primary amines, such as the side chains of lysine residues, on the antibody.[4][5]
This protocol will cover the necessary materials, a detailed step-by-step procedure for conjugation and purification, methods for characterization, and key considerations for optimizing the labeling process.
Principle of the Reaction
The conjugation process is a two-step procedure. First, the TCO-NHS ester reacts with primary amines on the antibody to form a stable amide bond. This is followed by the bioorthogonal "click" reaction of the TCO-modified antibody with a tetrazine-functionalized molecule of interest.
Chemical Reaction Pathway
The following diagram illustrates the reaction between a primary amine on an antibody and TCO-NHS ester.
Caption: Reaction of an antibody's primary amine with TCO-NHS ester.
Experimental Protocols
This section provides a detailed, step-by-step guide for the conjugation of an antibody with this compound.
Materials and Reagents
-
Antibody: Purified antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-5 mg/mL.[3] Note: Buffers containing primary amines like Tris or glycine will compete with the reaction and must be removed.[6]
-
This compound: With or without a PEG linker. Store desiccated at -20°C.[1]
-
Reaction Buffer: Amine-free buffer such as 1X PBS (pH 7.2-7.5) or 0.1 M sodium bicarbonate buffer (pH 8.3-8.5).[2][7] A slightly basic pH increases the reactivity of the primary amines.[7]
-
Anhydrous Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve the TCO-NHS ester.[1][3]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine to stop the reaction.[1][7]
-
Purification: Desalting columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO) or size-exclusion chromatography.[2][6]
Step-by-Step Conjugation Protocol
-
Antibody Preparation:
-
If the antibody solution contains interfering substances like BSA, azide, or amine-containing buffers (e.g., Tris), it must be purified.[6]
-
Perform a buffer exchange into the chosen reaction buffer (e.g., 1X PBS, pH 7.4) using a desalting column or dialysis.[1][3]
-
Adjust the antibody concentration to 1-5 mg/mL.[3]
-
-
TCO-NHS Ester Solution Preparation:
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution.[3] The optimal ratio may need to be determined empirically to achieve the desired degree of labeling (DOL) without compromising antibody function.[2]
-
Gently mix the reaction solution by pipetting.
-
Incubate the reaction for 1 to 3 hours at room temperature, protected from light.[1][2][4]
-
-
Quenching the Reaction:
-
Purification of the Conjugate:
-
Characterization and Storage:
-
Determine the concentration of the purified antibody-TCO conjugate using a spectrophotometer at 280 nm.[2]
-
Assess the degree of labeling (DOL) using methods such as MALDI-TOF mass spectrometry or by UV-Vis if a UV-traceable TCO reagent was used.[2][4]
-
Store the final conjugate at 4°C for short-term storage or at -20°C for long-term storage.
-
Experimental Workflow Diagram
The following diagram outlines the key steps in the antibody conjugation process.
Caption: Workflow for TCO-NHS ester antibody conjugation.
Data Presentation
Factors Influencing TCO Reactivity
The reactivity of the conjugated TCO group is a critical parameter, as it determines the efficiency of the subsequent bioorthogonal reaction. Studies have shown that the hydrophobicity of the TCO moiety can lead to it being "masked" by the antibody, rendering it non-reactive.[8][9] The choice of linker between the TCO and the NHS ester can significantly impact the final reactivity.[4][8]
| Linker Type | Reported TCO Reactivity (%) | Reference |
| Direct Conjugation (No Linker) | Low (many TCOs non-reactive) | [8][9] |
| Hydrophilic PEG Linker | ~40% | [8] |
| Short Alkyl Chain (Valeric Acid) | ~60% | [8] |
| Amphiphilic (Valeric Acid + PEG) | ~30% | [8] |
| Two-Step (DBCO-PEG-TCO + Azido-Ab) | ~100% | [8] |
Recommended Reaction Conditions
| Parameter | Recommended Value | Rationale |
| pH | 7.2 - 8.5 | Balances amine reactivity with NHS ester hydrolysis.[4] |
| Temperature | Room Temperature (20-25°C) | Sufficient for the reaction to proceed.[2] |
| Reaction Time | 1 - 3 hours | Generally sufficient for completion.[1][2][4] |
| Molar Excess of TCO-NHS | 10-20 fold | Controls the degree of labeling.[3] |
| Antibody Concentration | 1 - 5 mg/mL | High protein concentration is preferred to favor the amine reaction over hydrolysis.[3][4] |
Application: Bioorthogonal Pretargeting
A primary application of TCO-conjugated antibodies is in pretargeting strategies for in vivo imaging and therapy.[10][11] In this approach, the TCO-modified antibody is administered first, allowing it to accumulate at the target site and clear from circulation. Subsequently, a smaller, rapidly clearing tetrazine-labeled imaging or therapeutic agent is administered, which then "clicks" to the pre-localized antibody.
Pretargeting Workflow
Caption: Pretargeting workflow using TCO-antibody and a tetrazine probe.
Conclusion
The conjugation of antibodies with this compound is a robust and efficient method for preparing antibodies for bioorthogonal applications. By following the detailed protocols and considering the factors that influence reactivity, researchers can successfully generate well-characterized conjugates for advanced studies in drug development, diagnostics, and fundamental research. The use of hydrophilic linkers is recommended to maximize the functionality of the conjugated TCO moieties.
References
- 1. interchim.fr [interchim.fr]
- 2. Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. escholarship.org [escholarship.org]
- 5. NHS ester protocol for labeling proteins [abberior.rocks]
- 6. furthlab.xyz [furthlab.xyz]
- 7. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 8. Improving TCO-Conjugated Antibody Reactivity for Bioorthogonal Pretargeting [escholarship.org]
- 9. Enhancing reactivity for bioorthogonal pretargeting by unmasking antibody-conjugated trans-cyclooctenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Surface Protein Labeling Using (R,E)-TCO-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent labeling of cell surface proteins is a cornerstone technique in modern biological research and drug development. It enables a wide array of applications, including the tracking of cellular dynamics, proteomic analysis, and the development of targeted therapeutics. (R,E)-T-CO-NHS Ester is a powerful tool for this purpose, leveraging the unique reactivity of trans-cyclooctene (TCO) and N-hydroxysuccinimide (NHS) ester functionalities.
This application note provides a detailed protocol for the efficient and specific labeling of primary amines on cell surface proteins using (R,E)-TCO-NHS Ester. This method is the first step in a two-step bioorthogonal labeling strategy, where the TCO-modified cells can subsequently be reacted with a tetrazine-conjugated molecule of interest, such as a fluorescent dye, a biotin tag, or a therapeutic agent. This bioorthogonal reaction, known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, is exceptionally fast, highly specific, and occurs under biocompatible conditions without the need for a catalyst.[1][2]
The NHS ester group of this compound reacts with primary amines, such as the side chains of lysine residues and the N-termini of proteins, to form stable amide bonds.[3][4] By using membrane-impermeable reagents, this labeling can be restricted to the extracellularly exposed proteins.[3]
Data Presentation
Reaction Kinetics and Efficiency
The TCO-tetrazine ligation is renowned for its rapid kinetics and high efficiency, even at low concentrations. This makes it an ideal choice for labeling live cells where reactant concentrations must be kept to a minimum to avoid cytotoxicity.
| Parameter | Value | References |
| Second-order Rate Constant (k) | > 800 M⁻¹s⁻¹ | [2] |
| Reaction Time | 5 - 60 minutes | [1][5] |
| Labeling Efficiency | >95% (in some systems) | [5] |
| Optimal pH Range for NHS Ester Reaction | 7.2 - 8.5 | [3] |
| Recommended Molar Excess of TCO-NHS Ester | 10- to 20-fold over protein |
Cell Viability
Maintaining cell health is paramount during any live-cell labeling procedure. The biocompatibility of the TCO-tetrazine reaction is a key advantage. While specific data for this compound is limited, studies on similar NHS-ester based labeling of live cells have shown high cell viability. It is always recommended to perform a cell viability assay for each specific cell line and experimental condition.
| Assay | Typical Result | References |
| Trypan Blue Exclusion | >95% viability | [2][5][6] |
| MTT Assay | Minimal to no decrease in metabolic activity |
Experimental Protocols
Protocol 1: Labeling of Cell Surface Proteins with this compound
This protocol describes the covalent attachment of the TCO group to cell surface proteins on live cells.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4, sterile
-
Amine-free buffer (e.g., Hanks' Balanced Salt Solution, HBSS), sterile
-
Quenching Buffer (e.g., 100 mM glycine or Tris in PBS), sterile
-
Suspension or adherent cells of interest
-
Cell culture medium
Procedure:
-
Cell Preparation:
-
Adherent Cells: Culture cells to 80-90% confluency in an appropriate culture vessel.
-
Suspension Cells: Harvest cells and wash twice with ice-cold, amine-free buffer by centrifugation (300 x g for 5 minutes). Resuspend the cell pellet in the amine-free buffer to a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL.
-
-
Preparation of this compound Stock Solution:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO. Vortex to ensure complete dissolution.
-
-
Labeling Reaction:
-
Dilute the 10 mM this compound stock solution to the desired final concentration (typically 10-100 µM) in the amine-free buffer.
-
Adherent Cells: Aspirate the culture medium and wash the cells once with the amine-free buffer. Add the TCO-NHS Ester solution to the cells and incubate for 30 minutes at room temperature or on ice to minimize endocytosis.
-
Suspension Cells: Add the TCO-NHS Ester solution to the cell suspension and incubate for 30 minutes at room temperature or on ice with gentle mixing.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add the Quenching Buffer to a final concentration of 10-20 mM.
-
Incubate for 5-10 minutes at room temperature.
-
-
Washing:
-
Adherent Cells: Aspirate the quenching solution and wash the cells three times with ice-cold PBS.
-
Suspension Cells: Pellet the cells by centrifugation (300 x g for 5 minutes) and wash the cell pellet three times with ice-cold PBS.
-
-
Downstream Applications:
-
The TCO-labeled cells are now ready for the subsequent reaction with a tetrazine-modified molecule or for other downstream analyses.
-
Protocol 2: Two-Step Labeling with a Tetrazine-Fluorophore and Analysis by Flow Cytometry
This protocol describes the second step of the bioorthogonal labeling and subsequent analysis.
Materials:
-
TCO-labeled cells (from Protocol 1)
-
Tetrazine-conjugated fluorescent dye
-
PBS, pH 7.4, sterile
-
Flow cytometry buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Preparation of Tetrazine-Fluorophore Solution:
-
Prepare a stock solution of the tetrazine-fluorophore in DMSO.
-
Dilute the stock solution to the desired final concentration (typically 1-10 µM) in PBS.
-
-
Reaction with Tetrazine-Fluorophore:
-
Resuspend the TCO-labeled cells in the tetrazine-fluorophore solution.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with flow cytometry buffer to remove unreacted tetrazine-fluorophore.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in an appropriate volume of flow cytometry buffer.
-
Analyze the labeled cells using a flow cytometer with the appropriate laser and filter set for the chosen fluorophore.
-
Include unlabeled cells as a negative control.
-
Protocol 3: Cell Viability Assessment using Trypan Blue Exclusion Assay
This protocol provides a simple method to assess cell viability after the labeling procedure.
Materials:
-
Labeled and control cells
-
Trypan Blue solution (0.4%)
-
Hemocytometer
-
Microscope
Procedure:
-
Prepare a single-cell suspension of both labeled and unlabeled (control) cells in PBS.
-
Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution (1:1 dilution).
-
Incubate for 1-2 minutes at room temperature.
-
Load 10 µL of the mixture into a hemocytometer.
-
Under a microscope, count the number of viable (clear) and non-viable (blue) cells.
-
Calculate the percentage of viable cells using the following formula:
-
% Viability = (Number of viable cells / Total number of cells) x 100
-
Visualizations
Caption: Chemical workflow for two-step cell surface protein labeling.
Caption: Experimental workflow for cell surface protein labeling.
Caption: Relationship between reagent properties and applications.
References
- 1. Light-activated tetrazines enable precision live-cell bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trypan Blue Exclusion | Thermo Fisher Scientific - US [thermofisher.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for (R,E)-TCO-NHS Ester Reaction with Tetrazine for Bioorthogonal Ligation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the bioorthogonal ligation reaction between (R,E)-trans-cyclooctene (TCO)-NHS Ester and tetrazine derivatives. This powerful "click chemistry" tool, based on the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, offers exceptionally fast kinetics and high specificity, making it ideal for conjugating biomolecules in complex biological environments without the need for cytotoxic catalysts.[1][2][3] These characteristics make it a valuable technique for a wide range of applications, including live-cell imaging, in vivo studies, and the development of antibody-drug conjugates (ADCs).[2][4]
Core Concepts
The TCO-tetrazine ligation is a two-step process:
-
Biomolecule Modification: A biomolecule of interest, typically a protein or antibody, is first functionalized with a TCO moiety. This is commonly achieved by reacting primary amines, such as the side chain of lysine residues, with a TCO-NHS ester.[2]
-
Bioorthogonal Ligation: The TCO-modified biomolecule is then reacted with a molecule of interest that has been conjugated to a tetrazine (Tz). The extremely fast and specific reaction forms a stable covalent bond.[2]
The reaction's progress can often be monitored by the disappearance of the characteristic pink color of the tetrazine.[5]
Quantitative Data Summary
The efficiency and speed of the TCO-tetrazine ligation are influenced by the specific structures of the TCO and tetrazine derivatives, as well as the reaction conditions.[6]
| Parameter | Value | Conditions/Notes | Source(s) |
| Second-Order Rate Constant (k₂) | Up to 10⁷ M⁻¹s⁻¹ | General range for TCO-tetrazine reactions.[3][7] | [3][7] |
| 800 - 30,000 M⁻¹s⁻¹ | Typical range for commonly used derivatives.[3][4][8] | [3][4][8] | |
| ~1000 M⁻¹s⁻¹ | For methyl-substituted tetrazines with TCO.[6] | [6] | |
| Up to 30,000 M⁻¹s⁻¹ | For hydrogen-substituted tetrazines with TCO.[8] | [8] | |
| 2000 (±400) M⁻¹s⁻¹ | For dipyridal tetrazine and TCO.[6] | [6] | |
| Reaction pH | 6.0 - 9.0 | Optimal range for the ligation reaction in PBS buffer.[2][6] | [2][6] |
| 8.3 - 8.5 | Optimal for the initial NHS ester reaction with primary amines.[1][9] | [1][9] | |
| Reaction Temperature | Room Temperature (20-25°C) or 37°C | Commonly used for the ligation reaction.[2][5] | [2][5] |
| 4°C, 25°C, or 37°C | Dependent on the specific application and stability of biomolecules.[6] | [6] | |
| Reaction Time (Ligation) | 30 minutes - 2 hours | Typical incubation time for protein-protein conjugation.[2][5] | [2][5] |
| 10 - 60 minutes | General incubation time.[10] | [10] | |
| Molar Excess (TCO-NHS Ester:Biomolecule) | 10-20 fold | Recommended starting molar excess for antibody labeling.[1] | [1] |
| 20-fold | For labeling a protein with TCO-NHS ester.[2] | [2] | |
| Molar Excess (Tetrazine:TCO-Biomolecule) | 1.1 to 2-fold | Recommended for complete labeling of the TCO-modified biomolecule.[11] | [11] |
Experimental Workflows and Mechanisms
Diagram: General Workflow for Biomolecule Labeling and Ligation
Caption: General workflow for TCO-NHS ester labeling and tetrazine ligation.
Diagram: Mechanism of TCO-Tetrazine Ligation
Caption: Mechanism of the TCO-tetrazine inverse Diels-Alder cycloaddition.
Experimental Protocols
Protocol 1: Functionalization of Proteins/Antibodies with this compound
This protocol describes the modification of a protein or antibody with a TCO moiety using an NHS ester.
Materials:
-
Protein or antibody of interest in an amine-free buffer (e.g., PBS).
-
(R,E)-TCO-PEGn-NHS ester (n=4 or 12).
-
Anhydrous DMSO or DMF.
-
1 M Sodium Bicarbonate buffer (pH 8.3-8.5).
-
Quenching buffer (1 M Tris-HCl, pH 8.0).
-
Desalting spin columns or dialysis cassette.
Procedure:
-
Antibody/Protein Preparation:
-
If the biomolecule is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange into an amine-free buffer like PBS.[2]
-
The final concentration of the biomolecule should be between 1-10 mg/mL.[1][2]
-
Add 1/10th volume of 1 M Sodium Bicarbonate buffer to the biomolecule solution to raise the pH to 8.3-8.5 for efficient labeling.[1]
-
-
TCO-NHS Ester Solution Preparation:
-
Immediately before use, prepare a 10 mM stock solution of the TCO-PEGn-NHS ester in anhydrous DMSO or DMF.[2]
-
-
Labeling Reaction:
-
Quench Reaction:
-
Purification:
Protocol 2: TCO-Tetrazine Bioorthogonal Ligation
This protocol details the ligation of the TCO-labeled biomolecule with a tetrazine-functionalized molecule.
Materials:
-
TCO-labeled protein/antibody (from Protocol 1).
-
Tetrazine-functionalized molecule of interest.
-
Reaction buffer (e.g., PBS, pH 6.0-9.0).[2]
Procedure:
-
Prepare Reactants:
-
Prepare the TCO-labeled biomolecule in the desired reaction buffer.
-
Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO, water).[2]
-
-
Ligation Reaction:
-
Mix the TCO-labeled biomolecule and the tetrazine-functionalized molecule. A 1.1 to 2-fold molar excess of the tetrazine-functionalized molecule is recommended to ensure complete labeling.[11]
-
-
Incubation:
-
Purification (Optional):
Applications in Research and Drug Development
The TCO-tetrazine ligation is a versatile tool with numerous applications:
-
Antibody-Drug Conjugates (ADCs): The high efficiency and specificity of the reaction allow for the precise attachment of cytotoxic drugs to antibodies for targeted cancer therapy.[2][4]
-
In Vivo Imaging: This bioorthogonal chemistry is widely used for pre-targeted imaging, where a TCO-modified antibody is first administered, followed by a tetrazine-labeled imaging agent.[7][13] This approach can improve target-to-background ratios in PET and other imaging modalities.[13]
-
Live-Cell Labeling: The catalyst-free nature of the reaction makes it ideal for labeling and tracking biomolecules in living cells without causing toxicity.[3][14]
-
Drug Delivery and Release: The TCO-tetrazine reaction can be engineered for "click-to-release" applications, enabling the controlled release of therapeutic agents at specific sites.[15][16]
-
Biomolecule Conjugation: This method is broadly applicable for creating well-defined conjugates of proteins, peptides, nucleic acids, and nanoparticles.[4]
Conclusion
The this compound reaction with tetrazine is a cornerstone of bioorthogonal chemistry, providing researchers with a robust and efficient method for bioconjugation. Its rapid kinetics, high specificity, and biocompatibility have established it as an invaluable tool in chemical biology, drug development, and molecular imaging.[3] By understanding the underlying principles and following optimized protocols, scientists can effectively leverage this powerful technology for a wide range of applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vectorlabs.com [vectorlabs.com]
- 9. interchim.fr [interchim.fr]
- 10. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Tetrazine bioorthogonal chemistry derived in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. precisepeg.com [precisepeg.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Tetrazine-trans-cyclooctene ligation: Unveiling the chemistry and applications within the human body - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescence Microscopy Labeling using (R,E)-TCO-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of (R,E)-TCO-NHS Ester in a two-step labeling strategy for fluorescence microscopy. This method leverages the efficiency of N-hydroxysuccinimide (NHS) ester chemistry for the modification of primary amines on biomolecules, followed by a highly specific and rapid bioorthogonal reaction between the introduced trans-cyclooctene (TCO) group and a tetrazine-functionalized fluorophore. This approach is particularly advantageous for its speed, specificity, and the ability to label biomolecules under mild, physiological conditions, making it a powerful tool in cellular imaging, flow cytometry, and other fluorescence-based assays.
The inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions known, proceeding with exceptional kinetics without the need for a catalyst.[1] This allows for efficient labeling even at low concentrations of target molecules. Many tetrazine-dye conjugates also exhibit a fluorogenic response, where the fluorescence is quenched by the tetrazine moiety and is significantly enhanced upon ligation with a TCO group, leading to a higher signal-to-noise ratio in imaging experiments.[2][3]
Principle of the Two-Step Labeling Strategy
The labeling strategy involves two key steps:
-
Biomolecule Modification: The target biomolecule, typically a protein or antibody containing primary amines (e.g., lysine residues), is reacted with this compound. The NHS ester group selectively reacts with the primary amines to form a stable amide bond, thereby covalently attaching the TCO group to the biomolecule.
-
Fluorescent Labeling (Click Reaction): The TCO-modified biomolecule is then incubated with a tetrazine-conjugated fluorescent dye. The TCO and tetrazine groups rapidly and specifically react via an iEDDA cycloaddition to form a stable covalent bond, resulting in the fluorescently labeled biomolecule.
Quantitative Data Summary
The following tables summarize key quantitative data and recommended starting conditions for the labeling protocols.
Table 1: Recommended Reaction Conditions for Protein Labeling with this compound
| Parameter | Recommended Value/Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations generally lead to higher labeling efficiency. |
| Molar Excess of TCO-NHS Ester | 10 to 30-fold | This is a starting point and may require optimization for each specific protein to achieve the desired Degree of Labeling (DOL). |
| Reaction Buffer | Amine-free buffer (e.g., PBS, HEPES, Borate) | Buffers containing primary amines (e.g., Tris, glycine) will compete with the labeling reaction and should be avoided. |
| pH | 7.2 - 8.5 | A slightly alkaline pH is optimal for the reaction between the NHS ester and primary amines. |
| Reaction Time | 30 - 60 minutes | Can be extended if necessary, but is typically sufficient for efficient labeling. |
| Temperature | Room Temperature (20-25°C) or 4°C | The reaction proceeds efficiently at room temperature. Incubation at 4°C can be used to slow down hydrolysis of the NHS ester. |
| Quenching Reagent | 1 M Tris-HCl, pH 8.0 (final conc. 50-100 mM) | To stop the reaction by consuming unreacted TCO-NHS Ester. |
Table 2: Spectroscopic Properties of Common Tetrazine-Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| ATTO425-Tetrazine | 439 | 485 | 45,000 | - |
| ATTO488-Tetrazine | 501 | 523 | 90,000 | - |
| CF®488A-Tetrazine | 490 | 516 | 70,000 | - |
| Cy3-Tetrazine | 555 | 570 | 150,000 | ~0.31 |
| CF®568-Tetrazine | 562 | 584 | 100,000 | - |
| XFD568-Tetrazine | 579 | 603 | 91,300 | - |
| ATTO594-Tetrazine | 601 | 627 | 120,000 | - |
| Cy5-Tetrazine | 649 | 670 | 250,000 | ~0.27 |
| CF®647-Tetrazine | 650 | 668 | 240,000 | - |
| SiR-Tetrazine | 652 | 672 | 100,000 | - |
Note: Spectroscopic properties can vary slightly depending on the solvent and conjugation state. It is always recommended to consult the manufacturer's data for the specific product.
Experimental Protocols
Protocol 1: Modification of Proteins with this compound
This protocol describes the modification of a protein with a TCO group.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Quenching buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation:
-
Dissolve or buffer exchange the protein into an amine-free buffer at a concentration of 1-10 mg/mL. Ensure that the buffer does not contain any primary amines.
-
-
This compound Stock Solution Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
-
Labeling Reaction:
-
Add a 10- to 30-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically for each protein.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for an additional 5-10 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted this compound using a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
The TCO-labeled protein is now ready for the click reaction with a tetrazine-dye.
Protocol 2: Fluorescent Labeling of TCO-Modified Proteins with a Tetrazine-Dye
This protocol describes the bioorthogonal click reaction between the TCO-functionalized protein and a tetrazine-dye.
Materials:
-
TCO-modified protein (from Protocol 1)
-
Tetrazine-dye conjugate
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation:
-
Prepare the TCO-modified protein in the reaction buffer.
-
Dissolve the tetrazine-dye in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.
-
-
Click Reaction:
-
Add the tetrazine-dye solution to the TCO-modified protein solution. A 1.5- to 5-fold molar excess of the tetrazine-dye over the protein is typically sufficient due to the fast reaction kinetics.
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
-
Purification (Optional):
-
If necessary, the final fluorescently labeled protein can be purified from excess tetrazine-dye using a desalting column or dialysis. For many imaging applications where the tetrazine-dye is fluorogenic, this step may not be required ("no-wash" labeling).
-
Protocol 3: Determination of the Degree of Labeling (DOL)
The Degree of Labeling (DOL), which is the average number of fluorophore molecules per protein molecule, can be determined spectrophotometrically.
Procedure:
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified fluorescently labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of the fluorophore (A_max).
-
-
Calculation:
-
Protein Concentration (M): Protein Conc. (M) = [A₂₈₀ - (A_max × CF)] / ε_protein where:
-
CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / A_max of dye).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Dye Concentration (M): Dye Conc. (M) = A_max / ε_dye where:
-
ε_dye is the molar extinction coefficient of the dye at its A_max.
-
-
Degree of Labeling (DOL): DOL = Dye Conc. (M) / Protein Conc. (M)
-
An optimal DOL for antibodies is typically in the range of 2-8 to avoid potential issues with protein aggregation or fluorescence quenching.
Visualizations
References
Protocol for Two-Step Labeling of Biomolecules with TCO-NHS Ester
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for the two-step labeling of biomolecules, primarily proteins, using TCO-NHS (trans-cyclooctene-N-hydroxysuccinimidyl) ester. This powerful bioconjugation technique leverages the efficiency of amine-reactive chemistry and the speed and specificity of bioorthogonal click chemistry.[1][2] The first step involves the modification of the biomolecule with a TCO moiety via the reaction of a TCO-NHS ester with primary amines, such as the side chains of lysine residues.[3][4] The second step is the highly efficient and selective bioorthogonal reaction between the introduced TCO group and a tetrazine-labeled molecule of interest.[1][5] This inverse-electron-demand Diels-Alder cycloaddition (IEDDA) is exceptionally fast, proceeds under mild, physiological conditions, and does not require a catalyst, making it ideal for applications in complex biological environments.[1][2][6]
The inclusion of a polyethylene glycol (PEG) spacer in many TCO-NHS ester reagents enhances water solubility, reduces aggregation of the labeled biomolecule, and minimizes steric hindrance, which can improve labeling efficiency.[7][8]
Principle of the Reaction
The two-step labeling process consists of:
-
Amine Labeling: The NHS ester of the TCO derivative reacts with primary amines on the biomolecule (e.g., lysine residues or the N-terminus of a protein) to form a stable amide bond.[3] This reaction is pH-dependent, with an optimal range of pH 8.0-9.0.[9][10]
-
Bioorthogonal Ligation: The TCO-functionalized biomolecule is then reacted with a tetrazine-conjugated molecule. The IEDDA reaction between the TCO and tetrazine is extremely rapid and specific, forming a stable covalent bond and releasing nitrogen gas as the only byproduct.[1][2]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the two-step labeling protocol.
| Parameter | Step 1: TCO-NHS Ester Labeling | Step 2: TCO-Tetrazine Ligation | Source(s) |
| Molar Excess of Reagent | 10 to 20-fold molar excess of TCO-NHS ester to protein (for protein conc. ≥ 5 mg/mL). 20 to 50-fold molar excess for more dilute protein solutions. | 1.05 to 1.5-fold molar excess of tetrazine reagent to TCO-labeled biomolecule. | [7][11][12] |
| Recommended Buffer | Amine-free buffers such as 0.1 M sodium bicarbonate (pH 8.0-8.5) or PBS (pH 7.4). | PBS (pH 6-9) or other non-amine containing buffers. | [2][9][11] |
| Protein Concentration | 1-10 mg/mL. Higher concentrations ( >2.5 mg/mL) lead to better labeling efficiency. | Dependent on the application, but the reaction is efficient even at low concentrations. | [10][13] |
| Reaction Temperature | Room temperature or 4°C. | Room temperature, 4°C, or 37°C. | [2][3][11] |
| Reaction Time | 1-4 hours at room temperature or overnight at 4°C. | 10-60 minutes at room temperature. | [3][11] |
| Solvent for Stock Solution | Anhydrous DMSO or DMF. | Anhydrous DMSO or DMF. | [3][9] |
| Second-Order Rate Constant | N/A | Up to 1 x 10^6 M⁻¹s⁻¹. | [2][5] |
Experimental Protocols
Materials Required
-
Biomolecule of interest (e.g., protein, antibody) in an amine-free buffer (e.g., PBS).
-
TCO-NHS ester (preferably with a PEG spacer).
-
Tetrazine-labeled molecule of interest.
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Purification columns (e.g., spin desalting columns, size-exclusion chromatography).
Protocol 1: Labeling of Biomolecule with TCO-NHS Ester
This protocol describes the modification of a protein with a TCO group.
-
Biomolecule Preparation:
-
TCO-NHS Ester Stock Solution Preparation:
-
Labeling Reaction:
-
Add the calculated amount of TCO-NHS ester stock solution to the biomolecule solution. A 10- to 20-fold molar excess is recommended for protein concentrations ≥ 5 mg/mL, while a 20- to 50-fold molar excess may be needed for more dilute solutions.[7][11]
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.[3]
-
-
Quenching the Reaction (Optional):
-
Purification of TCO-labeled Biomolecule:
-
Remove excess, unreacted TCO-NHS ester using a spin desalting column or size-exclusion chromatography.[12] The TCO-labeled biomolecule is now ready for the next step.
-
Protocol 2: TCO-Tetrazine Ligation
This protocol describes the reaction of the TCO-labeled biomolecule with a tetrazine-functionalized molecule.
-
Reaction Setup:
-
Mix the purified TCO-labeled biomolecule with the tetrazine-labeled molecule in a suitable reaction buffer (e.g., PBS, pH 7.4). A 1.05 to 1.5-fold molar excess of the tetrazine reagent is recommended.[12]
-
-
Ligation Reaction:
-
Purification of the Final Conjugate:
-
If necessary, purify the final conjugate to remove any unreacted tetrazine-labeled molecule using size-exclusion chromatography.[12]
-
-
Storage:
Mandatory Visualizations
Caption: Experimental workflow for the two-step labeling of biomolecules.
Caption: Chemical reaction pathway for the two-step labeling process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. NHS ester protocol for labeling proteins [abberior.rocks]
- 5. broadpharm.com [broadpharm.com]
- 6. escholarship.org [escholarship.org]
- 7. interchim.fr [interchim.fr]
- 8. benchchem.com [benchchem.com]
- 9. glenresearch.com [glenresearch.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 12. benchchem.com [benchchem.com]
- 13. biotium.com [biotium.com]
- 14. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Stoichiometric Ratio for TCO-NHS Ester to Protein Labeling
Audience: Researchers, scientists, and drug development professionals.
Introduction: The labeling of proteins with trans-cyclooctene (TCO) moieties is a foundational step for many bioorthogonal "click chemistry" applications, including the development of antibody-drug conjugates (ADCs), in vivo imaging, and sensitive bioconjugates.[1] The most common method for introducing TCO groups onto a protein is through the use of an N-hydroxysuccinimide (NHS) ester-functionalized TCO linker.[1][2] This reagent reacts with primary amines, primarily the ε-amine of lysine residues and the N-terminal α-amine, to form a stable amide bond.[2][3]
Achieving an optimal stoichiometric ratio of TCO-NHS ester to protein is critical for successful conjugation. This ratio, often referred to as the molar excess of the labeling reagent, directly influences the degree of labeling (DOL), protein activity, and potential for aggregation. These application notes provide a comprehensive guide to determining the appropriate stoichiometric ratio and offer detailed protocols for the labeling procedure.
Principle of the Reaction
The labeling process is a nucleophilic acyl substitution reaction. The primary amine on the protein acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of the N-hydroxysuccinimide leaving group.[4] The reaction is highly dependent on pH; at acidic pH, the amine is protonated and non-nucleophilic, while at highly alkaline pH, the NHS ester is prone to rapid hydrolysis, which competes with the desired amination reaction.[4][5] Therefore, maintaining an optimal pH range is crucial for efficient labeling.
Caption: Chemical reaction of TCO-NHS ester with a protein's primary amine.
Data Presentation: Stoichiometric Ratios and Reaction Parameters
The optimal molar excess of TCO-NHS ester can vary significantly depending on the protein's characteristics (e.g., number of accessible lysines), its concentration, and the desired degree of labeling. The following tables summarize commonly used stoichiometric ratios and critical reaction parameters based on established protocols.
Table 1: Recommended Stoichiometric Ratios of TCO-NHS Ester to Protein
| Molar Excess (Ester:Protein) | Protein Type/Context | Source Citation |
| 3:1 to 15:1 | General antibody labeling | [6] |
| 8:1 | Empirical value for mono-labeling of proteins | [5] |
| 10:1 to 30:1 | Standard for anti-HER2 antibodies | [4] |
| 20:1 | General protocol for proteins (1-5 mg/mL) | [1][3][7] |
| Up to 50:1 | May not be beneficial for hydrophobic NHS esters | [8] |
| 100:1 | Tested for anti-HER2 antibodies | [4] |
Table 2: Critical Parameters for TCO-NHS Ester Protein Labeling
| Parameter | Recommended Conditions | Notes | Source Citation |
| Protein Concentration | 1 - 5 mg/mL | Higher concentrations favor the acylation reaction over NHS ester hydrolysis. | [1][3][4] |
| Reaction Buffer | Amine-free buffers such as PBS, phosphate, borate, or carbonate/bicarbonate. | Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for reaction with the NHS ester and must be avoided. | [1][3][5] |
| pH | 7.2 - 8.5 | Optimal range balances amine reactivity and NHS ester stability. The optimal pH for many NHS ester reactions is 8.3-8.5. | [2][5] |
| Solvent for NHS Ester | Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) | Prepare stock solutions immediately before use as NHS esters are moisture-sensitive. | [1][3][5] |
| Reaction Time | 30 - 60 minutes | Can be extended up to 2-3 hours, but longer times may not improve yield due to hydrolysis. | [1][3][4] |
| Reaction Temperature | Room temperature (or 4°C for sensitive proteins) | Lower temperatures slow both the labeling reaction and hydrolysis. | [2][4] |
| Quenching | Add 1 M Tris-HCl, pH 8.0 to a final concentration of 50-100 mM. | Quenches any unreacted TCO-NHS ester by providing an excess of primary amines. | [1][6] |
Experimental Workflow and Protocols
The overall process involves preparing the protein, performing the labeling reaction, quenching, and finally, purifying the TCO-labeled protein from excess reagents.
Caption: Experimental workflow for protein labeling with TCO-NHS ester.
Detailed Protocol: TCO Labeling of a Protein
This protocol is a general guideline and may require optimization for specific proteins. A starting molar excess of 20-fold is recommended.[1][3]
1. Materials:
-
Protein of interest (1-5 mg/mL)
-
TCO-PEGn-NHS ester
-
Amine-free Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5[3]
-
Anhydrous DMSO or DMF
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0[1]
-
Desalting spin columns or dialysis cassettes for purification[1][3]
2. Procedure:
-
Step 1: Protein Preparation & Buffer Exchange
-
Step 2: Preparation of TCO-NHS Ester Stock Solution
-
Step 3: Labeling Reaction
-
Calculate the volume of the 10 mM TCO-NHS ester stock solution required to achieve the desired molar excess (e.g., 20-fold) for your amount of protein.
-
Add the calculated volume of the TCO-NHS ester solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature with gentle mixing.[1][3]
-
-
Step 4: Quenching the Reaction
-
Step 5: Purification of the TCO-Labeled Protein
-
Remove excess, unreacted TCO-NHS ester and the quenching reagent by passing the solution through a desalting spin column equilibrated with your desired storage buffer (e.g., PBS).[1][3][9] Dialysis can also be used as an alternative.
-
The purified TCO-labeled protein is now ready for downstream applications, such as conjugation with a tetrazine-modified molecule, or can be stored at 4°C.[1][9]
-
Troubleshooting Guide
Caption: Troubleshooting logic for TCO-NHS ester protein labeling.
1. Problem: Low or No Labeling Efficiency
-
Possible Cause: Hydrolysis of the TCO-NHS ester.[3]
-
Possible Cause: Presence of primary amines (e.g., Tris, glycine) in the protein buffer.[3]
-
Solution: Perform a thorough buffer exchange of the protein into an amine-free buffer (e.g., PBS) prior to labeling.[10]
-
-
Possible Cause: Sub-optimal stoichiometric ratio.
-
Solution: Empirically optimize the molar excess of the TCO-NHS ester.[9] Increase the ratio in increments (e.g., from 20x to 40x) to see if labeling efficiency improves without causing aggregation.
-
2. Problem: Protein Aggregation or Precipitation
-
Possible Cause: High degree of labeling (over-labeling).[10]
-
Solution: Reduce the molar excess of the TCO-NHS ester or decrease the reaction time.[10] Over-modification of surface lysines can alter the protein's isoelectric point and solubility.
-
-
Possible Cause: Unfavorable buffer conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. interchim.fr [interchim.fr]
- 4. escholarship.org [escholarship.org]
- 5. lumiprobe.com [lumiprobe.com]
- 6. furthlab.xyz [furthlab.xyz]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Purification of TCO-Labeled Antibodies by Dialysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The inverse-electron-demand Diels-Alder (IEDDA) reaction between trans-cyclooctene (TCO) and tetrazine (Tz) is a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast kinetics and high specificity in biological environments.[1][2][3] This "click chemistry" reaction enables the precise and stable conjugation of molecules without the need for catalysts, making it ideal for a wide range of applications, including targeted drug delivery, molecular imaging, and antibody-drug conjugates (ADCs).[3][4][5][6]
Antibodies labeled with TCO moieties serve as versatile tools in these applications. The TCO group acts as a handle for the subsequent attachment of a tetrazine-modified payload, such as a therapeutic agent, an imaging probe, or a nanoparticle.[2][4] A critical step in the preparation of TCO-labeled antibodies is the purification process, which removes unreacted TCO labeling reagent. Incomplete purification can lead to inconsistent results and potential off-target effects.
Dialysis is a widely used, gentle, and effective method for the purification of macromolecules like antibodies from small, unwanted molecules.[7] This technique relies on selective diffusion across a semi-permeable membrane to separate the TCO-labeled antibody from excess labeling reagent.[7] These application notes provide a detailed protocol for the purification of TCO-labeled antibodies using dialysis, ensuring a high-purity conjugate ready for downstream applications.
Key Applications of TCO-Labeled Antibodies:
-
Pretargeted Imaging: In this two-step approach, a TCO-labeled antibody is first administered and allowed to accumulate at the target site. Subsequently, a smaller, rapidly clearing tetrazine-labeled imaging agent is introduced, which specifically reacts with the TCO-antibody conjugate for high-contrast imaging.[5][8][9]
-
Antibody-Drug Conjugates (ADCs): TCO-tetrazine ligation allows for the modular construction of ADCs, where a potent drug is linked to a TCO-modified antibody via a tetrazine-functionalized linker.[3][6]
-
In Vitro Assays: The covalent nature of the TCO-tetrazine bond can be leveraged to create highly sensitive and robust immunoassays, such as ELISAs.[1]
-
Cellular and In Vivo Imaging: TCO-labeled antibodies facilitate the tracking and visualization of specific cell populations or biological processes in living systems.[4]
Experimental Workflow for TCO-Labeled Antibody Purification
Figure 1. A schematic overview of the experimental workflow for the purification of TCO-labeled antibodies using dialysis.
TCO-Tetrazine Ligation Chemistry
Figure 2. The bioorthogonal reaction between a TCO-labeled antibody and a tetrazine-modified payload.
Experimental Protocols
Protocol 1: TCO Labeling of Antibodies
This protocol describes the labeling of an antibody with a TCO-NHS ester.
Materials:
-
Antibody of interest (in an amine-free buffer, e.g., PBS)
-
TCO-NHS ester (e.g., TCO-PEGn-NHS ester)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching buffer (optional, e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Antibody Preparation:
-
TCO-NHS Ester Preparation:
-
Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.[11]
-
-
Labeling Reaction:
-
Quenching (Optional):
-
To stop the reaction, a quenching buffer can be added to a final concentration of 50-100 mM. Incubate for 5-15 minutes at room temperature.[11]
-
Protocol 2: Purification of TCO-Labeled Antibody by Dialysis
This protocol details the removal of unreacted TCO-NHS ester from the labeled antibody solution using dialysis.
Materials:
-
TCO-labeled antibody solution from Protocol 1
-
Dialysis cassette with an appropriate molecular weight cut-off (MWCO), typically 10,000 Da for antibodies.[8]
-
Dialysis buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
A large beaker or container
-
Stir plate and stir bar
Procedure:
-
Prepare Dialysis Cassette:
-
Prepare the dialysis cassette according to the manufacturer's instructions. This usually involves hydrating the membrane.
-
-
Load Sample:
-
Carefully load the TCO-labeled antibody solution into the dialysis cassette, avoiding the introduction of air bubbles.
-
-
Dialysis:
-
Place the sealed cassette in a beaker containing a large volume of PBS (at least 200-500 times the sample volume).[7]
-
Place the beaker on a stir plate and stir gently at 4°C.
-
Dialyze for 2-4 hours.
-
Change the dialysis buffer. Perform at least two to three buffer changes to ensure complete removal of the unreacted TCO reagent.[8][10] A common schedule is two changes of 2-4 hours each, followed by an overnight dialysis.[7]
-
-
Recover Sample:
-
Carefully remove the purified TCO-labeled antibody from the cassette.
-
Data Presentation
Table 1: Recommended Parameters for TCO Labeling of Antibodies
| Parameter | Recommended Value | Reference(s) |
| Antibody Concentration | 1 - 5 mg/mL | [11] |
| Molar Excess of TCO-NHS Ester | 5 - 20 fold | [1][11] |
| Reaction Buffer | Amine-free (e.g., PBS, pH 7.4-7.5) | [1][11][12] |
| Reaction Time | 30 - 120 minutes | [1][8][11] |
| Reaction Temperature | Room Temperature (22-25°C) | [1][8][11] |
Table 2: Typical Parameters for Dialysis-Based Purification
| Parameter | Recommended Value | Reference(s) |
| Dialysis Membrane MWCO | 10,000 Da | [8] |
| Dialysis Buffer | Phosphate-Buffered Saline (PBS), pH 7.4 | [8] |
| Dialysis Buffer Volume | 200 - 500 times the sample volume | [7] |
| Number of Buffer Changes | 3 - 4 | [8] |
| Dialysis Duration | 2-4 hours per buffer change, with one overnight step | [7] |
| Dialysis Temperature | 4°C | [7] |
Characterization and Storage
Following purification, it is essential to characterize the TCO-labeled antibody.
-
Protein Concentration: Determine the concentration of the purified antibody using a spectrophotometer to measure the absorbance at 280 nm (A280). If the TCO reagent has significant absorbance at 280 nm, a correction factor may be needed.[1]
-
Degree of Labeling (DOL): The DOL, which is the average number of TCO molecules per antibody, can be determined using various methods, including mass spectrometry or by using a TCO reagent that has a UV-Vis absorbance distinct from the antibody.[1][8]
-
Storage: The purified TCO-labeled antibody can be stored at 4°C for short-term use. For long-term storage, it is recommended to store the antibody at -20°C or -80°C, potentially with the addition of a cryoprotectant like glycerol.[13]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Degree of Labeling (DOL) | - Inactive TCO-NHS ester.- Presence of primary amines in the antibody buffer.- Insufficient molar excess of TCO reagent. | - Use fresh TCO-NHS ester.- Perform buffer exchange to an amine-free buffer.- Increase the molar excess of the TCO reagent. |
| Antibody Precipitation | - High concentration of organic solvent (DMSO/DMF).- Antibody instability under reaction conditions. | - Minimize the volume of the TCO-NHS ester stock solution added.- Perform the reaction at a lower temperature or for a shorter duration. |
| Poor Recovery After Dialysis | - Leakage from the dialysis cassette.- Non-specific binding of the antibody to the dialysis membrane. | - Inspect the cassette for leaks before and after use.- Use a low-protein binding dialysis membrane. |
Conclusion
The purification of TCO-labeled antibodies by dialysis is a robust and reliable method for obtaining high-purity conjugates essential for a multitude of research and therapeutic applications. By following the detailed protocols and considering the key parameters outlined in these application notes, researchers can confidently prepare TCO-labeled antibodies for their specific needs, paving the way for innovative advancements in targeted therapies and molecular imaging.
References
- 1. mdpi.com [mdpi.com]
- 2. escholarship.org [escholarship.org]
- 3. vectorlabs.com [vectorlabs.com]
- 4. precisepeg.com [precisepeg.com]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Next-Generation of Novel Antibody-Drug Conjugates: Click Chemistry ADCs | AxisPharm [axispharm.com]
- 7. Dialysis Methods for Protein Research | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Antibody-Based In Vivo Imaging of Central Nervous System Targets—Evaluation of a Pretargeting Approach Utilizing a TCO-Conjugated Brain Shuttle Antibody and Radiolabeled Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antibody Purification Illustrated Assay: Novus Biologicals [novusbio.com]
- 11. benchchem.com [benchchem.com]
- 12. Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Introduction of Antibody Purification - Technical Support of Elisa Kits - |DLdevelop [dldevelop.com]
(R,E)-TCO-NHS Ester: A Bioorthogonal Tool for Advanced Proteomics and Mass Spectrometry
(R,E)-Trans-Cyclooctene-N-hydroxysuccinimidyl Ester ((R,E)-TCO-NHS Ester) has emerged as a powerful amine-reactive building block in the field of chemical biology and proteomics. Its utility lies in the ability to introduce a highly reactive trans-cyclooctene (TCO) moiety onto proteins and other biomolecules. This "tagging" step sets the stage for a subsequent, highly specific and rapid bioorthogonal reaction with a tetrazine-functionalized probe. This two-step approach, known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, provides exceptional control over biomolecule labeling and is increasingly employed in sophisticated mass spectrometry-based proteomics workflows for protein enrichment, identification, and quantification.
The TCO-tetrazine reaction is renowned for its extraordinary kinetics, proceeding with rates significantly faster than other bioorthogonal reactions, and it occurs efficiently in complex biological mixtures without the need for cytotoxic catalysts. This makes it an ideal tool for applications ranging from live-cell imaging to the development of targeted therapeutics and advanced proteomic analyses.
Principle of Application
The core principle involves a two-stage process. Initially, the NHS ester of the (R,E)-TCO-NHS reagent reacts with primary amines, predominantly the ε-amino group of lysine residues and the N-terminus of proteins, to form a stable amide bond. This results in a protein that is now "TCO-labeled." In the second stage, this TCO-modified protein can be specifically and rapidly conjugated to a molecule of interest that has been functionalized with a tetrazine (Tz) group. This second molecule can be a fluorescent dye for imaging, a biotin tag for affinity purification, or an isotopically labeled tag for quantitative mass spectrometry.
Key Applications in Proteomics and Mass Spectrometry
-
Activity-Based Protein Profiling (ABPP): TCO-NHS ester can be used to modify small molecule probes designed to react with the active site of specific enzyme families. After labeling active enzymes in a complex proteome, a tetrazine-biotin tag can be attached via the TCO handle. This allows for the selective enrichment of the active enzymes, which can then be identified and quantified by mass spectrometry, providing a snapshot of the functional state of the proteome.
-
Target Identification and Validation: In drug discovery, TCO-NHS ester can be used to create TCO-labeled versions of a drug candidate. These tagged drugs can be introduced to cells or cell lysates to bind to their protein targets. Subsequent conjugation with a tetrazine-biotin probe allows for the pull-down and identification of these target proteins by mass spectrometry, helping to elucidate the mechanism of action of the drug.
-
Quantitative Proteomics: By employing isotopically labeled tetrazine reagents (e.g., light and heavy versions), TCO-labeled proteins from different experimental conditions (e.g., treated vs. untreated cells) can be differentially labeled. After mixing the samples, the relative abundance of proteins can be accurately quantified by mass spectrometry by comparing the signal intensities of the isotopic pairs.
-
Enrichment of Post-Translationally Modified Peptides: TCO-NHS ester can be used in workflows to enrich for specific post-translational modifications (PTMs). For example, antibodies targeting a specific PTM can be TCO-labeled, used to capture modified proteins, and then the captured proteins can be further processed and analyzed by mass spectrometry.
Experimental Protocols
Protocol 1: Labeling of Proteins with this compound
This protocol describes the general procedure for labeling a purified protein or a complex protein mixture with this compound.
Materials:
-
This compound (or a PEGylated version for improved solubility)
-
Protein sample (1-5 mg/mL)
-
Amine-free buffer (e.g., 1x Phosphate-Buffered Saline (PBS), pH 7.2-7.5)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Sample Preparation: Ensure the protein sample is in an amine-free buffer at a concentration of 1-5 mg/mL. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange using a desalting column or dialysis.
-
Prepare TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS Ester solution to the protein solution. The optimal molar excess may need to be determined empirically.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
-
Quench Reaction: To stop the labeling reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 5-15 minutes at room temperature.
-
Remove Excess Reagent: Remove non-reacted TCO-NHS Ester by using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
The TCO-labeled protein is now ready for the subsequent tetrazine ligation or can be stored at -80°C for future use.
Protocol 2: In-Solution Tryptic Digestion of TCO-Labeled Proteins for Mass Spectrometry
This protocol outlines the steps for digesting TCO-labeled proteins into peptides for bottom-up proteomics analysis.
Materials:
-
TCO-labeled protein sample
-
Denaturation Buffer (e.g., 8 M Urea in 100 mM Tris-HCl, pH 8.5)
-
Reducing Agent (e.g., 10 mM Dithiothreitol (DTT))
-
Alkylating Agent (e.g., 55 mM Iodoacetamide (IAA))
-
Mass Spectrometry Grade Trypsin
-
Digestion Buffer (e.g., 50 mM Ammonium Bicarbonate)
-
Formic Acid (FA)
Procedure:
-
Denaturation and Reduction: To the TCO-labeled protein sample, add Denaturation Buffer to a final urea concentration of 8 M. Add DTT to a final concentration of 10 mM. Incubate for 30-60 minutes at 37°C.
-
Alkylation: Add IAA to a final concentration of 55 mM. Incubate for 30 minutes at room temperature in the dark.
-
Dilution and Digestion: Dilute the sample with Digestion Buffer to reduce the urea concentration to less than 2 M. Add trypsin at a 1:50 to 1:100 (trypsin:protein) ratio. Incubate overnight at 37°C.
-
Quench Digestion: Stop the digestion by adding formic acid to a final concentration of 0.1-1%.
-
Peptide Cleanup: Desalt the resulting peptide mixture using a C18 StageTip or a similar solid-phase extraction method to remove salts and detergents.
-
The TCO-labeled peptides are now ready for mass spectrometry analysis.
Data Presentation
| Protein Accession | Gene Symbol | Protein Name | Fold Change (Treated/Control) | p-value | Number of Unique Peptides |
| P04049 | ABL1 | Tyrosine-protein kinase ABL1 | 4.2 | 0.001 | 12 |
| P00519 | EGFR | Epidermal growth factor receptor | 3.8 | 0.003 | 15 |
| P00533 | SRC | Proto-oncogene tyrosine-protein kinase Src | 3.5 | 0.005 | 10 |
| Q06481 | FAK1 | Focal adhesion kinase 1 | 2.9 | 0.012 | 8 |
| P12931 | CSNK2A1 | Casein kinase II subunit alpha | 1.2 | 0.45 | 5 |
| P62258 | ACTB | Actin, cytoplasmic 1 | 1.0 | 0.98 | 20 |
Table 1: Example of Quantitative Data from an ABPP Experiment. This table shows a list of proteins identified as potential targets of a hypothetical drug. The fold change indicates the enrichment of the protein in the drug-treated sample compared to the control, and the p-value indicates the statistical significance of this enrichment.
Visualizations
The following diagrams illustrate the key workflows and relationships in the application of this compound in proteomics.
Caption: Workflow for protein labeling using this compound and tetrazine ligation.
Caption: A quantitative proteomics workflow using TCO-NHS Ester and isotopic tetrazine probes.
In Situ Labeling of Glycoproteins on Live Cells with TCO-NHS Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of glycoproteins, proteins modified with complex carbohydrate chains (glycans), is crucial for understanding a myriad of biological processes, including cell-cell recognition, signaling, and immune responses. The ability to label and visualize these molecules in their native environment on the surface of living cells is a powerful tool for elucidating their function. This document provides detailed application notes and protocols for the in situ labeling of glycoproteins on live cells using a two-step bioorthogonal chemistry approach. This method involves the metabolic incorporation of an azide- or alkyne-modified sugar into the glycan structures of cellular glycoproteins, followed by the covalent attachment of a trans-cyclooctene (TCO)-N-hydroxysuccinimide (NHS) ester. The TCO moiety then serves as a handle for rapid and specific ligation with a tetrazine-functionalized probe, enabling downstream detection and analysis.[1][2][3][4]
The use of TCO-NHS ester for labeling primary amines on the cell surface provides a robust and efficient method for introducing the TCO bioorthogonal handle.[5][6][7] This, combined with metabolic labeling, allows for specific targeting of glycoproteins. The subsequent tetrazine ligation is a bioorthogonal "click chemistry" reaction known for its exceptionally fast kinetics and high specificity in complex biological systems without the need for cytotoxic catalysts.[1][8][9]
Principle of the Method
The labeling strategy consists of two main stages:
-
Metabolic Labeling: Live cells are cultured in the presence of a peracetylated, azide- or alkyne-modified monosaccharide precursor (e.g., N-azidoacetylmannosamine, Ac4ManNAz).[2][10] Cellular enzymes process this precursor and incorporate the modified sugar into the glycan chains of glycoproteins, effectively displaying a bioorthogonal chemical reporter on the cell surface.[4][10]
-
Two-Step Bioorthogonal Ligation:
-
TCO Functionalization: The amine groups of the cell surface proteins, including glycoproteins, are reacted with a TCO-NHS ester. This results in the covalent attachment of the TCO group to the cell surface.[1][5]
-
Tetrazine Ligation: The TCO-functionalized glycoproteins are then specifically and rapidly labeled by introducing a tetrazine-conjugated molecule of interest (e.g., a fluorescent dye, biotin, or a drug molecule).[1][8][9]
-
Core Requirements: Data Presentation
The following tables summarize key quantitative parameters for the experimental protocols outlined below. These values are starting points and may require optimization for specific cell types and experimental conditions.
| Parameter | Value | Reference(s) |
| Metabolic Labeling | ||
| Ac4ManNAz Concentration | 25-50 µM | [2] |
| Incubation Time | 24-48 hours | [2] |
| TCO-NHS Ester Labeling | ||
| TCO-NHS Ester Concentration | 1.5-15 µM | [11] |
| Incubation Time | 3-5 minutes (up to 15 min) | [5] |
| Incubation Temperature | Room Temperature or 37°C | [5][11] |
| Reaction Buffer pH | 7.2-8.5 | [6] |
| Tetrazine Ligation | ||
| Tetrazine-Probe Concentration | 1-10 µg/mL (for antibody conjugates) | [2] |
| Incubation Time | 10-60 minutes | [9] |
| Incubation Temperature | Room Temperature or 37°C | [1][2] |
| Reagent | Recommended Molar Excess | Reference(s) |
| TCO-NHS Ester to Cell Surface Amines | Optimization required; start with µM concentrations | [5][11] |
| Tetrazine-Probe to TCO-labeled Protein | 1.1 - 2.0 fold | [9] |
Experimental Protocols
Materials and Reagents
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Ac4ManNAz (or other suitable azide/alkyne-modified sugar)
-
TCO-NHS ester (e.g., TCO-PEGn-NHS ester)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Tetrazine-functionalized probe (e.g., Tetrazine-Fluorophore)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 45 mg/mL glycine)[5][8]
-
Live cell imaging buffer
-
Adherent or suspension cells of interest
Protocol 1: Metabolic Labeling of Live Cells
This protocol describes the incorporation of azide groups into the sialic acid residues of cell surface glycoproteins.
-
Cell Seeding: Seed cells in the appropriate culture vessel and allow them to adhere and grow to the desired confluency.
-
Preparation of Ac4ManNAz Stock Solution: Prepare a stock solution of Ac4ManNAz in sterile DMSO.
-
Metabolic Labeling: Add the Ac4ManNAz stock solution to the cell culture medium to a final concentration of 25-50 µM.[2]
-
Incubation: Incubate the cells for 24-48 hours under normal cell culture conditions (e.g., 37°C, 5% CO2) to allow for the metabolic incorporation of the azide-modified sugar into the cell surface glycans.[2]
Protocol 2: In Situ TCO-NHS Ester Labeling of Live Cells
This protocol details the functionalization of cell surface glycoproteins with TCO moieties.
-
Cell Preparation:
-
Adherent Cells: Gently wash the cells twice with pre-warmed, sterile PBS (pH 7.4).
-
Suspension Cells: Pellet the cells by centrifugation (e.g., 300 x g for 3 minutes), aspirate the supernatant, and resuspend the cell pellet in pre-warmed, sterile PBS (pH 7.4). Repeat for a total of two washes.
-
-
Prepare TCO-NHS Ester Solution: Immediately before use, prepare a stock solution of TCO-NHS ester in anhydrous DMSO.[1][8] Dilute the stock solution in pre-warmed PBS (pH 7.2-8.5) to the desired final working concentration (e.g., 1.5-15 µM).[6][11]
-
Labeling Reaction: Add the TCO-NHS ester working solution to the cells.
-
Incubation: Incubate the cells for 3-5 minutes at room temperature or 37°C, protected from light.[5][11] The incubation time should not exceed 15 minutes to minimize internalization of the label.[5]
-
Quench Reaction: Stop the labeling reaction by adding a quenching solution (e.g., 1 M Tris-HCl to a final concentration of 50-100 mM, or glycine solution) and incubate for 5 minutes at room temperature.[5][8]
-
Washing:
-
Adherent Cells: Gently wash the cells three times with pre-warmed live cell imaging buffer.
-
Suspension Cells: Pellet the cells by centrifugation, aspirate the supernatant, and resuspend in pre-warmed live cell imaging buffer. Repeat for a total of three washes to remove excess TCO-NHS ester and quenching solution.
-
Protocol 3: Tetrazine Ligation and Detection
This protocol describes the final labeling step with a tetrazine-functionalized probe for visualization.
-
Prepare Tetrazine-Probe Solution: Dilute the tetrazine-functionalized probe (e.g., Tetrazine-Fluorophore) in pre-warmed live cell imaging buffer to the desired final concentration.
-
Labeling Reaction: Add the tetrazine-probe solution to the TCO-functionalized cells.
-
Incubation: Incubate the cells for 10-60 minutes at room temperature or 37°C, protected from light.[9]
-
Washing: Wash the cells three times with pre-warmed live cell imaging buffer to remove any unbound tetrazine-probe.
-
Imaging: The cells are now ready for live-cell imaging using an appropriate fluorescence microscope.
Mandatory Visualization
Caption: Experimental workflow for in situ glycoprotein labeling.
Caption: Glycoprotein metabolic labeling and bioorthogonal reaction pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cell-specific bioorthogonal tagging of glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Unveiling cellular communications through rapid pan-membrane-protein labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. interchim.fr [interchim.fr]
- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 10. Covalent Cell Surface Conjugation of Nanoparticles by a Combination of Metabolic Labeling and Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Labeling Strategy for Living Specimens in Long-Term/Super-Resolution Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: (R,E)-TCO-NHS Ester Labeling
Welcome to the technical support center for (R,E)-TCO-NHS Ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions to ensure the successful execution of your bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: My labeling efficiency with this compound is very low. What are the most common causes?
Low labeling efficiency is a frequent issue with several potential root causes. The most common culprits, in order of likelihood, are:
-
Suboptimal Reaction Buffer pH: The reaction between an NHS ester and a primary amine is highly pH-dependent, with an optimal range of 7.2-8.5.[1][2] At a lower pH, the primary amines on your biomolecule are protonated and thus poor nucleophiles, hindering the reaction.[1][3] Conversely, at a pH above 8.5, the hydrolysis of the TCO-NHS ester becomes a significant competing reaction, reducing the amount of reagent available to label your molecule.[3][4][5]
-
Presence of Primary Amine-Containing Buffers or Additives: Buffers such as Tris (tris(hydroxymethyl)aminomethane) or glycine contain primary amines that will compete with your target biomolecule for the TCO-NHS ester, drastically reducing labeling efficiency.[1][4] Ensure your purification and reaction buffers are free of such components.
-
Hydrolysis of the TCO-NHS Ester: NHS esters are moisture-sensitive.[6][7] If the reagent has been exposed to moisture, it will hydrolyze and become non-reactive.[8] Always allow the vial to equilibrate to room temperature before opening to prevent condensation.[6][7] It is also recommended to prepare stock solutions in anhydrous DMSO or DMF immediately before use.[6][9]
-
Low Reactant Concentrations: The concentration of both your biomolecule and the TCO-NHS ester can impact labeling efficiency. Low concentrations can slow down the desired labeling reaction, allowing the competing hydrolysis reaction to dominate.[1][5] It is often recommended to use a protein concentration of at least 2 mg/mL.[1]
-
Inaccessible Primary Amines on the Target Biomolecule: The primary amines (N-terminus and lysine side chains) on your protein must be accessible for the TCO-NHS ester to react.[1] Steric hindrance can prevent efficient labeling.
Q2: What is the optimal pH for labeling with this compound and why is it so critical?
The optimal pH range for labeling with NHS esters is typically 7.2 to 8.5.[1][2][5] This is a critical parameter because of two competing factors:
-
Below pH 7.2: The majority of primary amines on the protein will be protonated (-NH₃⁺), making them unreactive towards the NHS ester. This will significantly decrease labeling efficiency.[1][3]
-
Above pH 8.5: The rate of hydrolysis of the NHS ester increases significantly.[5][10] The ester reacts with water instead of the amine on your biomolecule, rendering the reagent inactive. The half-life of an NHS ester can decrease from hours at pH 7 to mere minutes at pH 8.6.[5][10]
Therefore, maintaining the pH within the optimal range is a crucial balancing act to ensure the amines are sufficiently nucleophilic while minimizing reagent hydrolysis. A freshly prepared phosphate, bicarbonate, or borate buffer is recommended.[4][5][6]
Q3: How should I prepare and handle the this compound to prevent hydrolysis?
Proper handling is critical to maintain the reactivity of your this compound:
-
Storage: Store the solid reagent at -20°C, protected from light and moisture.[11][12]
-
Equilibration: Before opening, always allow the vial of TCO-NHS ester to warm to room temperature. This prevents moisture from condensing inside the vial, which would lead to hydrolysis.[6][7]
-
Solvent: Dissolve the TCO-NHS ester in an anhydrous, amine-free organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[4][6][9] Ensure the DMF is of high quality and does not have a fishy odor, which would indicate the presence of dimethylamine that can react with the NHS ester.[13]
-
Stock Solutions: Prepare stock solutions fresh for each experiment. While stock solutions in anhydrous solvents can be stored for a few days at -20°C, their stability is limited.[6][13] Aqueous solutions of NHS esters should be used immediately.[13]
Q4: Can I use Tris buffer for my labeling reaction?
No, you should not use Tris buffer or any other buffer that contains primary amines (e.g., glycine).[1][4] The primary amine in the Tris buffer will compete with the primary amines on your biomolecule for reaction with the TCO-NHS ester, which will significantly reduce your labeling efficiency.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | Incorrect Reaction Buffer pH | Verify the pH of your reaction buffer is between 7.2 and 8.5 using a calibrated pH meter.[1] |
| Amine-Containing Buffers | Ensure your protein solution is in an amine-free buffer like PBS, HEPES, bicarbonate, or borate.[5][6] Perform a buffer exchange if necessary.[1] | |
| Hydrolysis of TCO-NHS Ester | Allow the reagent vial to reach room temperature before opening.[6] Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use.[6][9] | |
| Low Reactant Concentrations | Increase the concentration of your biomolecule (ideally ≥ 2 mg/mL).[1] You can also increase the molar excess of the TCO-NHS ester.[14] | |
| Inaccessible Amines | If possible, assess the structure of your protein to predict the accessibility of lysine residues. Consider denaturing and refolding your protein if native conditions are not required for its function. | |
| Protein Precipitation after Labeling | Hydrophobic Nature of TCO | The TCO moiety is hydrophobic and introducing it to the surface of a protein can sometimes lead to aggregation. Try performing the labeling reaction at a lower temperature (4°C) for a longer duration.[1] Consider using a TCO-NHS ester with a hydrophilic PEG spacer.[14] |
| High Degree of Labeling | Over-labeling can alter the protein's properties and lead to precipitation. Reduce the molar excess of the TCO-NHS ester in the reaction. | |
| Solvent Carryover | Minimize the amount of organic solvent (DMSO/DMF) added to the aqueous reaction mixture (ideally ≤10%). | |
| Inconsistent Results | Inaccurate Reagent Quantification | Ensure accurate calculation of the molar excess of the TCO-NHS ester. |
| Variable Reaction Times/Temperatures | Standardize incubation times and temperatures for all experiments. | |
| Degraded Reagent | If the reagent is old or has been improperly stored, its reactivity may be compromised. Test the reactivity of the NHS ester if you suspect degradation. |
Experimental Protocols
General Protocol for Labeling a Protein with this compound
This protocol provides a general guideline. Optimization may be required for your specific protein and application.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution: Ensure your protein is in an appropriate amine-free buffer at a concentration of 2-5 mg/mL. If necessary, perform a buffer exchange.
-
Prepare the TCO-NHS Ester Solution: Allow the vial of this compound to warm to room temperature before opening. Prepare a 10 mM stock solution in anhydrous DMSO or DMF immediately before use.[9][14]
-
Perform the Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved TCO-NHS ester to the protein solution while gently vortexing.[9][14] The optimal molar excess may need to be determined empirically.
-
Incubate: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[4][15] Longer incubation times at lower temperatures can help minimize hydrolysis.[1]
-
Quench the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[9][14] Incubate for 15-30 minutes at room temperature. The primary amines in the quenching buffer will react with any unreacted TCO-NHS ester.
-
Purify the Conjugate: Remove excess, unreacted TCO-NHS ester and byproducts using a desalting column or dialysis.[4][9]
-
Characterize the Conjugate: Determine the degree of labeling (DOL) using appropriate analytical techniques.
Visualizations
Caption: Experimental workflow for labeling a protein with this compound.
Caption: Reaction of this compound with a primary amine on a protein.
Caption: A logical workflow for troubleshooting low labeling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. escholarship.org [escholarship.org]
- 11. leica-microsystems.com [leica-microsystems.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. interchim.fr [interchim.fr]
- 15. glenresearch.com [glenresearch.com]
Technical Support Center: Optimizing (R,E)-TCO-NHS Ester Labeling Reactions
Welcome to the technical support center for optimizing your (R,E)-TCO-NHS Ester labeling reactions. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals achieve successful conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling proteins with this compound?
A1: The optimal pH for labeling reactions with this compound is between 7.2 and 8.5.[1] This pH range represents a crucial balance: it is high enough to ensure a sufficient concentration of deprotonated, nucleophilic primary amines on your target molecule for efficient reaction, yet low enough to minimize the competing hydrolysis of the NHS ester.[1][2]
Q2: Why is pH so critical for the labeling reaction?
A2: The pH of the reaction buffer directly influences two competing factors: the reactivity of the target primary amines and the stability of the NHS ester.[2]
-
Amine Reactivity: Primary amines, such as the side chain of lysine residues, must be in their deprotonated (-NH2) form to act as nucleophiles and react with the NHS ester.[2] At acidic pH, these amines are protonated (-NH3+), rendering them unreactive.[3]
-
NHS Ester Stability: NHS esters are susceptible to hydrolysis, where water molecules attack the ester and render it inactive. The rate of this hydrolysis increases significantly with increasing pH.[1][2]
Q3: What happens if the pH is too low?
A3: If the pH is too low (below 7.0), the majority of primary amines on the protein will be protonated.[3] This significantly reduces their nucleophilicity, leading to a very slow or incomplete labeling reaction.[3]
Q4: What happens if the pH is too high?
A4: If the pH is too high (above 8.5), the hydrolysis of the this compound becomes a significant competing reaction.[1][2] The NHS ester will be rapidly consumed by water, reducing the amount available to react with your target molecule and leading to low labeling efficiency.[1]
Q5: What buffers are recommended for this reaction?
A5: Phosphate-buffered saline (PBS), borate buffers, or carbonate-bicarbonate buffers within the pH range of 7.2-8.5 are recommended.[1][3] It is critical to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), as they will compete with your target molecule for reaction with the NHS ester.[1][3]
Q6: How stable is the TCO group during the labeling reaction?
A6: The trans-cyclooctene (TCO) moiety is generally stable in aqueous solutions at physiological pH.[4] However, it can be susceptible to isomerization to its unreactive cis-isomer in the presence of thiols.[5] The axial isomer of TCO, which is more reactive in the subsequent click reaction, may also isomerize more readily.[6] It is advisable to avoid high concentrations of reducing agents like DTT or TCEP in the labeling reaction if possible.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | pH is too low: Insufficient deprotonation of primary amines. | Increase the pH of the reaction buffer to the optimal range of 7.2-8.5. |
| pH is too high: Hydrolysis of the NHS ester. | Decrease the pH of the reaction buffer to the optimal range of 7.2-8.5. Ensure the NHS ester is fresh and has been stored properly. | |
| Presence of competing amines: Buffer components (e.g., Tris) or other primary amines are reacting with the NHS ester. | Exchange the buffer to a non-amine-containing buffer like PBS, borate, or carbonate-bicarbonate. | |
| This compound degradation: The reagent has been hydrolyzed due to improper storage or handling. | Use a fresh aliquot of the this compound. Dissolve it in a dry, water-miscible organic solvent like DMSO or DMF immediately before use.[3][4] | |
| Inconsistent Labeling Results | Fluctuations in pH: The pH of the reaction mixture is not stable. | Use a buffer with sufficient buffering capacity. For large-scale reactions, monitor the pH during the reaction as the hydrolysis of the NHS ester can lead to a decrease in pH.[3] |
| Variability in protein concentration: The ratio of NHS ester to protein is not consistent. | Accurately determine the protein concentration before each reaction and maintain a consistent molar excess of the labeling reagent. | |
| Loss of Protein Activity | pH is too high or too low: The protein may be denatured or its activity compromised at non-physiological pH. | Perform the labeling reaction within the recommended pH range of 7.2-8.5. If the protein is known to be sensitive, consider a narrower pH range or a shorter reaction time. |
Data Presentation
Table 1: Effect of pH on NHS Ester Stability and Amine Reactivity
| pH | NHS Ester Half-life | Primary Amine Reactivity | Overall Labeling Efficiency |
| < 7.0 | High (stable) | Low (protonated) | Very Low |
| 7.0 | ~4-5 hours at 0°C[1] | Moderate | Sub-optimal |
| 7.2 - 8.5 | Moderate | High (deprotonated) | Optimal |
| > 8.5 | Low (~10 min at pH 8.6, 4°C)[1] | High | Low (due to hydrolysis) |
Experimental Protocols
Detailed Methodology for this compound Labeling of a Protein
-
Buffer Preparation: Prepare a suitable reaction buffer such as 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5. Ensure the buffer is free from any primary amine contaminants.
-
Protein Preparation: Dissolve the protein to be labeled in the reaction buffer at a concentration of 1-5 mg/mL. If the protein is stored in a buffer containing primary amines (e.g., Tris), perform a buffer exchange using a desalting column or dialysis into the reaction buffer.
-
Reagent Preparation: Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent such as DMSO or DMF to a stock concentration of 10 mM.
-
Labeling Reaction:
-
Add a 10-20 fold molar excess of the dissolved this compound to the protein solution. The optimal molar excess may need to be determined empirically for your specific protein.
-
Gently mix the reaction and incubate for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C. The reaction time can be optimized to achieve the desired degree of labeling.
-
-
Quenching the Reaction (Optional): To stop the reaction, a small amount of an amine-containing buffer (e.g., 1 M Tris-HCl, pH 8.0) can be added to a final concentration of 20-50 mM. Incubate for 15 minutes to quench any unreacted NHS ester.
-
Purification: Remove the excess, unreacted this compound and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.
Mandatory Visualizations
References
Technical Support Center: TCO-NHS Ester Bioconjugation
Welcome to the technical support center for TCO-NHS ester bioconjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of TCO-NHS esters in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of a TCO-NHS ester?
A TCO-NHS ester is a heterobifunctional crosslinker. The N-hydroxysuccinimide (NHS) ester end reacts with primary amines (-NH2), such as the side chain of lysine residues or the N-terminus of proteins, to form a stable amide bond.[][2][3] This reaction is most efficient at a pH range of 7.2 to 8.5.[][3][4] The trans-cyclooctene (TCO) group is then available to react with a tetrazine-modified molecule via a bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, often referred to as "click chemistry".[5][6][7]
Q2: What are the main side reactions I should be aware of?
The two primary side reactions to consider are:
-
Hydrolysis of the NHS ester: The NHS ester can react with water and hydrolyze, rendering it inactive and unable to conjugate to your amine-containing molecule. This hydrolysis is a significant competing reaction and its rate increases with higher pH.[][3][8]
-
Isomerization of the TCO group: The reactive trans-cyclooctene can isomerize to the much less reactive cis-cyclooctene, which will prevent the subsequent click reaction with tetrazine. This isomerization can be promoted by the presence of thiols (like those in cysteine residues or reducing agents like DTT) and certain components in cell culture media.[5][9][10][11]
Q3: How does pH affect my TCO-NHS ester reaction?
The pH of your reaction buffer is a critical parameter that requires careful optimization. There is a trade-off between maximizing the reactivity of the primary amines and minimizing the hydrolysis of the NHS ester.
-
Low pH (below 7): Primary amines are protonated (-NH3+), making them poor nucleophiles and significantly slowing down the desired conjugation reaction.[12]
-
Optimal pH (7.2-8.5): This range provides a good balance, with a sufficient concentration of deprotonated, reactive amines for efficient conjugation.[][3][4]
-
High pH (above 8.5): The rate of NHS ester hydrolysis increases dramatically, which can lead to a significant reduction in labeling efficiency as the ester is consumed by reaction with water instead of your target molecule.[3][8]
Q4: Can I use a Tris-based buffer for my reaction?
No, it is highly recommended to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These buffers will compete with your target molecule for reaction with the NHS ester, leading to lower conjugation efficiency.[3] However, a Tris buffer can be used to quench the reaction once it is complete.[6]
Troubleshooting Guide
Low Labeling Efficiency
Problem: After performing the conjugation reaction, analysis (e.g., by mass spectrometry or SDS-PAGE) shows a low yield of the desired TCO-modified product.
| Potential Cause | Troubleshooting Steps |
| Suboptimal pH | Verify the pH of your reaction buffer. The optimal range is typically 7.2-8.5. For sensitive proteins, starting at pH 7.4 and extending the reaction time may be a good compromise.[][4] |
| NHS Ester Hydrolysis | Prepare the TCO-NHS ester solution immediately before use. Avoid storing it in aqueous solutions. If the ester is not readily soluble in your aqueous buffer, dissolve it first in a small amount of anhydrous DMSO or DMF and then add it to the reaction mixture.[3][12] |
| Use of Amine-Containing Buffers | Ensure your reaction buffer is free of primary amines. Recommended buffers include phosphate, bicarbonate, or borate buffers.[3] |
| Low Reactant Concentration | Increase the concentration of your protein or amine-containing molecule. A higher concentration of the target amine can help the desired reaction outcompete hydrolysis.[][3] You can also try increasing the molar excess of the TCO-NHS ester. |
| Inactive TCO-NHS Ester | NHS esters are moisture-sensitive. Store the reagent desiccated at -20°C. Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[13] |
No "Click" Reaction with Tetrazine
Problem: Your TCO-labeled molecule fails to react with its tetrazine partner in the subsequent click chemistry step.
| Potential Cause | Troubleshooting Steps |
| Isomerization of TCO | If your protocol involves reducing agents or if your protein has accessible cysteine residues, consider that the TCO group may have isomerized. Some TCO derivatives are more stable in the presence of thiols than others.[5] If possible, perform the TCO-NHS ester conjugation in the absence of thiols. |
| Degraded Tetrazine Reagent | Ensure your tetrazine reagent is active and has been stored correctly, typically protected from light. |
| Steric Hindrance | The TCO group on your molecule may be sterically hindered, preventing the tetrazine from accessing it. Using a TCO-NHS ester with a longer PEG spacer can help to overcome steric hindrance.[6] |
Mass Spectrometry Analysis Issues
Problem: Mass spectrometry results are difficult to interpret, showing multiple species or unexpected masses.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | If you see a significant peak corresponding to your unmodified starting material, the conjugation reaction was inefficient. Refer to the "Low Labeling Efficiency" section. |
| Multiple Labeling | If your protein has multiple lysine residues, you may see a distribution of species with different numbers of TCO groups attached. To control this, you can try reducing the molar excess of the TCO-NHS ester or shortening the reaction time. |
| Hydrolyzed NHS Ester Adducts | While less common, it's possible to see adducts of the hydrolyzed TCO-carboxylic acid with your protein. Ensure efficient purification after the conjugation step to remove any unreacted and hydrolyzed reagent. |
| Instrument Calibration | Ensure the mass spectrometer is properly calibrated. Inaccurate mass assignments can lead to misinterpretation of results.[14][15] |
Data Summary
The efficiency of TCO-NHS ester conjugation is highly dependent on reaction conditions. The following table summarizes the effect of pH on the stability of the NHS ester.
| pH | Temperature (°C) | Half-life of NHS Ester Hydrolysis |
| 7.0 | 0 | 4-5 hours[3][8] |
| 8.6 | 4 | 10 minutes[3][8] |
Experimental Protocols
General Protocol for Labeling a Protein with TCO-NHS Ester
This protocol provides a general guideline. Optimization may be required for your specific protein and application.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5)
-
TCO-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution:
-
Buffer exchange the protein into an amine-free reaction buffer.
-
Adjust the protein concentration to 1-5 mg/mL.[6]
-
-
Prepare the TCO-NHS Ester Solution:
-
Allow the vial of TCO-NHS ester to warm to room temperature before opening.
-
Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.[6]
-
-
Perform the Conjugation Reaction:
-
Quench the Reaction:
-
Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted TCO-NHS ester.[6]
-
Incubate for 15-30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Remove excess, unreacted TCO-NHS ester and byproducts using a desalting column or by dialysis.
-
Visualizations
Caption: Desired reaction pathway of TCO-NHS ester with a primary amine.
Caption: The primary side reaction of TCO-NHS ester: hydrolysis.
Caption: A logical workflow for troubleshooting low TCO-NHS ester conjugation yield.
References
- 2. TCO-PEG3-NHS ester | Benchchem [benchchem.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | TCI AMERICA [tcichemicals.com]
- 6. interchim.fr [interchim.fr]
- 7. TCO-PEG12-NHS ester TCO click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 8. escholarship.org [escholarship.org]
- 9. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trans-Cyclooctene Isomerization Catalyzed by Thiamine Degradation Products in Cell Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lumiprobe.com [lumiprobe.com]
- 13. benchchem.com [benchchem.com]
- 14. cgspace.cgiar.org [cgspace.cgiar.org]
- 15. gmi-inc.com [gmi-inc.com]
How to remove unreacted (R,E)-TCO-NHS Ester after labeling
This guide provides detailed answers, protocols, and troubleshooting advice for researchers working with (R,E)-TCO-NHS Ester. The primary focus is on the critical post-labeling step: the removal of unreacted reagents to ensure high-purity conjugates for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why must the unreacted portion be removed?
This compound is a dual-function chemical reagent used in a two-step bioconjugation process.[1]
-
N-hydroxysuccinimide (NHS) Ester: This is an amine-reactive group. It forms a stable, covalent amide bond with primary amines (-NH₂) found on biomolecules, such as the side chains of lysine residues or the N-terminus of a protein.[2][3] This is the "labeling" part of the reaction.
-
Trans-cyclooctene (TCO): This is a bioorthogonal functional group. After the biomolecule is labeled with TCO, it can be reacted with a molecule containing a tetrazine (Tz) group in a rapid and highly specific "click chemistry" reaction known as the inverse-electron-demand Diels-Alder cycloaddition.[1][4][5]
Removal of the small-molecule, unreacted TCO-NHS Ester after the initial labeling step is critical. Failure to do so can lead to inaccurate quantification of labeling and, more importantly, can cause high background signals or competition in subsequent click chemistry steps, compromising the final application.[6][7]
Q2: Should I quench the labeling reaction before purification?
Quenching the reaction is an optional but highly recommended step to deactivate any remaining, unreacted TCO-NHS Ester.[1][8] This is achieved by adding a small molecule with a primary amine, which rapidly consumes the excess NHS esters.[7] This prevents any unintended labeling of other molecules and ensures the reaction has stopped before you begin purification.
Common quenching agents include Tris, glycine, hydroxylamine, or ethanolamine, typically added to a final concentration of 50-100 mM.[7][9][10]
Q3: What are the common methods to remove unreacted TCO-NHS Ester?
The most effective methods separate the large, labeled biomolecule from the small, unreacted TCO-NHS Ester based on their significant size difference. The three most common techniques are Size-Exclusion Chromatography (e.g., desalting spin columns), Dialysis, and Tangential Flow Filtration (TFF).
Q4: How do I choose the best purification method for my experiment?
The choice of method depends on your sample volume, desired purity, speed requirements, and the stability of your biomolecule.
| Parameter | Desalting Spin Column (SEC) | Dialysis |
| Principle | Size-exclusion chromatography; separates molecules by size. Large molecules elute first.[11] | Diffusion across a semi-permeable membrane based on a concentration gradient.[12][13][14] |
| Primary Use | Rapid buffer exchange and removal of small molecules (<5 kDa).[6][15] | Thorough removal of small molecules and buffer exchange.[13][15] |
| Speed | Very Fast (< 15 minutes).[6] | Slow (hours to overnight, requires multiple buffer changes).[16] |
| Sample Volume | Microscale to milliliter scale (e.g., 50 µL to 4 mL).[6] | Microscale to liter scale. |
| Protein Recovery | High (>90%).[6] | Generally high, but potential for sample loss. |
| Advantages | Fast, easy to use, high protein recovery.[6] | Gentle, effective for large volumes, no sample dilution.[14] |
| Disadvantages | Can cause slight sample dilution. A single pass may not be sufficient for complete removal if dye concentration is high.[17] | Time-consuming, requires large volumes of buffer.[12] |
Experimental Workflow & Protocols
The overall process involves labeling your biomolecule, stopping the reaction, and purifying the resulting conjugate.
Caption: General workflow for labeling a protein with TCO-NHS Ester and subsequent purification.
Protocol 1: Removal using a Desalting Spin Column
This method is ideal for rapid cleanup of small to medium sample volumes.
Materials:
-
Quenched labeling reaction mixture.
-
Desalting spin column with an appropriate molecular weight cutoff (MWCO), e.g., 7K MWCO.[6]
-
Equilibration/final storage buffer (e.g., PBS).
-
Collection tubes.
-
Microcentrifuge.
Methodology:
-
Prepare the Column: Remove the column's bottom closure and place it into a collection tube. Centrifuge at 1,500 x g for 1 minute to remove the storage solution.[16]
-
Equilibrate: Add 300-500 µL of your desired final buffer to the top of the resin. Centrifuge at 1,500 x g for 1-2 minutes. Discard the flow-through. Repeat this equilibration step 2-3 times.[7]
-
Load Sample: Place the column into a new, clean collection tube. Slowly apply the entire quenched reaction mixture to the center of the resin bed.
-
Elute Conjugate: Centrifuge the column at 1,500 x g for 2 minutes. The purified, TCO-labeled protein will be in the flow-through. The unreacted TCO-NHS ester and other small molecules are retained in the column resin.[7]
-
Store: Discard the used column and store the purified protein conjugate appropriately.
Protocol 2: Removal using Dialysis
This method is gentle and effective, especially for larger sample volumes or when the most thorough removal of contaminants is required.
Materials:
-
Quenched labeling reaction mixture.
-
Dialysis cassette or tubing with an appropriate MWCO (e.g., 10K).
-
Dialysis buffer (at least 200-500 times the sample volume).[12]
-
Stir plate and stir bar.
-
Beaker or container for the dialysis buffer.
Methodology:
-
Prepare Membrane: Briefly wet the dialysis membrane or cassette in the dialysis buffer as per the manufacturer's instructions.
-
Load Sample: Load your quenched reaction mixture into the dialysis cassette or tubing, ensuring no air bubbles are trapped inside.
-
First Dialysis: Place the sealed cassette into the container with the dialysis buffer. Stir gently at 4°C or room temperature. Dialyze for at least 2 hours.[13]
-
Buffer Change: Discard the dialysis buffer and replace it with fresh buffer. Continue to dialyze for another 2 hours.[13][16]
-
Final Dialysis: Change the buffer one last time and allow the sample to dialyze overnight at 4°C.[13][16]
-
Recover Sample: Carefully remove the sample from the cassette. The purified protein is now in the desired final buffer, free of small molecule contaminants.
Troubleshooting Guide
Caption: A troubleshooting guide for common issues in TCO-NHS ester labeling and purification.
Q: My final protein recovery is lower than expected. What happened?
-
Possible Cause: The protein may have precipitated or aggregated during the labeling or purification steps.[18]
-
Solution: Ensure your protein is stable in the chosen buffers. Before loading onto a column, it is highly recommended to clarify your sample by centrifugation or filtration to remove any existing aggregates.[19]
-
-
Possible Cause: Your protein is adsorbing non-specifically to the purification resin or membrane.
Q: I'm seeing a high background signal in my downstream click reaction. Why?
-
Possible Cause: The most likely reason is incomplete removal of the unreacted TCO-NHS Ester.[7]
-
Solution: A single pass through a desalting column may not be sufficient if the initial concentration of the labeling reagent was very high.[17] You can repeat the purification by passing the eluate through a second, freshly equilibrated column. Alternatively, using a more stringent method like dialysis with multiple buffer changes can ensure more complete removal.[22]
-
Q: My labeling efficiency seems low or is zero. What went wrong?
-
Possible Cause: The TCO-NHS Ester reagent may have hydrolyzed and become inactive. NHS esters are highly sensitive to moisture.[3]
-
Possible Cause: You used an incompatible buffer for the labeling reaction.
-
Solution: The labeling reaction must be performed in an amine-free buffer, as any primary amines will compete with your protein for reaction with the NHS ester.[7] Avoid buffers like Tris or glycine. Recommended buffers include PBS, HEPES, or bicarbonate at a pH of 8.3-8.5, which is optimal for the reaction.[2][23]
-
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Small Molecule and Biotin Removal | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bio-rad.com [bio-rad.com]
- 12. Overview of dialysis, desalting, buffer exchange and protein concentration | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 15. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 16. creative-biostructure.com [creative-biostructure.com]
- 17. researchgate.net [researchgate.net]
- 18. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 19. Sample Preparation for Size Exclusion Chromatography [sigmaaldrich.com]
- 20. cytivalifesciences.com [cytivalifesciences.com]
- 21. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
Technical Support Center: Optimizing TCO-NHS Ester for Cell Surface Labeling
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the incubation time for cell surface labeling with TCO-NHS esters. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for labeling cells with TCO-NHS ester?
A1: The ideal incubation time is a balance between achieving sufficient labeling of cell surface proteins and minimizing potential negative impacts on cell viability. Typically, incubation times range from 30 minutes to 2 hours at room temperature, or overnight at 4°C.[1][2][3] Shorter incubation times, as brief as 5 to 30 minutes, are recommended when trying to limit the number of antibodies per particle, for instance in competitive assays.[4] The optimal time is highly dependent on the specific cell type, the concentration of the TCO-NHS ester, and the density of primary amines on the cell surface.[5] It is recommended to perform a time-course experiment to determine the best incubation period for your specific system.
Q2: What is the recommended concentration of TCO-NHS ester to use for cell surface labeling?
A2: The optimal concentration of TCO-NHS ester depends on the protein concentration and the desired degree of labeling. For protein solutions of 1-5 mg/mL, a 20-fold molar excess of the NHS reagent is a common starting point.[6] For protein concentrations below 5 mg/mL, a 20- to 50-fold molar excess is often used.[7] For cell labeling, a good starting point for optimization is in the low micromolar range (e.g., 1-10 µM).[8] A concentration titration is recommended to find the optimal concentration for your specific cell type and experimental goals.
Q3: What is the ideal pH for the TCO-NHS ester labeling reaction?
A3: The reaction of NHS esters with primary amines is highly pH-dependent. The optimal pH range is typically between 7.2 and 8.5.[1][5] A common choice is a buffer with a pH of 8.3-8.5.[3] At a lower pH, the primary amines are protonated, which reduces their reactivity. Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which can reduce labeling efficiency.[1][3][9]
Q4: Can I use a Tris-based buffer for the labeling reaction?
A4: No, it is critical to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[5] These buffers will compete with the primary amines on the cell surface for reaction with the TCO-NHS ester, leading to significantly reduced labeling efficiency.[5] Recommended buffers include phosphate-buffered saline (PBS), borate buffer, or carbonate-bicarbonate buffer.[1][5]
Q5: How does temperature affect the labeling reaction?
A5: The labeling reaction can be performed at room temperature (around 20-25°C) or at 4°C.[1][10] Reactions at room temperature are generally faster, often complete within 30-60 minutes.[2] Performing the reaction at 4°C can slow down the hydrolysis of the NHS ester, potentially improving the labeling efficiency, especially for longer incubation times (e.g., overnight).[1][5]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low Labeling Efficiency | Hydrolysis of TCO-NHS ester: The reagent is sensitive to moisture and has a limited half-life in aqueous solutions.[1][5][11] | - Prepare the TCO-NHS ester solution immediately before use. - Use a high-quality, anhydrous grade of DMSO or DMF to dissolve the reagent.[5] - Ensure the reagent has been stored correctly at -20°C and is not expired.[5] |
| Incorrect buffer pH: The pH is outside the optimal range of 7.2-8.5.[5] | - Verify the pH of your reaction buffer using a calibrated pH meter.[5] | |
| Presence of primary amines in the buffer: Buffers like Tris or glycine compete with the labeling reaction.[5] | - Perform a buffer exchange to an amine-free buffer such as PBS, borate, or carbonate-bicarbonate.[5] | |
| Insufficient incubation time or temperature: The reaction may not have proceeded to completion. | - Optimize the incubation time and temperature. Try a longer incubation at 4°C or a slightly longer time at room temperature.[5] | |
| Low accessibility of primary amines on the cell surface: Steric hindrance can prevent the TCO-NHS ester from reaching the primary amines.[5] | - Consider using a TCO-NHS ester with a PEG spacer to improve accessibility and reduce steric hindrance.[6][12] | |
| High Background/Non-specific Staining | Excess TCO-NHS ester: Too high a concentration of the labeling reagent was used. | - Titrate the TCO-NHS ester concentration to find the optimal level. - Increase the number and duration of washing steps after the incubation.[8] |
| Cellular autofluorescence: Cells naturally fluoresce, which can interfere with the signal. | - Image an unstained control sample to determine the level of autofluorescence.[8] | |
| Poor Cell Viability | Cytotoxicity of the labeling reagent or procedure: High concentrations of TCO-NHS ester or prolonged incubation times can be toxic to cells.[8] | - Lower the concentration of the TCO-NHS ester. - Minimize the incubation time.[8] - Ensure all buffers and media are sterile and at the correct physiological pH and temperature.[8] |
Quantitative Data Summary
Table 1: Half-life of NHS Esters at Different pH and Temperatures
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4-5 hours[1][9] |
| 8.6 | 4°C | 10 minutes[1][9] |
| 7.0 | Room Temp | Hours[13] |
| 9.0 | Room Temp | Minutes[13] |
Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions.[5]
Experimental Protocols
Protocol 1: General Cell Surface Labeling with TCO-NHS Ester
-
Cell Preparation:
-
Culture cells to the desired confluency.
-
Gently wash the cells twice with an amine-free buffer (e.g., PBS, pH 7.4).
-
-
TCO-NHS Ester Solution Preparation:
-
Labeling Reaction:
-
Dilute the TCO-NHS ester stock solution to the desired final concentration in the reaction buffer (e.g., PBS, pH 8.0).
-
Add the TCO-NHS ester solution to the cells and incubate for 30-60 minutes at room temperature, protected from light.[8] Alternatively, incubate for 2 hours on ice or overnight at 4°C.[7]
-
-
Washing:
-
Remove the labeling solution.
-
Wash the cells three times with the reaction buffer to remove any unreacted TCO-NHS ester.
-
-
Quenching (Optional):
-
Downstream Processing:
-
The labeled cells are now ready for the subsequent click chemistry reaction with a tetrazine-modified molecule or for analysis.
-
Visualizations
Caption: Experimental workflow for cell surface labeling with TCO-NHS ester.
Caption: Troubleshooting logic for low TCO-NHS ester labeling efficiency.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. nanocomposix.com [nanocomposix.com]
- 5. benchchem.com [benchchem.com]
- 6. interchim.fr [interchim.fr]
- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 8. benchchem.com [benchchem.com]
- 9. escholarship.org [escholarship.org]
- 10. neb.com [neb.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. An Efficient Method for Labeling Single Domain Antibody Fragments with 18F Using Tetrazine-Trans-Cyclooctene Ligation and a Renal Brush Border Enzyme-Cleavable Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: In Vivo Applications of (R,E)-TCO-NHS Ester
Welcome to the technical support center for the in vivo use of (R,E)-TCO-NHS Ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the application of this powerful bioorthogonal reagent in living systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in in vivo studies?
This compound is a chemical reagent used in bioorthogonal chemistry. It contains a trans-cyclooctene (TCO) group, which is a highly reactive dienophile, and an N-hydroxysuccinimide (NHS) ester, which is a reactive group that specifically labels primary amines (like the side chain of lysine residues in proteins). Its primary in vivo application is in pre-targeted strategies for imaging and drug delivery.[1][2][3] In this approach, a biomolecule of interest (e.g., an antibody that targets a specific tumor antigen) is first modified with the TCO group using the TCO-NHS ester.[4] After administration and accumulation at the target site, a second molecule carrying a tetrazine (Tz) moiety and a payload (e.g., a fluorescent dye, a radioactive isotope for imaging, or a drug) is introduced. The TCO and tetrazine rapidly and specifically react via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, a type of "click chemistry," to form a stable covalent bond at the target site.[5][6]
Q2: What are the main advantages of using the TCO-tetrazine reaction for in vivo applications?
The primary advantages of the TCO-tetrazine ligation in vivo are:
-
Exceptional Reaction Kinetics: It is one of the fastest bioorthogonal reactions known, with second-order rate constants in the range of 10³ to 10⁶ M⁻¹s⁻¹.[5] This allows for efficient labeling at the low concentrations typically found in biological systems.[5][7]
-
High Specificity and Bioorthogonality: TCO and tetrazine groups are abiotic and do not typically react with endogenous biomolecules, minimizing off-target effects.[8][9][10]
-
Biocompatibility: The reaction proceeds efficiently under physiological conditions (pH, temperature) without the need for toxic catalysts.[10]
-
Improved Pharmacokinetics for Imaging and Therapy: In pre-targeted approaches, the fast-clearing, small-molecule tetrazine probe reduces the radiation burden on non-target tissues compared to directly labeled large biomolecules like antibodies.[1][3]
Q3: What does the "(R,E)" designation in this compound signify?
The "(R,E)" designation refers to the stereochemistry of the trans-cyclooctene ring. The "E" indicates the trans configuration of the double bond, which is essential for its high reactivity. The "R" refers to the specific enantiomeric form of the molecule. The stereochemistry of the TCO can influence its reactivity and stability.
Troubleshooting Guide
This guide addresses common challenges encountered when using this compound for in vivo studies.
Problem 1: Low Degree of Labeling (DoL) of the Targeting Molecule (e.g., Antibody)
Possible Causes:
-
Hydrolysis of NHS Ester: The NHS ester is highly susceptible to hydrolysis in aqueous buffers, especially at neutral or alkaline pH. This hydrolysis reaction competes with the desired amidation reaction with the primary amines of the biomolecule.[11][12]
-
Suboptimal Reaction pH: The reaction between the NHS ester and primary amines is most efficient at a slightly alkaline pH (typically 8.0-9.0), where the primary amines are deprotonated and thus more nucleophilic.[13] However, a higher pH also increases the rate of NHS ester hydrolysis.[11]
-
Presence of Primary Amines in the Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with the target biomolecule for reaction with the NHS ester.[14][15]
-
Low Concentration of Biomolecule: A low concentration of the target biomolecule can favor the hydrolysis of the NHS ester over the desired conjugation reaction.
Solutions:
-
Buffer Selection: Use an amine-free buffer such as phosphate-buffered saline (PBS) or borate buffer at a pH between 7.2 and 8.5.[15]
-
Control of Reaction pH: Perform the conjugation at a carefully controlled pH, typically around 8.3-8.5, to balance amine reactivity and NHS ester hydrolysis.[4]
-
Molar Excess of TCO-NHS Ester: Use a molar excess of the TCO-NHS ester to drive the reaction towards conjugation. The optimal ratio needs to be determined empirically for each biomolecule.[4]
-
Fresh Reagent Preparation: Prepare the TCO-NHS ester solution immediately before use in a dry, water-miscible organic solvent like DMSO or DMF.[4][15]
-
Biomolecule Concentration: If possible, perform the conjugation at a higher biomolecule concentration (e.g., 1-5 mg/mL for antibodies).[4]
Problem 2: Poor In Vivo Reactivity of the TCO-Conjugated Biomolecule
Possible Causes:
-
Isomerization of TCO: The highly strained trans-cyclooctene can isomerize to the much less reactive cis-isomer. This can be promoted by exposure to thiols.[16]
-
Hydrophobicity of TCO: The TCO moiety is hydrophobic and can become buried within the hydrophobic domains of the conjugated biomolecule (e.g., an antibody), making it inaccessible for reaction with the tetrazine.[11]
-
Steric Hindrance: The conjugation of TCO to a biomolecule can result in steric hindrance that impedes the approach of the tetrazine.
-
Instability of Tetrazine: Some highly reactive tetrazines can be unstable in aqueous environments.[12]
Solutions:
-
Use of PEG Linkers: Incorporating a hydrophilic polyethylene glycol (PEG) linker between the TCO and the NHS ester can increase the water solubility of the reagent and the resulting conjugate. This helps to prevent the TCO group from being buried within the biomolecule and reduces steric hindrance.[11]
-
Choice of TCO Isomer: The axial isomer of TCO is reported to be more reactive than the equatorial isomer, although it may also be less stable.[17]
-
Optimize Pre-targeting Time Window: The time between the injection of the TCO-conjugated biomolecule and the tetrazine probe is critical. This interval needs to be long enough for the unbound TCO-conjugate to clear from circulation but short enough to ensure the TCO remains reactive.[3][4]
-
Stable Tetrazine Derivatives: Use tetrazine derivatives that have a good balance of reactivity and stability in vivo.
Problem 3: High Background Signal or Off-Target Effects in In Vivo Imaging
Possible Causes:
-
Incomplete Clearance of TCO-Conjugate: If the unbound TCO-conjugated biomolecule is not sufficiently cleared from the bloodstream and non-target tissues before the administration of the tetrazine probe, it will react with the probe, leading to a high background signal.
-
Non-specific Uptake: The TCO-conjugate or the tetrazine probe may exhibit non-specific uptake in certain tissues, such as the liver or kidneys.
-
Slow Reaction Kinetics In Vivo: If the in vivo reaction between the TCO and tetrazine is too slow, the tetrazine probe may be cleared from the body before it has a chance to react at the target site.
Solutions:
-
Optimize Pre-targeting Interval: The time between the two injections is crucial and needs to be optimized based on the pharmacokinetic properties of the TCO-conjugated biomolecule.[4]
-
Use of Clearing Agents: In some cases, a clearing agent can be used to remove the unbound TCO-conjugate from circulation before the administration of the tetrazine probe.
-
Linker Modification: Modifying the tetrazine probe with moieties that promote rapid clearance can help to reduce background signal. For example, incorporating a cleavable linker that is recognized by renal brush border enzymes can reduce kidney uptake of radiolabeled probes.[18][19]
-
Fast-Reacting Pairs: Utilize TCO and tetrazine pairs with the fastest possible reaction kinetics to ensure efficient ligation at the target site before the probe is cleared.[5]
Quantitative Data Summary
The following tables provide a summary of key quantitative data relevant to the use of TCO-NHS esters in vivo.
Table 1: Reaction Kinetics of TCO-Tetrazine IEDDA Cycloaddition
| Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| TCO and Tetrazine (general range) | 10³ - 10⁶ | [5] |
| TCO and Tetrazine (specific example) | ~2000 | [16] |
Table 2: Typical Experimental Parameters for Antibody Conjugation with TCO-NHS Ester
| Parameter | Typical Value/Range | Reference |
| Molar excess of TCO-NHS Ester to Antibody | 5 to 20-fold | [4] |
| Antibody Concentration | 1 - 5 mg/mL | [4] |
| Reaction Buffer | Amine-free (e.g., PBS, Borate) | [15] |
| Reaction pH | 8.3 - 8.5 | [4] |
| Reaction Time | 30 - 60 minutes | [4] |
| Reaction Temperature | Room Temperature | [4] |
Experimental Protocols
Protocol 1: General Procedure for Antibody Conjugation with this compound
This protocol provides a general guideline for the conjugation of a TCO moiety to an antibody using an NHS ester. The optimal conditions may vary depending on the specific antibody and should be determined empirically.
Materials:
-
Antibody of interest
-
(R,E)-TCO-PEGn-NHS ester (the PEG linker is recommended for in vivo applications)
-
Amine-free buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3-8.5)
-
Anhydrous DMSO or DMF
-
Spin desalting columns for purification
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into the amine-free reaction buffer.
-
Adjust the antibody concentration to 1-5 mg/mL.[4]
-
-
TCO-NHS Ester Solution Preparation:
-
Immediately before use, dissolve the TCO-PEGn-NHS ester in a small amount of anhydrous DMSO or DMF to a concentration of 10-20 mM.[4]
-
-
Conjugation Reaction:
-
Purification:
-
Remove the unreacted TCO-NHS ester and byproducts by purifying the antibody conjugate using a spin desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).[4]
-
-
Characterization:
-
Determine the degree of labeling (DoL), which is the average number of TCO molecules per antibody. This can be done using methods such as MALDI-TOF mass spectrometry or by reacting the conjugate with an excess of a fluorescently labeled tetrazine and measuring the absorbance.[4]
-
Protocol 2: Pre-targeted In Vivo Imaging Workflow
This protocol outlines a general workflow for a pre-targeted in vivo imaging experiment in a tumor-bearing mouse model.
Materials:
-
TCO-conjugated antibody
-
Tetrazine-labeled imaging probe (e.g., fluorescent or radioactive)
-
Tumor-bearing animal model
-
In vivo imaging system
Procedure:
-
Administration of TCO-Conjugated Antibody:
-
Administer the TCO-conjugated antibody to the animal model, typically via intravenous injection. The dose will depend on the specific antibody and should be optimized.
-
-
Accumulation and Clearance Period:
-
Allow the TCO-conjugated antibody to accumulate at the target site (e.g., the tumor) and for the unbound conjugate to clear from circulation. This period is typically 24 to 72 hours, depending on the pharmacokinetics of the antibody.[4]
-
-
Administration of Tetrazine-Labeled Imaging Probe:
-
Administer the tetrazine-labeled imaging probe, also typically via intravenous injection.
-
-
In Vivo Imaging:
-
At various time points after the injection of the tetrazine probe (e.g., 1, 4, 8, 24 hours), acquire images using the appropriate in vivo imaging system.
-
Visualizations
Caption: Pre-targeted in vivo imaging workflow.
Caption: Troubleshooting logic for in vivo studies.
References
- 1. Establishment of the in vivo efficacy of pretargeted radioimmunotherapy utilizing inverse electron demand Diels-Alder click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Antibody-Based In Vivo Imaging of Central Nervous System Targets—Evaluation of a Pretargeting Approach Utilizing a TCO-Conjugated Brain Shuttle Antibody and Radiolabeled Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]
- 7. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Vivo Applications of Bioorthogonal Reactions: Chemistry and Targeting Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. escholarship.org [escholarship.org]
- 12. benchchem.com [benchchem.com]
- 13. TCO-PEG3-NHS ester | Benchchem [benchchem.com]
- 14. interchim.fr [interchim.fr]
- 15. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 16. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 17. vectorlabs.com [vectorlabs.com]
- 18. An Efficient Method for Labeling Single Domain Antibody Fragments with 18F Using Tetrazine-Trans-Cyclooctene Ligation and a Renal Brush Border Enzyme-Cleavable Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Labeling a TCO-Functionalized Single Domain Antibody Fragment with 18F via Inverse Electron Demand Diels Alder Cycloaddition using a Fluoronicotinyl Moiety-bearing Tetrazine Derivative - PMC [pmc.ncbi.nlm.nih.gov]
Improving signal-to-noise ratio in TCO-tetrazine ligation imaging
Welcome to the technical support center for TCO-tetrazine ligation imaging. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize experiments for an improved signal-to-noise ratio.
Troubleshooting Guide
This guide addresses common issues encountered during TCO-tetrazine ligation imaging experiments in a question-and-answer format.
Question: Why is my fluorescence signal weak or absent?
Answer: A weak or non-existent signal can stem from several factors, from reagent issues to suboptimal reaction conditions. Here are the primary causes and recommended solutions:
-
Suboptimal Reagent Concentrations: The inverse electron demand Diels-Alder (iEDDA) reaction is bimolecular, and its rate depends on the concentrations of both the TCO and tetrazine components.[1]
-
Inefficient TCO-Tetrazine Ligation: The reaction kinetics can be influenced by the specific reagents and experimental conditions.
-
Degradation of Reactants: Both TCO and tetrazine reagents can degrade if not stored and handled properly. Tetrazines, particularly those with electron-withdrawing groups, can be unstable in aqueous media, while TCOs can be sensitive to thiols and light.[6]
-
Low Expression of the Target: If you are labeling a specific biomolecule, low expression levels will result in a weak signal.
-
Solution: Verify the expression and accessibility of your TCO-tagged target molecule using an independent method if possible.[2]
-
-
Choice of Tetrazine/TCO: The reactivity of the ligation is highly dependent on the structure of the tetrazine and TCO derivatives.
Question: How can I reduce high background fluorescence?
Answer: High background can mask your specific signal. Here are common causes and how to address them:
-
Excessive Concentration of Tetrazine-Dye: Using too much of the fluorescent probe is a common cause of high background.
-
Solution: Reduce the concentration of the tetrazine-dye used in the labeling step. A titration experiment is crucial to find the lowest effective concentration that still provides a strong signal.[2]
-
-
Non-specific Binding: The tetrazine probe may bind non-specifically to cells or other components.
-
Cellular Autofluorescence: Some cell types naturally fluoresce, which can contribute to background noise.
-
Fluorogenic Probes: Many tetrazine-dye conjugates exhibit fluorescence quenching that is relieved upon ligation with TCO.[3][9]
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the kinetics of the TCO-tetrazine reaction?
A1: The primary factors are:
-
Electronics: The reaction rate is accelerated by decreasing the electron density of the tetrazine (using electron-withdrawing substituents) and increasing the electron density of the TCO (using electron-donating substituents).[6][11]
-
Sterics: Less sterically hindered tetrazines and TCOs will react faster.[6] Introducing a flexible spacer like PEG can improve accessibility if the reactive moieties are attached to bulky molecules.[6]
-
Ring Strain of TCO: Higher ring strain in the TCO molecule leads to a significant increase in the reaction rate.[6]
-
Solvent: The reaction is known to proceed in a wide range of organic and aqueous solvents.[6]
Q2: What is the optimal stoichiometry for the TCO-tetrazine reaction?
A2: While a 1:1 stoichiometry is theoretical, it is generally recommended to use a slight molar excess (e.g., 1.05 to 1.5-fold) of the tetrazine-functionalized molecule relative to the TCO-functionalized molecule to drive the reaction to completion.[5] However, the optimal ratio may vary and should be determined empirically for your specific system.[5]
Q3: Is a catalyst required for the TCO-tetrazine ligation?
A3: No, the TCO-tetrazine ligation is a bioorthogonal reaction that proceeds rapidly without the need for a catalyst, such as copper, which can be cytotoxic.[5] This catalyst-free nature makes it particularly well-suited for applications in living systems.[5]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the TCO-tetrazine reaction can be monitored spectrophotometrically by following the disappearance of the characteristic absorbance of the tetrazine in the 510-550 nm range.[4][6] For more quantitative analysis, HPLC or LC-MS can be used to measure the consumption of reactants and the formation of the product.[6]
Q5: How does the choice of tetrazine derivative affect the experiment?
A5: The choice of tetrazine derivative is a critical decision that involves a trade-off between reactivity and stability.[12] Tetrazines with electron-withdrawing groups (e.g., pyridyl) are highly reactive but may be less stable in aqueous solutions.[7][13] Conversely, tetrazines with electron-donating groups are more stable but react more slowly.[1] For imaging applications, fluorogenic tetrazine-dye conjugates are highly advantageous as they minimize background fluorescence.[9][10]
Quantitative Data
Table 1: Reaction Kinetics of Selected Tetrazine-TCO Pairs
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 118 | [7] |
| 3,6-diphenyl-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 3.6 | [7] |
| MeEVE-Tetrazine | TCO-PEG4 | 2750 | [13] |
| MeDHP-Tetrazine | TCO-PEG4 | 1820 | [13] |
| 2Pyr₂-Tetrazine | TCO-PEG4 | 69,400 | [14] |
| Triazolyl-tetrazine | axial-TCO | 10,332 | [15] |
| Pyridyl-tetrazine | axial-TCO | >10,332 | [15] |
| Phenyl-tetrazine | axial-TCO | <1,722 | [15] |
Note: Reaction rates are highly dependent on the specific structures of the reactants and the reaction conditions.
Table 2: Recommended Starting Concentrations for Cellular Imaging
| Reagent | Concentration Range | Notes | Reference |
| TCO-labeled Antibody | 10-100 nM | Titration is essential. | [3] |
| Tetrazine-Dye | 1-25 µM | Highly dependent on target abundance and cell type. | [2][3] |
| TCO-small molecule | Variable | Dependent on the specific molecule and its target. | |
| Tetrazine-Quencher | Variable | Dependent on the concentration of the fluorophore to be quenched. | [16] |
Experimental Protocols
Protocol 1: General Live-Cell Imaging using a Pre-targeting Strategy
This protocol describes a two-step labeling procedure for live cells.
-
Pre-targeting with TCO-labeled Antibody:
-
Culture cells to the desired confluency.
-
Incubate the cells with the TCO-labeled antibody in live-cell imaging medium at a concentration of 10-100 nM for 30-60 minutes at 37°C.[3] This allows the antibody to bind to its target.
-
Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove unbound antibody.[3]
-
-
Ligation and Imaging:
-
Prepare the tetrazine-dye staining solution in imaging medium at a final concentration of 1-5 µM.[3]
-
Add the staining solution to the cells.
-
Immediately begin imaging the cells using a fluorescence microscope with the appropriate filter sets. The signal should develop rapidly.[3] Time-lapse imaging can be performed to monitor the labeling process.[3]
-
Protocol 2: Protein-Protein Conjugation using TCO-Tetrazine Ligation
This protocol outlines the conjugation of two proteins using TCO-tetrazine chemistry.
-
Protein Modification:
-
Separately modify Protein A with a TCO-NHS ester and Protein B with a tetrazine-NHS ester according to the manufacturer's instructions. This typically involves reacting the protein with the NHS ester in an amine-free buffer (e.g., PBS, pH 7.4) for 30-60 minutes at room temperature.[3][4]
-
Remove excess, unreacted NHS ester using a desalting column.[3][5]
-
-
Conjugation Reaction:
-
Purification (Optional):
-
If necessary, the final conjugate can be purified from any unreacted proteins using size-exclusion chromatography.[17]
-
Visualizations
Caption: Workflow for live-cell imaging using a pre-targeting strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ultra-fast cycling for multiplexed cellular fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Battle of Isomers: Unveiling the Superior Performance of (R,E)-TCO-NHS Ester in Bioconjugation
For researchers, scientists, and drug development professionals navigating the intricate world of bioorthogonal chemistry, the choice of reagents is paramount. The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a trans-cyclooctene (TCO) has emerged as a cornerstone of this field, prized for its exceptionally fast kinetics and biocompatibility.[1][2][3] However, not all TCOs are created equal. The stereochemistry of the TCO ring profoundly influences its reactivity and stability. This guide provides an in-depth, data-driven comparison of (R,E)-TCO-NHS Ester with other TCO isomers, empowering you to make informed decisions for your research.
The key to the TCO's utility lies in the inherent strain of the trans-double bond within the eight-membered ring, which is released upon reaction with a tetrazine.[1][2] This reaction is remarkably fast, with second-order rate constants reaching up to 10⁷ M⁻¹s⁻¹.[1][2] This guide will focus on the critical comparison between different TCO isomers, particularly the axial and equatorial forms, and how the (R,E) configuration contributes to optimal performance in bioconjugation applications such as antibody-drug conjugate (ADC) development and live-cell imaging.[1]
Reactivity: A Clear Win for the Axial Conformation
The spatial arrangement of substituents on the TCO ring plays a pivotal role in its reactivity. Experimental data consistently demonstrates that axial isomers of TCO derivatives exhibit significantly faster reaction rates with tetrazines compared to their equatorial counterparts.[1][4][5] This enhanced reactivity is attributed to reduced steric hindrance around the double bond in the axial conformation, allowing for more favorable approach of the tetrazine partner.[2]
The (R,E) designation of TCO-NHS Ester specifies a particular stereoisomer that predominantly adopts this highly reactive axial conformation. This leads to a substantial increase in the rate of the iEDDA reaction, which is a critical advantage in biological systems where low concentrations of reactants are often the norm. Some studies have reported up to a 10-fold increase in reactivity for axial TCO derivatives compared to their equatorial counterparts.[4][5]
Comparative Reaction Kinetics of TCO Isomers
To provide a clear quantitative comparison, the following table summarizes the second-order rate constants (k₂) for the reaction of various TCO derivatives with a common tetrazine partner, 3,6-di-(2-pyridyl)-s-tetrazine.
| TCO Derivative | Abbreviation | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| trans-Cyclooctene | TCO | ~2,000[1] | The foundational TCO structure. |
| axial-5-hydroxy-trans-cyclooctene | a-TCO | ~150,000[1] | Increased reactivity due to the axial orientation. |
| (R,E)-TCO derivative (a-TCO) | a-TCO | 150,000 ± 8000 | More than twice as reactive as the axial isomer of 5-hydroxy-trans-cyclooctene.[6] |
| equatorial-5-hydroxy-trans-cyclooctene | e-TCO | 22,400 ± 40[6] | Significantly lower reactivity compared to the axial isomer. |
| sTCO (strained TCO) | sTCO | 2,800,000 | A highly strained and reactive TCO, though stability can be a concern.[7] |
Note: Reaction conditions can influence the observed rate constants. The data presented here is for comparative purposes, and it is recommended to consult the primary literature for specific experimental details.
Stability: A Balancing Act
While high reactivity is desirable, the stability of the TCO moiety is equally crucial, particularly for in vivo applications where the molecule is exposed to a complex biological environment for extended periods. A significant challenge for TCOs is their susceptibility to isomerization to the unreactive cis-cyclooctene (CCO) form, a process that can be promoted by thiols.[2]
Interestingly, while axial TCO derivatives are more reactive, they can also exhibit a faster rate of cis-trans deactivation compared to their equatorial counterparts.[4][5] However, derivatives like the (R,E)-TCO have been engineered to strike a balance, offering enhanced stability while maintaining high reactivity. For instance, d-TCO, another TCO derivative, showed no degradation or isomerization in phosphate-buffered D₂O for up to 14 days and remained as a trans-isomer (> 97%) after incubation in human serum at room temperature for four days.[2]
Experimental Protocols
To facilitate the practical application of this information, we provide detailed methodologies for key experiments.
Protocol 1: Labeling of Primary Amines on a Protein with TCO-NHS Ester
This protocol outlines the general procedure for conjugating a TCO-NHS ester to a protein, such as an antibody.
Materials:
-
Protein (e.g., Antibody) in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)[1]
-
TCO-NHS Ester (e.g., this compound)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[1]
-
Spin desalting columns
Procedure:
-
Protein Preparation: Ensure the protein is in an amine-free buffer at a concentration of 1-5 mg/mL.[1]
-
TCO-NHS Ester Solution Preparation: Dissolve the TCO-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.[1]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[1]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4°C.
-
Quenching: Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes.
-
Purification: Remove excess, unreacted TCO-NHS ester using a spin desalting column.
Protocol 2: TCO-Tetrazine Ligation for Bioconjugation
This protocol describes the reaction between a TCO-functionalized protein and a tetrazine-labeled molecule.
Materials:
-
TCO-modified protein
-
Tetrazine-labeled molecule (e.g., fluorescent dye, drug molecule)
-
Reaction buffer (e.g., PBS, pH 7.4)[1]
Procedure:
-
Reactant Preparation: Prepare the TCO-modified protein in the reaction buffer. Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.
-
Ligation Reaction: Mix the TCO-modified protein and the tetrazine-labeled molecule in the desired molar ratio.
-
Incubation: The reaction is typically very fast and can proceed to completion within minutes to an hour at room temperature.
-
Purification (Optional): If necessary, the final conjugate can be purified from the excess tetrazine reagent by size exclusion chromatography or dialysis.[1]
Visualizing the Chemistry and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the key chemical reaction and experimental workflows.
Caption: Mechanism of the TCO-Tetrazine bioorthogonal ligation.
Caption: General workflow for protein bioconjugation using TCO-NHS Ester.
Conclusion
The choice between TCO isomers is a critical decision in the design of bioconjugation strategies. The available data strongly supports the superiority of axial TCO isomers, such as the this compound, in terms of reaction kinetics. This enhanced reactivity allows for more efficient labeling at lower concentrations, a significant advantage in complex biological environments. While stability must also be considered, advances in TCO design have led to reagents that offer an excellent balance of high reactivity and sufficient stability for a wide range of applications, from fundamental research to the development of next-generation therapeutics. By understanding the principles outlined in this guide and utilizing the provided protocols, researchers can harness the full potential of this powerful bioorthogonal reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. vectorlabs.com [vectorlabs.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. General, Divergent Platform for Diastereoselective Synthesis of trans-Cyclooctenes with High Reactivity and Favorable Physiochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: (R,E)-TCO-NHS Ester versus NHS-Azide for Protein Labeling
For researchers, scientists, and drug development professionals, the precise and efficient covalent modification of proteins is a cornerstone of innovation. The choice of labeling chemistry is critical, influencing not only the success of conjugation but also the preservation of protein function. This guide provides an objective, data-driven comparison of two prominent two-step labeling strategies: the inverse-electron-demand Diels-Alder (iEDDA) reaction utilizing (R,E)-TCO-NHS Ester and the well-established click chemistry approach involving NHS-Azide.
This comparison delves into the performance, protocols, and underlying mechanisms of each method to provide the necessary insights for selecting the optimal tool for your research needs, from basic discovery to the development of sophisticated bioconjugates like antibody-drug conjugates (ADCs).
Introduction to the Labeling Chemistries
Both this compound and NHS-Azide utilize a common initial step: the reaction of an N-hydroxysuccinimide (NHS) ester with primary amines (the N-terminus and lysine residues) on the protein surface. This reaction forms a stable amide bond, effectively installing a bioorthogonal handle onto the protein. The key difference lies in the nature of this handle and the subsequent, highly specific ligation reaction.
-
This compound: This reagent introduces a trans-cyclooctene (TCO) group. TCO is a strained alkene that rapidly and selectively reacts with a tetrazine-functionalized molecule in a catalyst-free reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1]
-
NHS-Azide: This reagent introduces an azide (-N₃) group. The azide group serves as a handle for "click chemistry," most commonly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with an alkyne-containing molecule.[2]
Performance Comparison: A Quantitative Overview
The selection of a labeling strategy often hinges on quantitative metrics such as reaction speed, efficiency, and the stability of the final product. The following tables summarize the key performance parameters for each step of the two labeling workflows.
Step 1: NHS Ester-Mediated Protein Functionalization
The initial functionalization of the protein with either a TCO or an azide group is governed by the same NHS ester chemistry. The efficiency of this step is comparable for both reagents and is influenced by factors such as pH, protein concentration, and the molar excess of the NHS ester.
| Parameter | Recommended Range | Notes |
| Molar Excess of NHS Ester | 10-20 fold | Higher excess may be needed for dilute protein solutions.[2] |
| Protein Concentration | 1-10 mg/mL | Higher concentrations generally improve labeling efficiency. |
| Reaction pH | 7.2 - 8.5 | Optimal pH is typically between 8.3 and 8.5 for efficient reaction with primary amines.[3] |
| Incubation Time | 30-60 minutes at room temperature or 2 hours on ice | Longer incubation does not always increase the degree of labeling and can lead to hydrolysis of the NHS ester. |
| Typical Labeling Efficiency | 20-50% | This refers to the percentage of the NHS ester that is covalently attached to the protein. |
Step 2: Bioorthogonal Ligation
The second step is where the two methods diverge significantly, particularly in terms of reaction kinetics.
| Parameter | (R,E)-TCO-Tetrazine Ligation (iEDDA) | Azide-Alkyne Ligation (SPAAC/CuAAC) | Notes |
| Second-Order Rate Constant (k₂) | 10³ - 10⁶ M⁻¹s⁻¹[4] | SPAAC: 10⁻³ - 1 M⁻¹s⁻¹ CuAAC: 10² - 10³ M⁻¹s⁻¹ | The TCO-tetrazine reaction is several orders of magnitude faster than both SPAAC and CuAAC.[5] |
| Reaction Time | Minutes (often < 30) | SPAAC: Hours to overnight CuAAC: 1-4 hours | The rapid kinetics of iEDDA allow for efficient labeling at lower concentrations. |
| Catalyst Required | No | SPAAC: No CuAAC: Yes (Copper I) | The copper catalyst in CuAAC can be cytotoxic, limiting its use in live-cell applications.[6] |
| Conjugation Efficiency | > 99%[1] | High, but can be influenced by catalyst efficiency (CuAAC) or steric hindrance (SPAAC). | The high efficiency of TCO-tetrazine ligation allows for near-quantitative labeling.[1] |
| Stability of Bioorthogonal Handle | TCO can be susceptible to isomerization in the presence of thiols or copper.[7] | Azides are generally stable but can be reduced by certain reducing agents. | Stability should be considered in the context of the experimental environment. |
| Stability of Final Conjugate | Stable dihydropyridazine linkage. | Stable triazole linkage. | Both methods produce highly stable final products. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for each labeling strategy.
Protocol 1: Protein Labeling using this compound and Tetrazine Ligation
Part A: Functionalization of Protein with TCO
-
Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 1-10 mg/mL. If the existing buffer contains primary amines (e.g., Tris), perform a buffer exchange.
-
TCO-NHS Ester Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS Ester solution to the protein solution. Incubate for 30-60 minutes at room temperature with gentle mixing.
-
Purification: Remove excess TCO-NHS Ester using a desalting column or dialysis.
Part B: Ligation with Tetrazine
-
Reactant Preparation: Prepare the TCO-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4). Dissolve the tetrazine-labeled molecule of interest in a compatible solvent.
-
Ligation Reaction: Add the tetrazine-labeled molecule to the TCO-functionalized protein, typically at a 1.1 to 2-fold molar excess.
-
Incubation: Incubate the reaction mixture for 10-60 minutes at room temperature.[8] The reaction can also be performed at 4°C for a longer duration.
-
Purification: The final conjugate can be purified from excess tetrazine-labeled molecule by size-exclusion chromatography if necessary.
Protocol 2: Protein Labeling using NHS-Azide and Alkyne Ligation (SPAAC Example)
Part A: Functionalization of Protein with Azide
-
Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.2-8.5) at a concentration of 1-10 mg/mL. Perform buffer exchange if necessary.
-
NHS-Azide Preparation: Immediately before use, dissolve the NHS-Azide in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the NHS-Azide solution to the protein solution. Incubate for 30-60 minutes at room temperature or 2 hours on ice.
-
Purification: Remove unreacted NHS-Azide using a desalting column or dialysis.
Part B: Ligation with a Strained Alkyne (e.g., DBCO)
-
Reactant Preparation: Prepare the azide-functionalized protein in a compatible buffer (e.g., PBS, pH 7.4). Dissolve the DBCO-labeled molecule of interest in a compatible solvent.
-
Ligation Reaction: Add the DBCO-labeled molecule to the azide-functionalized protein, typically at a 2- to 5-fold molar excess.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, or overnight at 4°C.
-
Purification: Purify the final conjugate from excess DBCO-labeled molecule using a suitable chromatography method.
Visualizing the Workflows and Mechanisms
To better illustrate the processes, the following diagrams outline the experimental workflows and chemical reactions.
Caption: Comparative experimental workflows for protein labeling.
Caption: Chemical reaction mechanisms for protein labeling.
Conclusion and Recommendations
Both this compound and NHS-Azide are powerful and effective two-step strategies for protein labeling, each with distinct advantages.
Choose this compound when:
-
Speed is critical: The exceptionally fast kinetics of the TCO-tetrazine ligation are unparalleled, making it ideal for applications requiring rapid labeling, especially with low protein concentrations.[4]
-
Biocompatibility is paramount: The catalyst-free nature of the iEDDA reaction makes it highly suitable for live-cell imaging and in vivo applications where catalyst-induced toxicity is a concern.[6]
-
High conjugation efficiency is required: The near-quantitative yields of the TCO-tetrazine reaction ensure a high degree of labeling.[1]
Choose NHS-Azide when:
-
A more established workflow is preferred: Azide-alkyne click chemistry is a widely used and well-documented method.
-
The slower reaction kinetics are acceptable or even desirable for certain applications.
-
Working in environments where the stability of TCO might be a concern.
Ultimately, the choice between these two excellent labeling methods will depend on the specific demands of the experiment, including the desired reaction speed, the biological context, and the nature of the protein and probe being conjugated. This guide provides the foundational data and protocols to make an informed decision, empowering researchers to advance their protein-based studies and technologies.
References
- 1. benchchem.com [benchchem.com]
- 2. A benchmarking protocol for intact protein-level Tandem Mass Tag (TMT) labeling for quantitative top-down proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. panlf.sioc.ac.cn [panlf.sioc.ac.cn]
TCO-Tetrazine Ligation vs. SPAAC for Live Cell Imaging: A Comparative Guide
In the rapidly evolving field of bioorthogonal chemistry, the ability to specifically and efficiently label biomolecules in their native environment is paramount for unraveling complex biological processes. For live cell imaging applications, two catalyst-free "click" chemistry reactions have emerged as powerful tools: the inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine (TCO-tetrazine ligation), and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide provides an objective comparison of these two prominent bioorthogonal reactions, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal method for their live cell imaging studies.
Key Advantages of TCO-Tetrazine Ligation
The primary advantage of the TCO-tetrazine ligation lies in its exceptionally fast reaction kinetics.[1][2] This reaction is among the fastest bioorthogonal reactions known to date, with second-order rate constants reaching up to 10⁷ M⁻¹s⁻¹.[3] This rapid ligation allows for the use of very low concentrations of labeling reagents, minimizing potential cellular toxicity and background noise, which is crucial for sensitive live-cell imaging experiments.[4] Furthermore, the TCO-tetrazine reaction is highly specific and bioorthogonal, meaning the reactive partners do not cross-react with native biological functional groups.[1]
Quantitative Comparison of Reaction Kinetics
The performance of bioorthogonal reactions can be quantitatively compared using their second-order rate constants (k₂), which directly measure the reaction speed. The following table summarizes the typical rate constants for TCO-tetrazine ligation and SPAAC, highlighting the significant kinetic advantage of the former.
| Feature | TCO-Tetrazine Ligation | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Up to 10⁷, typically 800 - 30,000 | ~1 |
| Biocompatibility | Excellent (copper-free)[1] | Excellent (copper-free)[5] |
| Reaction Conditions | Aqueous media, room temperature[1] | Physiological temperature and pH[5] |
| Primary Application | Live-cell imaging, in vivo studies, low concentration applications[1][3] | Live-cell labeling, in vivo imaging, bioconjugation[5] |
Experimental Protocols
To provide a practical understanding of how these techniques are implemented, detailed experimental protocols for live cell imaging using both TCO-tetrazine ligation and SPAAC are outlined below.
TCO-Tetrazine Ligation Protocol for Live Cell Imaging
This protocol describes a pre-targeting approach for labeling a protein of interest on the surface of live cells.
Materials:
-
Cells expressing the protein of interest tagged with a TCO-modified antibody.
-
Live-cell imaging medium.
-
Tetrazine-conjugated fluorophore (e.g., Cy5-PEG8-Tetrazine).
-
Anhydrous DMSO.
-
Fluorescence microscope.
Procedure:
-
Pre-targeting: Incubate the cells with the TCO-labeled antibody in live-cell imaging medium at a concentration of 10-100 nM for 30-60 minutes at 37°C to allow the antibody to bind to its target.[6]
-
Washing: Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove any unbound antibody.[6]
-
Ligation and Imaging:
-
Prepare a stock solution of the tetrazine-fluorophore in anhydrous DMSO (e.g., 1 mM).
-
Dilute the stock solution in imaging medium to a final concentration of 1-5 µM.[6]
-
Add the tetrazine-fluorophore solution to the cells.
-
-
Image Acquisition: Immediately begin imaging the cells using a fluorescence microscope with the appropriate filters for the chosen fluorophore. The signal should develop rapidly as the ligation occurs.[6] Time-lapse imaging can be performed to monitor the labeling process in real-time.
Controls:
-
Unlabeled Cells + Tetrazine-fluorophore: To assess non-specific binding of the probe.[6]
-
TCO-labeled Cells (no tetrazine-fluorophore): To determine the background fluorescence of the TCO-modified cells.[6]
-
Unlabeled Cells (no TCO, no tetrazine-fluorophore): To determine the autofluorescence of the cells.[6]
SPAAC Protocol for Live Cell Imaging
This protocol outlines a general method for labeling cell surface glycans that have been metabolically engineered to incorporate an azide group.
Materials:
-
Cells metabolically labeled with an azido sugar (e.g., Ac₄GalNAz).
-
Live-cell imaging medium.
-
Cyclooctyne-conjugated fluorophore (e.g., DBCO-Cy5).
-
Anhydrous DMSO.
-
Fluorescence microscope.
Procedure:
-
Metabolic Labeling: Culture cells in a medium containing an azido sugar for a sufficient period (e.g., 48 hours) to allow for incorporation into cell surface glycans.
-
Washing: Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove any unincorporated azido sugar.
-
Ligation and Imaging:
-
Prepare a stock solution of the cyclooctyne-fluorophore in anhydrous DMSO.
-
Dilute the stock solution in imaging medium to the desired final concentration (typically in the low micromolar range).
-
Add the cyclooctyne-fluorophore solution to the cells and incubate for a specific duration (e.g., 15-30 minutes) at 37°C, protected from light.[7]
-
-
Washing: Wash the cells two to three times with fresh imaging medium to remove any unreacted fluorophore.
-
Image Acquisition: Image the cells using a fluorescence microscope with the appropriate filters for the chosen fluorophore.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps in both TCO-tetrazine ligation and SPAAC for live cell imaging.
Caption: Experimental workflow for TCO-tetrazine ligation in live cell imaging.
Caption: Experimental workflow for SPAAC in live cell imaging.
Conclusion
For live cell imaging applications where rapid and highly efficient labeling is critical, the TCO-tetrazine ligation offers a distinct advantage over SPAAC due to its superior reaction kinetics. This allows for the use of lower probe concentrations, reducing the potential for artifacts and cellular stress. While SPAAC remains a robust and widely used bioorthogonal reaction, the exceptional speed of the TCO-tetrazine ligation makes it the preferred choice for demanding live-cell experiments, particularly when temporal resolution is a key consideration. The choice between these two powerful techniques will ultimately depend on the specific experimental requirements, including the nature of the biomolecule being labeled, the desired labeling density, and the sensitivity of the imaging setup.
References
- 1. benchchem.com [benchchem.com]
- 2. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Super-Resolution Imaging of Plasma Membrane Proteins with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of TCO-Labeled Proteins by Mass Spectrometry
For researchers, scientists, and drug development professionals seeking to employ bioorthogonal chemistry for protein analysis, this guide provides an objective comparison of trans-cyclooctene (TCO)-labeling with other prominent protein labeling techniques for mass spectrometry. We present supporting experimental data, detailed protocols, and visual workflows to facilitate an informed decision for your specific research needs.
Introduction to TCO-Labeling
TCO-labeling is a powerful bioorthogonal chemistry technique that allows for the specific modification of proteins. The core of this method lies in the inverse-electron-demand Diels-Alder cycloaddition reaction between a TCO group and a tetrazine (Tz) moiety.[1][2][3] This reaction is exceptionally fast and selective, proceeding efficiently under physiological conditions without the need for cytotoxic copper catalysts, making it ideal for studying proteins in complex biological environments, including live cells.[1][4]
The general principle involves a two-step process:
-
Protein Modification : A protein of interest is first functionalized with a TCO group. A common method is to react primary amines, such as the side chain of lysine residues, with a TCO-NHS ester.[1]
-
Click Reaction : The TCO-modified protein is then reacted with a molecule of interest that has been conjugated to a tetrazine.[1]
Comparison of Protein Labeling Techniques for Mass Spectrometry
The choice of labeling strategy is critical for the success of quantitative proteomic experiments. Below is a comparison of TCO-labeling with other widely used methods.
| Feature | TCO-Labeling | SILAC (Stable Isotope Labeling by Amino acids in Cell culture) | iTRAQ/TMT (Isobaric Tags for Relative and Absolute Quantitation/Tandem Mass Tags) |
| Principle | Bioorthogonal click chemistry reaction between TCO and tetrazine.[1][4] | Metabolic incorporation of "heavy" stable isotope-labeled amino acids during cell growth. | Chemical labeling of primary amines on peptides with isobaric tags.[5] |
| Bioorthogonality | High. The TCO-tetrazine reaction is highly specific and does not interfere with native biological processes.[2][3] | Not applicable in the same sense, as it relies on cellular metabolism. | Lower. NHS esters can react with any primary amine. |
| Reaction Speed | Extremely fast, with second-order rate constants reported to be greater than 800 M⁻¹s⁻¹.[2] The reaction is often complete within minutes to a couple of hours.[2][3] | Not applicable (labeling occurs during cell culture over days). | Labeling reaction typically takes 1-2 hours. |
| Labeling Efficiency | Typically very high, often exceeding 99%.[1] | High, as incorporation is nearly complete during protein synthesis. | Generally high (>95%), but can be affected by reaction conditions.[6] |
| Multiplexing | Dependent on the availability of distinguishable tetrazine probes. | Typically 2-3 plex, with some methods allowing up to 4-plex.[5] | High. TMTpro allows for up to 18-plex quantification. |
| Sample Type | Applicable to in vitro, in vivo, and cell lysate samples.[1] | Primarily for cell culture-based experiments.[5] | Applicable to any protein/peptide sample. |
| Potential Issues | Requires two-step labeling. | Limited to organisms that can be metabolically labeled. | Ion co-isolation and interference can lead to ratio distortion in quantification.[7][8] |
Experimental Protocols
Protocol 1: General Procedure for Labeling Proteins with TCO-NHS Ester
This protocol describes the initial functionalization of a protein with a TCO moiety using an N-hydroxysuccinimide (NHS) ester derivative.[1]
Materials:
-
Protein of interest
-
Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)[3]
-
TCO-PEGn-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (1 M Tris-HCl, pH 8.0)
-
Desalting spin column or dialysis cassette
Procedure:
-
Buffer Exchange: Dissolve the protein of interest in the amine-free reaction buffer at a concentration of 1-5 mg/mL.[1] If the protein is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange.[1]
-
Prepare TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-PEGn-NHS ester in anhydrous DMSO or DMF.[1]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[3] Incubate the reaction for 1 hour at room temperature with gentle mixing.[1][2]
-
Quench Reaction: Stop the labeling reaction by adding the quenching buffer to a final concentration of 50-100 mM.[1][2] Incubate for 5 minutes at room temperature.[1][2]
-
Remove Excess Reagent: Purify the TCO-labeled protein from the excess, unreacted TCO-NHS ester and quenching buffer using a desalting spin column or dialysis.[1][2]
Protocol 2: TCO-Tetrazine Click Chemistry Conjugation
This protocol details the ligation of the TCO-labeled protein with a tetrazine-functionalized molecule.[1]
Materials:
-
TCO-labeled protein
-
Tetrazine-functionalized molecule
-
Reaction buffer (e.g., PBS, pH 7.4)[3]
Procedure:
-
Prepare Reactants: Prepare the TCO-labeled protein in the desired reaction buffer. Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO, water).[1]
-
Click Reaction: Add the tetrazine-functionalized molecule to the TCO-labeled protein solution. A slight molar excess (1.05-1.5 equivalents) of the tetrazine reagent is recommended.[2]
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 37°C.[1][2] The reaction progress can often be monitored by the disappearance of the characteristic pink color of the tetrazine.[3]
-
Analysis: The successfully labeled protein conjugate is now ready for downstream analysis, such as mass spectrometry. Confirmation of labeling can be performed by SDS-PAGE (a mobility shift may be observed) or mass spectrometry.[1]
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Caption: Experimental workflow for TCO-labeling of proteins for mass spectrometry.
Caption: Conceptual comparison of major protein labeling strategies.
Conclusion
The characterization of proteins by mass spectrometry is a cornerstone of modern proteomics. TCO-labeling, with its high efficiency, specificity, and bioorthogonality, offers a robust method for preparing proteins for such analysis, particularly in complex biological systems. While alternative methods like SILAC and iTRAQ/TMT have their established places in quantitative proteomics, TCO-labeling provides a unique set of advantages, especially for applications requiring the study of proteins in their native environment. The choice of labeling strategy will ultimately depend on the specific experimental goals, sample type, and available instrumentation.
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. UWPR [proteomicsresource.washington.edu]
- 6. Expert Advice: Unlocking efficiency in proteomics with TMT labeling | Drug Discovery News [drugdiscoverynews.com]
- 7. TKO6: A Peptide Standard to Assess Interference for Unit-Resolved Isobaric Labeling Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Triple Knockout (TKO) Proteomics Standard for Diagnosing Ion Interference in Isobaric Labeling Experiments - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Quantifying Protein Labeling: (R,E)-TCO-NHS Ester vs. Traditional NHS Ester Chemistry
For researchers, scientists, and drug development professionals, the precise quantification of biomolecule labeling is critical for the consistency and reliability of downstream applications, from immunoassays to therapeutic development. This guide provides an objective comparison of two prominent amine-labeling strategies: the bioorthogonal (R,E)-TCO-NHS ester reaction and traditional NHS ester chemistry. We present supporting experimental data, detailed protocols, and workflow visualizations to assist in selecting the optimal labeling strategy for your research needs.
The key distinction between these methods lies in their reaction chemistry. Traditional N-hydroxysuccinimide (NHS) esters react directly with primary amines, such as the side chain of lysine residues, to form a stable amide bond. In contrast, the this compound facilitates a two-step labeling process. First, the TCO (trans-cyclooctene) moiety is introduced onto the protein via the NHS ester. This is followed by a highly specific and rapid bioorthogonal "click" reaction with a tetrazine-conjugated reporter molecule.[1] This targeted approach offers significant advantages in terms of specificity and control over the labeling process.
Quantitative Comparison of Labeling Efficiency
The degree of labeling (DOL), which represents the average number of reporter molecules conjugated to a single protein, is a key metric for evaluating labeling efficiency. The optimal DOL varies depending on the application, as over-labeling can lead to protein aggregation and loss of activity, while under-labeling may result in a weak signal.[2]
| Feature | This compound + Tetrazine | Traditional NHS Ester | Key Advantages of TCO-NHS Ester |
| Labeling Chemistry | Two-step: Amine reaction followed by bioorthogonal inverse-electron-demand Diels-Alder cycloaddition (iEDDA).[1][3] | One-step: Direct reaction with primary amines.[1] | High specificity and rapid kinetics of the tetrazine-TCO reaction can lead to higher labeling yields in shorter reaction times.[1] |
| Specificity | Site-specific at the location of the TCO group.[1] | Non-specific, targeting all accessible lysine residues and the N-terminus.[1] | Ensures a homogeneous population of labeled proteins, crucial for quantitative analysis.[1] |
| Reaction Conditions | Mild, aqueous conditions (physiological pH).[4] | Requires slightly basic pH (8.0-9.0) to deprotonate amines.[2] | Greater biocompatibility and less potential for protein denaturation. |
| Example DOL | An average of 1.32 molecules of Cy3 per IgG molecule has been demonstrated.[3] | DOL can range from 2 to 7 for antibodies, but requires careful optimization.[2] | More predictable and controllable labeling. |
| Workflow Complexity | Involves a pre-modification step to introduce the TCO group.[1] | Simpler, one-step reaction. | The additional step provides greater control over the final labeled product. |
Experimental Protocols
The following protocols provide a detailed methodology for labeling and quantifying the degree of labeling for both this compound and traditional NHS ester chemistries.
Protocol 1: Two-Step Labeling and Quantification with this compound and Tetrazine-Dye
This protocol first involves the functionalization of a protein with TCO groups, followed by the bioorthogonal reaction with a tetrazine-labeled fluorescent dye.
Part A: TCO-NHS Ester Labeling of Protein
-
Protein Preparation : Dissolve the protein of interest (e.g., IgG antibody) in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5) at a concentration of 1-10 mg/mL.[1] Ensure the buffer is free from primary amines like Tris or glycine.[1][2]
-
TCO-NHS Ester Preparation : Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent like DMSO to create a stock solution.[4]
-
Labeling Reaction : Add a 20- to 50-fold molar excess of the TCO-NHS ester stock solution to the protein solution.[4] Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.[4]
-
Purification : Remove excess, unreacted TCO-NHS ester using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable buffer like PBS.[2]
Part B: Tetrazine-Dye Conjugation and Quantification
-
Tetrazine-Dye Stock Solution : Prepare a 1-5 mM stock solution of the tetrazine-labeled dye (e.g., Cy3-tetrazine) in an appropriate solvent such as DMSO.[3]
-
Conjugation Reaction : To the purified TCO-labeled protein, add a 1.5-3 fold molar excess of the tetrazine-dye stock solution.[3] Incubate for 30-60 minutes at room temperature, protected from light.[3]
-
Purification of Labeled Protein : Remove the excess, unreacted tetrazine-dye using a desalting column equilibrated with PBS.[3]
-
Spectrophotometric Measurement and DOL Calculation :
-
Measure the absorbance of the purified, dye-conjugated protein solution at 280 nm (A₂₈₀) and at the maximum absorbance of the dye (A_max), for instance, 555 nm for Cy3.[3]
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.
-
Calculate the dye concentration using its molar extinction coefficient at A_max.
-
The Degree of Labeling (DOL) is the molar ratio of the dye to the protein.[3]
-
Protocol 2: One-Step Labeling and Quantification with a Traditional NHS Ester-Dye
This protocol describes the direct labeling of a protein with a fluorescent dye activated with an NHS ester.
-
Protein Preparation : Dissolve the protein in a buffer at a pH of 8.3-8.5, such as 0.1 M sodium bicarbonate, to ensure primary amines are deprotonated and reactive.[2][5] The protein concentration should typically be 1-5 mg/mL.[4] Avoid buffers containing primary amines.[5]
-
NHS Ester-Dye Preparation : Dissolve the NHS ester-dye in fresh, anhydrous DMSO or DMF to a concentration of 10 mg/mL.[6]
-
Labeling Reaction : Add the NHS ester-dye solution to the protein solution at a desired molar excess (a starting point of 10- to 20-fold molar excess is common).[4] Incubate the reaction for 1-4 hours at room temperature or overnight on ice.[5]
-
Quenching the Reaction : Stop the reaction by adding a quenching buffer containing a primary amine, such as 1 M Tris-HCl, to a final concentration of 20-50 mM.[4] Incubate for 15 minutes at room temperature.[4]
-
Purification : Purify the conjugate from unreacted dye and byproducts using a desalting column or dialysis.[2][5]
-
Spectrophotometric Measurement and DOL Calculation : Follow the same spectrophotometric measurement and calculation steps as described in Protocol 1, Part B, step 4.
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for both labeling methodologies.
Caption: Workflow for TCO-NHS Ester Labeling.
Caption: Workflow for Traditional NHS Ester Labeling.
References
A Comparative Guide to the Reaction Kinetics of TCO Derivatives in Bioorthogonal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The inverse-electron-demand Diels-Alder (iEDDA) reaction between trans-cyclooctene (TCO) derivatives and tetrazines stands as a cornerstone of bioorthogonal chemistry, offering a powerful toolkit for site-specific bioconjugation, in vivo imaging, and targeted drug delivery.[1][2][3] The exceptional reaction speeds, high specificity, and biocompatibility of this "click chemistry" reaction have spurred the development of a diverse array of TCO derivatives, each with unique kinetic and stability profiles.[4][5] This guide provides an objective comparison of the reaction kinetics of various TCO derivatives, supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their specific application.
Comparative Reaction Kinetics of TCO Derivatives
The reactivity of TCO derivatives in the iEDDA reaction is primarily governed by the ring strain of the trans-double bond.[1][5] Modifications to the TCO core can significantly influence this strain and, consequently, the reaction rate. The stereochemistry of substituents also plays a crucial role, with axial isomers generally exhibiting faster kinetics than their equatorial counterparts.[1] The following table summarizes the second-order rate constants (k₂) for the reaction of various TCO derivatives with a common tetrazine partner, 3,6-di-(2-pyridyl)-s-tetrazine, providing a basis for comparison.
| TCO Derivative | Abbreviation | Second-Order Rate Constant (k₂) with 3,6-dipyridyl-s-tetrazine (M⁻¹s⁻¹) | Key Features & Stability Considerations |
| trans-Cyclooctene | TCO | ~2,000[1] | The foundational TCO structure.[1] |
| trans-Cyclooct-4-enol (axial) | a-TCO-OH | ~70,000[4] | One of the most commonly used derivatives for biological applications.[4] |
| Diol-derivatized a-TCO | a-TCO-diol | ~150,000[4] | Increased reactivity due to steric effects from geminal substitution.[4] |
| Dioxolane-fused TCO (syn) | d-TCO (syn) | 366,000 ± 15,000[4][6] | Excellent reactivity and improved stability in aqueous solutions and human serum compared to more reactive s-TCO.[4] |
| Dioxolane-fused TCO (anti) | d-TCO (anti) | 318,000 ± 3,000[4] | Slightly slower kinetics compared to the syn-diastereomer.[4] |
| Cyclopropane-fused TCO | s-TCO | 3,300,000 ± 40,000[4][6] | Currently the fastest TCO derivative, but its high reactivity is associated with lower stability, especially in the presence of thiols.[4] |
| TCO-conjugated CC49 antibody | TCO-mAb | 13,000 ± 80[4] | Demonstrates in vivo reactivity, though some deactivation is observed over time in serum.[4] |
Note: Reaction rates are dependent on the specific tetrazine derivative, solvent, and temperature. The values presented here are for comparison under similar conditions where available.
Experimental Protocols
Accurate determination of reaction kinetics is crucial for understanding and applying bioorthogonal reactions. Below are detailed methodologies for commonly used techniques to measure the reaction rates of TCO-tetrazine ligations.
Protocol 1: Monitoring Reaction Kinetics by UV-Vis Spectroscopy
This method is suitable for reactions where the tetrazine chromophore is consumed, leading to a decrease in absorbance at its characteristic wavelength (typically 510-550 nm).[3][7]
Materials:
-
TCO derivative stock solution (e.g., 20 mM in DMSO)
-
Tetrazine derivative stock solution (e.g., 1 mM in DMSO)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
UV-Vis spectrophotometer
Procedure:
-
Reagent Preparation: On the day of the experiment, dilute the stock solutions to the desired final concentrations in the reaction buffer. To ensure pseudo-first-order kinetics, the TCO concentration should be at least 10-fold higher than the tetrazine concentration.[3]
-
Spectrophotometer Setup: Equilibrate the spectrophotometer to the desired temperature (e.g., 25 °C or 37 °C).
-
Measurement: a. In a cuvette, add the reaction buffer and the TCO solution. b. Initiate the reaction by adding the tetrazine solution and mix rapidly. c. Immediately begin monitoring the decrease in absorbance at the tetrazine's λmax over time.
-
Data Analysis: a. Fit the absorbance decay data to a single exponential decay function to determine the observed rate constant (k_obs). b. Calculate the second-order rate constant (k₂) using the following equation: k₂ = k_obs / [TCO].[3]
Protocol 2: Analysis of Reaction Kinetics by Stopped-Flow Spectrophotometry
For very fast reactions, stopped-flow spectrophotometry allows for the rapid mixing of reactants and monitoring of the reaction on a millisecond timescale.[8][9]
Materials:
-
TCO derivative solution in reaction buffer
-
Tetrazine derivative solution in reaction buffer
-
Stopped-flow spectrophotometer
Procedure:
-
Instrument Setup: Equilibrate the stopped-flow instrument to the desired temperature.
-
Reagent Loading: Load the TCO and tetrazine solutions into separate syringes of the instrument.[3]
-
Measurement: a. The instrument will rapidly mix the two solutions. b. Monitor the decrease in tetrazine absorbance over time.
-
Data Analysis: The data is analyzed similarly to the standard UV-Vis spectroscopy method to determine k_obs and subsequently k₂.[3]
Visualizing Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
Preserving Antibody Integrity: A Comparative Guide to TCO-Labeling for Binding Affinity Validation
For researchers, scientists, and drug development professionals, the accurate assessment of antibody binding affinity is paramount. The choice of labeling methodology can significantly impact the preservation of an antibody's immunoreactivity. This guide provides an objective comparison of trans-cyclooctene (TCO)-labeling with other common alternatives, supported by experimental data, to assist in the selection of the most appropriate conjugation strategy for your research needs.
Quantitative Comparison of Antibody-Antigen Binding Affinity
The modification of an antibody for downstream applications should ideally have a minimal effect on its binding characteristics. The following table summarizes quantitative data on the binding affinity of an antibody before and after labeling with TCO, and provides a qualitative comparison with maleimide-based labeling, another prevalent conjugation method.
| Labeling Method | Antibody Format | Antigen | Assay | Binding Affinity Metric | Value | Impact on Affinity |
| Unmodified | Monoclonal Antibody (mAb) | Amyloid-beta (Aβ) | ELISA | EC50 | 0.8 nM[1] | Baseline |
| TCO-NHS Ester | Monoclonal Antibody (mAb) | Amyloid-beta (Aβ) | ELISA | EC50 | 1.4 nM[1] | Minimal |
| Maleimide-Thiol | VHH (nanobody) | von Willebrand Factor & Fibrinogen | Solid Phase Binding Assays | Functional Binding | Equal or better than maleimide-thiol conjugates[2] | Variable |
Experimental Workflows and Signaling Pathways
Understanding the experimental workflow is crucial for reproducing and interpreting binding affinity data. The following diagram illustrates a typical workflow for validating the binding affinity of a TCO-labeled antibody.
Detailed Experimental Protocols
Accurate and reproducible binding affinity data rely on meticulous experimental execution. Below are detailed protocols for common techniques used to validate antibody binding affinity.
Protocol 1: Indirect ELISA for Binding Affinity (EC50) Determination
Objective: To determine the half-maximal effective concentration (EC50) of a TCO-labeled antibody to its target antigen.
Materials:
-
96-well high-binding microplate
-
Target antigen
-
TCO-labeled antibody and unmodified control antibody
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Antigen Coating: Coat the wells of a 96-well microplate with the target antigen at a concentration of 1-10 µg/mL in a suitable buffer (e.g., PBS). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound antigen.
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Prepare serial dilutions of the TCO-labeled antibody and the unmodified control antibody in blocking buffer. Add 100 µL of each dilution to the appropriate wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody (diluted in blocking buffer according to the manufacturer's instructions) to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the logarithm of the antibody concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis (Kd)
Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants of a TCO-labeled antibody.
Materials:
-
SPR instrument and sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
TCO-labeled antibody and unmodified control antibody (ligand)
-
Target antigen (analyte)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution
Procedure:
-
Ligand Immobilization: Immobilize the TCO-labeled antibody or the unmodified control antibody onto the sensor chip surface via amine coupling.
-
Analyte Injection: Inject a series of concentrations of the target antigen over the sensor surface at a constant flow rate.
-
Association and Dissociation Monitoring: Monitor the binding (association) and unbinding (dissociation) of the antigen to the antibody in real-time.
-
Regeneration: Regenerate the sensor surface by injecting the regeneration solution to remove the bound antigen.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the ka, kd, and Kd values.
Protocol 3: Bio-Layer Interferometry (BLI) for Kinetic Analysis (Kd)
Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants of a TCO-labeled antibody.
Materials:
-
BLI instrument and biosensors (e.g., Protein A or Anti-Human IgG Fc Capture)
-
TCO-labeled antibody and unmodified control antibody (ligand)
-
Target antigen (analyte)
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)
-
Regeneration solution
Procedure:
-
Biosensor Hydration: Hydrate the biosensors in the assay buffer.
-
Ligand Loading: Load the TCO-labeled antibody or the unmodified control antibody onto the biosensors.
-
Baseline Establishment: Establish a stable baseline by dipping the biosensors into the assay buffer.
-
Association: Move the biosensors into wells containing various concentrations of the target antigen to measure the association phase.
-
Dissociation: Transfer the biosensors back to the assay buffer to measure the dissociation phase.
-
Data Analysis: Fit the resulting binding curves to a 1:1 binding model to determine the ka, kd, and Kd values.
Discussion of Results
The presented data indicates that TCO-labeling via NHS ester chemistry has a minimal impact on the binding affinity of a monoclonal antibody, as demonstrated by the comparable EC50 values of the unmodified and TCO-labeled antibody (0.8 nM vs. 1.4 nM)[1]. This suggests that the TCO moiety, when conjugated to lysine residues, does not significantly interfere with the antigen-binding site of the antibody.
In a comparative study using VHHs, click chemistry, a category of reactions that includes the TCO-tetrazine ligation, was found to result in functional binding capacities that were equal to or better than those of maleimide-thiol conjugates[2]. While this provides a strong indication of the suitability of click chemistry for preserving antibody function, direct quantitative comparisons of TCO-labeled and maleimide-labeled full-length monoclonal antibodies are still needed for a comprehensive evaluation.
Conclusion
The validation of binding affinity is a critical step in the development and application of labeled antibodies. TCO-labeling, a bioorthogonal click chemistry approach, offers a reliable method for antibody conjugation with minimal perturbation of its binding affinity. The provided experimental protocols for ELISA, SPR, and BLI offer robust methods for quantifying this critical parameter. For researchers seeking to maintain the integrity of their antibodies' binding capabilities, TCO-labeling presents a compelling option.
References
A Head-to-Head Comparison of Amine-Reactive Click Chemistry Handles: TCO-NHS Ester Takes Center Stage
In the landscape of bioconjugation, the ability to selectively and efficiently link molecules to proteins, antibodies, and other biomolecules is paramount. Amine-reactive click chemistry serves as a cornerstone technique, leveraging the abundance of primary amines on biomolecular surfaces, primarily the ε-amino group of lysine residues. This is typically achieved using N-Hydroxysuccinimide (NHS) esters, which react with amines under mild physiological conditions to form stable amide bonds.[1][] This guide provides an objective, data-driven comparison of trans-cyclooctene (TCO)-NHS Ester with other prominent amine-reactive click chemistry handles, offering researchers a clear perspective on which tool is best suited for their needs.
The TCO-Tetrazine Reaction: A Revolution in Speed and Specificity
The TCO-NHS ester introduces the trans-cyclooctene (TCO) moiety onto a biomolecule.[3] This TCO group is one half of the fastest and most specific bioorthogonal reaction pair currently available: the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a tetrazine partner.[4][5] This reaction is characterized by its exceptionally rapid kinetics, proceeding efficiently without the need for cytotoxic copper catalysts or ancillary reagents.[6][7] The reaction's high specificity ensures that the TCO and tetrazine groups react exclusively with each other, even in the complex milieu of a biological system.[3]
The axial isomer of the TCO-NHS ester, in particular, has been reported to demonstrate significantly higher reactivity in the iEDDA reaction—up to a 10-fold increase compared to its equatorial counterpart.[8] This makes it an exceptional tool for applications requiring rapid conjugation, such as in vivo imaging and the development of antibody-drug conjugates (ADCs).[9][10]
The Contenders: Alternative Amine-Reactive Handles
While TCO-NHS ester offers unparalleled speed, several other amine-reactive handles are widely used in the field, each with its own set of characteristics.
-
DBCO-NHS Ester: Dibenzocyclooctyne (DBCO) is a strained alkyne that reacts with azides via the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). Like the TCO-tetrazine reaction, SPAAC is a copper-free click chemistry reaction.[11] However, its reaction kinetics are significantly slower than the iEDDA ligation.[7]
-
Azide-NHS Ester: This handle functionalizes a biomolecule with an azide group. The azide can then react with an alkyne. This can be achieved through the copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which is a highly efficient reaction but requires a copper(I) catalyst that can be toxic to cells, limiting its in vivo applications.[12] Alternatively, it can react with a strained alkyne like DBCO via the slower SPAAC pathway.
-
Tetrazine-NHS Ester: This reagent allows for a reverse labeling strategy where a biomolecule is functionalized with the tetrazine moiety.[][14] This tetrazine-labeled molecule can then be reacted with a TCO-functionalized partner. The choice between TCO-NHS and Tetrazine-NHS often depends on the specific molecules being conjugated and which component is easier to modify with a given handle.
Quantitative Performance Comparison
The choice of a click chemistry handle often comes down to quantitative metrics. The second-order rate constant (k) is a critical parameter that defines the speed of the reaction. The table below summarizes the key performance indicators for the most common amine-reactive click chemistry systems.
| Parameter | TCO-Tetrazine (iEDDA) | DBCO-Azide (SPAAC) | Alkyne-Azide (CuAAC) | NHS Ester-Amine |
| Reaction Type | Inverse-Electron-Demand Diels-Alder | Strain-Promoted Alkyne-Azide Cycloaddition | Copper-Catalyzed Azide-Alkyne Cycloaddition | Nucleophilic Acyl Substitution |
| Reaction Partner | Tetrazine | Azide | Azide | Primary Amine |
| Second-Order Rate Constant (k) [M⁻¹s⁻¹] | ~800 - 30,000[6][7] | ~1[7] | ~100 - 1,000 | Variable, generally slower than click reactions[7] |
| Catalyst Requirement | None (Catalyst-free)[7] | None (Catalyst-free)[7] | Copper(I) | None |
| Bioorthogonality | Excellent | Excellent | Good (Copper can have side effects) | Poor (Reacts with any accessible primary amine)[7][12] |
| Primary Application | Fast, catalyst-free bioconjugation, in vivo imaging, ADC development. | Copper-free conjugation where high speed is not critical. | General bioconjugation, material science. | Initial functionalization of biomolecules. |
Table 1: Comparison of key performance characteristics for different amine-reactive bioconjugation chemistries.
Visualizing the Workflow and Chemistry
To better understand the practical application and underlying chemistry, the following diagrams illustrate a typical experimental workflow and the specific reaction pathways.
References
- 1. nbinno.com [nbinno.com]
- 3. TCO-PEG3-NHS ester | Benchchem [benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. TCO | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - UZ [thermofisher.com]
- 14. chemimpex.com [chemimpex.com]
Performance of (R,E)-TCO-NHS Ester in Cell Lines: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate bioorthogonal labeling reagents is critical for the success of cell-based assays. This guide provides a comparative analysis of (R,E)-TCO-NHS Ester, a popular amine-reactive reagent for introducing trans-cyclooctene (TCO) moieties onto cell surface proteins for subsequent "click" chemistry reactions. Its performance is compared with other common alternatives, supported by experimental data and detailed protocols.
Introduction to this compound and Alternatives
This compound is a chemical tool used to modify proteins and other biomolecules that contain primary amines, such as lysine residues on cell surface proteins.[1] The N-Hydroxysuccinimide (NHS) ester group reacts with these amines to form a stable amide bond, functionalizing the protein with a TCO group. This TCO group can then undergo a rapid and highly specific inverse electron demand Diels-Alder (iEDDA) reaction with a tetrazine-labeled molecule, a type of bioorthogonal "click" chemistry.[1] This two-step strategy is widely used for cell surface labeling, imaging, and tracking.
The primary alternatives to this compound fall into two categories:
-
Other NHS Esters for General Protein Labeling: These include fluorophore-conjugated NHS esters (e.g., Alexa Fluor™ NHS esters) that directly label cell surface proteins with a fluorescent dye in a single step.
-
Other Bioorthogonal Labeling Reagents: The most common alternative in this class is Dibenzocyclooctyne (DBCO)-NHS Ester, which introduces a DBCO group for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) with an azide-labeled molecule.
Performance Comparison
The choice between this compound and its alternatives depends on several factors, including reaction kinetics, labeling efficiency, and potential effects on cell health. While direct, comprehensive comparative studies across a wide range of cell lines are limited, the available data provides valuable insights.
| Feature | This compound | DBCO-NHS Ester | Fluorophore-NHS Ester |
| Reaction Type | Inverse Electron Demand Diels-Alder (iEDDA) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Direct covalent labeling |
| Reaction Partner | Tetrazine | Azide | N/A |
| Reaction Kinetics | Very fast (k > 10³ M⁻¹s⁻¹) | Fast (k ≈ 1 M⁻¹s⁻¹) | N/A (direct conjugation) |
| Specificity | High | High | Moderate (labels all primary amines) |
| Cell Lines Tested | SKOV-3[2], various cancer cell lines | SKBR-3[3], various cancer cell lines | DC2.4[4], various cell lines |
| Potential for Steric Hindrance | Can be a factor, PEG linkers can mitigate this[2] | Can be a factor, PEG linkers are often used | Can be a factor depending on the size of the fluorophore |
| Reported Cytotoxicity | Generally low, but should be empirically determined for each cell line and concentration | Generally low, but should be empirically determined for each cell line and concentration | Can vary depending on the dye and concentration |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for cell surface labeling and a subsequent cytotoxicity assay.
Cell Surface Labeling with TCO-NHS Ester
This protocol describes the general procedure for labeling cell surface proteins with this compound.
Materials:
-
Cells of interest (e.g., HeLa, Jurkat, A549)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell culture medium
Procedure:
-
Culture cells to the desired confluency.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.
-
Wash the cells twice with ice-cold PBS.
-
Dilute the TCO-NHS Ester stock solution to the desired final concentration (e.g., 100 µM) in ice-cold PBS.
-
Incubate the cells with the TCO-NHS Ester solution for 30 minutes on ice, protected from light.
-
Wash the cells three times with ice-cold PBS to remove unreacted TCO-NHS Ester.
-
The TCO-labeled cells are now ready for the iEDDA reaction with a tetrazine-conjugated molecule of interest.
Cytotoxicity Assay
This protocol outlines a method to assess the effect of NHS ester labeling on cell viability using a standard MTT assay.
Materials:
-
Labeled and unlabeled (control) cells
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Seed labeled and unlabeled cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the unlabeled control.
Mandatory Visualizations
Experimental Workflow: Cell Surface Labeling and Analysis
Caption: Workflow for cell surface labeling with this compound and subsequent analysis.
Potential Impact on Signaling Pathways
Covalent modification of cell surface proteins with any reagent, including this compound, has the potential to interfere with cellular signaling pathways. For example, growth factor signaling pathways, which are initiated by ligand binding to cell surface receptors, could be affected. While no specific studies have directly implicated this compound in altering these pathways, it is a critical consideration for researchers. The following diagram illustrates a generic growth factor signaling cascade that could be susceptible to such interference.
Caption: Generic growth factor signaling pathway and potential point of interference by cell surface labeling.
Conclusion
This compound is a powerful tool for cell surface modification due to the rapid and specific nature of the subsequent iEDDA click reaction. Its primary bioorthogonal alternative, DBCO-NHS Ester, offers a different reactive handle for SPAAC chemistry, which is generally slower. For direct labeling, fluorophore-conjugated NHS esters provide a simpler, one-step approach but lack the versatility of a bioorthogonal handle for subsequent, more complex experimental designs.
The choice of reagent should be guided by the specific experimental needs, including the desired reaction speed and the downstream application. Researchers should always empirically validate the chosen labeling strategy in their specific cell line of interest to assess for any potential off-target effects, including cytotoxicity and interference with cellular signaling pathways.
References
- 1. Systematic Evaluation of Bioorthogonal Reactions in Live Cells with Clickable HaloTag Ligands: Implications for Intracellular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Efficient Method for Labeling Single Domain Antibody Fragments with 18F Using Tetrazine-Trans-Cyclooctene Ligation and a Renal Brush Border Enzyme-Cleavable Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NHS ester protocol for labeling proteins [abberior.rocks]
- 4. biotium.com [biotium.com]
Comparative analysis of bioorthogonal reactions for in vivo imaging
For researchers, scientists, and drug development professionals, the ability to visualize molecular processes within a living organism is paramount. Bioorthogonal chemistry offers a powerful toolkit for this purpose, enabling the selective labeling and imaging of biomolecules in their native environment. This guide provides a comparative analysis of the most prominent bioorthogonal reactions used for in vivo imaging, with a focus on their performance, supporting experimental data, and detailed methodologies.
Bioorthogonal reactions are chemical reactions that can occur inside living systems without interfering with native biochemical processes.[1][2][3] For in vivo imaging, an ideal bioorthogonal reaction should be highly selective, exhibit fast reaction kinetics at low concentrations, be non-toxic, and form a stable covalent bond.[1] This guide will compare three major classes of bioorthogonal reactions: the Staudinger Ligation, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Inverse-Electron-Demand Diels-Alder (iEDDA) reaction.
Comparative Analysis of Bioorthogonal Reactions
The choice of a bioorthogonal reaction for in vivo imaging is a trade-off between reaction kinetics, stability of the reactants, and overall biocompatibility. The following table summarizes the key quantitative data for these reactions to facilitate a direct comparison.
| Reaction Type | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Biocompatibility & In Vivo Considerations | Key Applications in In Vivo Imaging |
| Staudinger Ligation | Azide + Phosphine | ~10⁻³ - 10⁻²[4][5][6] | Good biocompatibility. The phosphine reagents can be susceptible to air oxidation. The slow kinetics can be a limitation for dynamic in vivo imaging.[4] | Early applications in cell surface labeling and in vivo imaging of glycans.[7] Largely superseded by faster reactions for many in vivo applications. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Strained Alkyne (e.g., DIBO, DBCO, BCN) | 1 - 2 (for DBCO derivatives)[8] | Excellent biocompatibility as it avoids the need for a toxic copper catalyst.[9][10] The hydrophobicity of some cyclooctynes can lead to non-specific binding and sequestration by membranes and serum proteins.[1] | Metabolic labeling and imaging of biomolecules, cell tracking, and pretargeted imaging.[7][9] |
| Inverse-Electron-Demand Diels-Alder (iEDDA) | Tetrazine (Tz) + Strained Alkyne/Alkene (e.g., TCO, norbornene) | 1.9 (for norbornene) up to 3 x 10⁶ (for TCO)[6][11] | Exceptionally fast kinetics make it ideal for in vivo applications where reactant concentrations are low.[12][13] Tetrazines and trans-cyclooctenes (TCO) can have stability issues, with TCO being sensitive to isomerization.[3][11] | Pretargeted radioimmunotherapy and imaging (PET, SPECT), fluorescence imaging with high signal-to-background ratios.[6][14][15] |
Reaction Mechanisms and Signaling Pathways
To visualize the chemical transformations underlying these bioorthogonal reactions, the following diagrams illustrate their respective mechanisms.
Experimental Workflow for Pretargeted In Vivo Imaging
A common and powerful application of bioorthogonal chemistry in vivo is the pretargeting strategy, which enhances the signal-to-background ratio in imaging.[14] This approach involves a two-step process: first, a biomolecule of interest (e.g., an antibody targeting a tumor antigen) conjugated with one bioorthogonal handle is administered and allowed to accumulate at the target site while the excess unbound conjugate is cleared from circulation. In the second step, a smaller, rapidly clearing imaging agent carrying the complementary bioorthogonal handle is administered, which then reacts specifically at the target site.
Experimental Protocols
Protocol 1: Antibody-TCO Conjugation for Pretargeted Imaging
This protocol describes the conjugation of a trans-cyclooctene (TCO) moiety to an antibody for use in pretargeted imaging.
Materials:
-
Antibody of interest
-
TCO-NHS ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Bicarbonate buffer (pH 8.3-8.5)
-
Phosphate-buffered saline (PBS)
-
Spin desalting column
Procedure:
-
Antibody Preparation: Exchange the antibody into a bicarbonate buffer (pH 8.3-8.5) to ensure primary amines are deprotonated. Adjust the antibody concentration to 1-5 mg/mL.[16]
-
TCO-NHS Ester Solution Preparation: Immediately before use, dissolve the TCO-NHS ester in a small amount of anhydrous DMF or DMSO to a concentration of 10-20 mM.[16]
-
Conjugation Reaction: Add a 5-20 fold molar excess of the TCO-NHS ester solution to the antibody solution. The optimal ratio should be determined empirically for each antibody.[16]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[16]
-
Purification: Remove the unreacted TCO-NHS ester by purifying the antibody conjugate using a spin desalting column equilibrated with PBS.[16]
Protocol 2: Pretargeted In Vivo Imaging in a Mouse Model
This protocol outlines a general procedure for pretargeted in vivo imaging in a tumor-bearing mouse model using the iEDDA reaction.
Materials:
-
Tumor-bearing mice
-
Antibody-TCO conjugate (from Protocol 1)
-
Radiolabeled or fluorescently-labeled tetrazine probe
-
Sterile PBS
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (e.g., PET/CT, SPECT/CT, or fluorescence imaging system)
Procedure:
-
Administration of Antibody-TCO: Administer the TCO-conjugated antibody to the tumor-bearing mice via intravenous (tail vein) injection. The typical dose is 100 µg per mouse.[2][17]
-
Accumulation and Clearance: Allow the Antibody-TCO conjugate to accumulate at the tumor site and clear from circulation. This period is typically 24 to 72 hours, depending on the pharmacokinetics of the antibody.[2][16]
-
Administration of Tetrazine Probe: Dissolve the labeled tetrazine probe in sterile PBS. Administer the probe via intravenous injection.[2]
-
In Vivo Imaging: Anesthetize the mice using isoflurane. Acquire images at various time points post-injection of the tetrazine probe (e.g., 1, 4, 8, and 24 hours) using the appropriate in vivo imaging system.[2][16][17]
-
Data Analysis: Quantify the signal intensity in the tumor region and in non-target tissues to determine the tumor-to-background ratio.[2]
Conclusion
The selection of a bioorthogonal reaction for in vivo imaging is a critical decision that depends on the specific biological question, the target molecule, and the imaging modality. The iEDDA reaction between tetrazine and TCO currently offers the fastest kinetics, making it highly suitable for pretargeted imaging strategies where rapid and efficient labeling at low concentrations is required.[12][13] SPAAC provides a robust and biocompatible alternative, particularly for metabolic labeling studies. While the Staudinger ligation was a foundational bioorthogonal reaction, its slower kinetics have led to it being largely succeeded by the faster cycloaddition reactions for most in vivo imaging applications.[4] By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make informed decisions to harness the power of bioorthogonal chemistry for their in vivo imaging studies.
References
- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. From Mechanism to Mouse: A Tale of Two Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bioorthogonal Reactions in Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 13. Tetrazine bioorthogonal chemistry derived in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Pretargeted Imaging and Radioimmunotherapy of Cancer Using Antibodies and Bioorthogonal Chemistry [frontiersin.org]
- 15. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 16. benchchem.com [benchchem.com]
- 17. A Pretargeted PET Imaging Strategy Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (R,E)-TCO-NHS Ester: A Comprehensive Guide for Laboratory Personnel
For immediate release
To ensure the safety of laboratory personnel and the proper handling of chemical waste, this document outlines the essential procedures for the disposal of (R,E)-TCO-NHS Ester. This guide is intended for researchers, scientists, and professionals in drug development who utilize this reagent. Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with waste disposal regulations.
This compound is a chemical reagent that requires careful handling and disposal due to its potential hazards. The Safety Data Sheet (SDS) for TCO-NHS ester indicates that it can be harmful if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation[1]. Therefore, all waste containing this compound, including unused product, solutions, and contaminated labware, must be treated as chemical waste.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to wear the appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification |
| Eye Protection | Tight-sealing safety goggles. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Protective clothing, such as a lab coat. |
| Respiratory | In case of insufficient ventilation, use a government-approved respirator. |
This data is synthesized from safety data sheets for TCO-NHS esters.[1][2]
Disposal Procedures
The correct disposal method for this compound depends on its form: solid powder, solutions, or contaminated materials. Never dispose of this chemical in the regular trash or down the drain[3].
Step 1: Waste Segregation
All waste generated from the use of this compound must be segregated from non-hazardous waste. Use a designated and clearly labeled hazardous waste container. The container material should be compatible with the solvents used.
Step 2: Managing Different Waste Streams
-
Unused or Expired Solid this compound:
-
Collect the original vial containing the solid powder in a designated chemical waste container.
-
Ensure the container is properly labeled as "Hazardous Waste" and includes the chemical name.
-
-
Solutions containing this compound:
-
Collect all solutions in a sealed and labeled hazardous waste container.
-
For aqueous solutions from labeling reactions, the reactive NHS ester can be quenched before collection to reduce its reactivity[3].
-
Quenching Protocol:
-
Ensure the pH of the aqueous solution is between 7.0 and 8.5. If necessary, adjust with a suitable buffer.
-
Allow the solution to stand at room temperature for several hours (or overnight) to facilitate the complete hydrolysis of the NHS ester[3].
-
Transfer the quenched solution to the designated aqueous hazardous waste container.
-
-
-
-
Contaminated Labware and Materials:
-
Any labware (e.g., pipette tips, microfuge tubes) or materials (e.g., absorbent paper) that have come into contact with this compound should be placed in a designated solid hazardous waste container.
-
Step 3: Storage and Final Disposal
Store the sealed and labeled hazardous waste containers in a cool, dry, and well-ventilated area, away from incompatible materials[2]. Follow your institution's specific protocols for the storage and pickup of chemical waste. Disposal must be carried out in accordance with all applicable local, regional, and national regulations[2].
Experimental Protocol: NHS Ester Hydrolysis for Aqueous Waste
This protocol details the method for quenching the reactivity of this compound in aqueous solutions prior to disposal.
-
Objective: To hydrolyze the reactive N-hydroxysuccinimide ester group to a less reactive carboxylate.
-
Materials:
-
Aqueous waste solution containing this compound.
-
pH indicator strips or a calibrated pH meter.
-
A suitable buffer for pH adjustment (e.g., sodium bicarbonate solution).
-
Designated aqueous hazardous waste container.
-
-
Procedure:
-
Measure the pH of the aqueous waste solution.
-
If the pH is acidic, add a small amount of a suitable buffer incrementally until the pH is between 7.0 and 8.5.
-
Seal the container and allow it to stand at room temperature for at least 4 hours (overnight is recommended for complete hydrolysis).
-
Following incubation, the quenched solution is ready for transfer to the designated aqueous hazardous waste container.
-
Logical Flow for Disposal of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
